Fosinopril Sodium

Catalog No.
S528382
CAS No.
88889-14-9
M.F
C30H45NNaO7P
M. Wt
585.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosinopril Sodium

CAS Number

88889-14-9

Product Name

Fosinopril Sodium

IUPAC Name

sodium (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1

InChI Key

TVTJZMHAIQQZTL-HREVRLCXSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Dynacil, Fosenopril, Fosinil, Fosinopril, Fosinopril Sodium, Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer, Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer, Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer, Fosinorm, Fositens, Fozitec, Hiperlex, Monopril, Newace, Sodium, Fosinopril, SQ 28,555, SQ 28555, SQ-28,555, SQ-28555, SQ28,555, SQ28555, Staril, Tenso Stop, Tensocardil

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

The exact mass of the compound Monopril is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

fosinopril sodium mechanism of action ACE inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The core mechanism of fosinopril involves inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Cleaved by Renin Renin Renin->Angiotensin_I Stimulates Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Converted by ACE ACE ACE->Angiotensin_II Catalyzes Effects Effects Angiotensin_II->Effects Causes Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->ACE Competitively Inhibits

Figure 1: The RAAS pathway and site of fosinoprilat inhibition.

  • Prodrug Activation: Fosinopril sodium is an ester prodrug that is rapidly and completely hydrolyzed in vivo to its active metabolite, fosinoprilat [1] [2] [3]. This hydrolysis is mediated by carboxylesterases in the liver and gastrointestinal mucosa [1] [4].

  • ACE Inhibition: Fosinoprilat is a competitive, active-site inhibitor of ACE [1] [2]. ACE is a dipeptidyl carboxypeptidase responsible for converting the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II [5]. Fosinoprilat binds to the zinc-containing active site of ACE via its phosphinic acid group, preventing this conversion [6].

  • Pharmacodynamic Consequences: By inhibiting ACE, fosinoprilat reduces circulating levels of angiotensin II, leading to several effects [1] [5]:

    • Vasodilation & Reduced Blood Pressure: Lowers angiotensin II-mediated vasoconstriction and total peripheral resistance.
    • Reduced Aldosterone Secretion: Decreases sodium and water reabsorption, increasing potassium retention.
    • Modulation of Kinin Metabolism: ACE is identical to kininase II, which degrades bradykinin. Inhibition increases bradykinin levels, contributing to vasodilation but also causing side effects like dry cough [1] [2] [7].

Key Pharmacokinetic Properties

Fosinopril's pharmacokinetic profile is characterized by balanced absorption, high protein binding, and a unique dual route of elimination.

Property Details
Absorption Bioavailability: ~36% (as fosinoprilat) [8] [2] [4]. Absorption occurs primarily in the proximal small intestine [1]. Food slows the rate but not the extent of absorption [2] [9].
Distribution The active metabolite, fosinoprilat, is highly protein bound (>95%) [1] [2]. Fosinopril can cross the blood-brain barrier [1].
Metabolism Fosinopril is hydrolyzed to fosinoprilat by carboxylesterases in the liver and GI mucosa [1] [2]. Fosinoprilat may undergo further conjugation to a β-glucuronide [8] [2].
Elimination Half-life: Fosinoprilat has a prolonged half-life of approximately 12 hours, supporting once-daily dosing [2] [4]. Route: Fosinoprilat is eliminated in roughly equal proportions by the kidneys and the liver (hepatobiliary system) [1] [8] [4]. This dual pathway prevents drug accumulation in patients with renal or hepatic impairment [1] [3] [4].

Experimental & Biochemical Data

The following table summarizes key quantitative data from biochemical and in vivo studies relevant to researchers.

Parameter Value / Measurement Experimental Context / Notes
ACE Inhibition (IC₅₀) 0.18 μM [10] In vitro enzyme inhibition assay.
Inhibition Constant (Kᵢ) 1.675 μM [10] Measured for fosinoprilat; indicates non-competitive inhibition [10].
Oral Absorption 32-36% [8] Absolute absorption measured in healthy human subjects using radiolabeled drug.
Protein Binding ≥95% (Fosinoprilat) [1] [2] High binding to plasma proteins.
Clearance 26-39 mL/min [2] Total body clearance in healthy subjects.
Animal Model Efficacy 4.67 mg/kg, p.o., 4 weeks [10] Dose shown to attenuate cardiac dysfunction and structural alterations in a post-myocardial infarction rat model.

Distinctive Characteristics for Drug Development

Fosinopril possesses several characteristics that are noteworthy from a research and development perspective:

  • Phosphinic Acid Chemistry: Fosinopril is the only commercially available ACE inhibitor containing a phosphinic acid moiety, which directly coordinates with the zinc ion in the active site of ACE [6] [4]. This differentiates it from the carboxylate- and sulfhydryl-containing ACE inhibitors.
  • Balanced Dual Excretion: The unique elimination pathway of fosinoprilat (approximately 50% renal, 50% hepatic) means that its total body clearance remains largely unchanged in patients with solely renal or hepatic impairment [1] [3] [4]. This eliminates the need for dose adjustment in these patient populations, a significant clinical advantage [1] [4].
  • Sustained Duration of Action: With a half-life of 12 hours, fosinopril is suitable for once-daily administration, improving patient compliance [2] [3].

References

fosinoprilat active metabolite pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Fosinoprilat

Parameter Value Comments & References
Bioavailability 30-36% (of oral fosinopril) Bioavailability is for the prodrug fosinopril; fosinoprilat is the active metabolite formed after absorption [1].
Time to Peak (T~max~) ~3 hours Time to reach peak plasma concentration after oral administration of fosinopril [2] [1].
Plasma Protein Binding >99% (89-99.8%) High binding to plasma proteins [2] [1].
Volume of Distribution ~10 L Suggests limited distribution beyond the plasma and extracellular fluid [1].
Plasma Half-Life 11.5 - 12 hours Allows for once-daily dosing [1].

| Route of Elimination | Renal: ~44% Hepatobiliary: ~46% | Dual and compensatory routes of excretion [1]. | | Clearance | 26-39 mL/min (Whole Body) | Renal clearance is 16-20 mL/kg/hr [1]. |

Analytical Method for Simultaneous Quantification

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can simultaneously determine fosinopril and fosinoprilat concentrations in human plasma for pharmacokinetic studies [3]. The following diagram illustrates the experimental workflow:

G start Plasma Sample step1 Liquid-Liquid Extraction start->step1 step2 Chromatographic Separation (Reversed-Phase C8 Column, Gradient) step1->step2 step3 Mass Spectrometric Detection (Triple Quadrupole, Positive ESI, SRM Mode) step2->step3 result Quantification step3->result

Experimental workflow for LC-MS/MS quantification of fosinopril and fosinoprilat in human plasma.

Key Methodological Details [3]:

  • Sample Preparation: Analytes are extracted from plasma using liquid-liquid extraction.
  • Chromatography: Separation is achieved on a reversed-phase C8 column using a gradient elution procedure to resolve fosinopril and fosinoprilat.
  • Detection: The analytes and internal standard (zaleplon) are detected using positive electrospray ionization (ESI) in the Selected Reaction Monitoring (SRM) mode, which provides high sensitivity and selectivity.
  • Assay Performance:
    • Linearity: The method is linear from 0.1–15.0 ng/mL for fosinopril and 1.0–700.0 ng/mL for fosinoprilat.
    • Sensitivity: The lower limit of quantification (LLOQ) is 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat.
    • Precision & Accuracy: The within- and between-batch precision (RSD%) and accuracy were found to be acceptable during validation.

Clinical Pharmacology and Dosing Implications

The diagram below outlines the metabolic pathway and dual elimination of fosinopril.

G A Fosinopril (Prodrug) Oral Administration B Hydrolysis in Liver and GI Mucosa A->B C Fosinoprilat (Active Metabolite) B->C D Inhibition of Angiotensin-Converting Enzyme (ACE) C->D F Renal Excretion (~44%) C->F G Hepatobiliary Excretion (~46%) C->G E Pharmacological Effects (Reduced Vasoconstriction, etc.) D->E

Metabolic activation and dual elimination pathway of fosinopril.

  • Mechanism of Action: Fosinoprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to decreased aldosterone concentrations and reduced systemic vasoconstriction [2] [4] [1].
  • Dosing in Special Populations:
    • Renal Impairment: Unlike other ACE inhibitors like enalapril and lisinopril, fosinoprilat demonstrates less accumulation in patients with renal dysfunction. As impaired renal function is compensated by increased hepatobiliary clearance, dosage adjustment is typically not required in patients with any degree of renal impairment, including end-stage renal disease [5] [2] [1].
    • Hepatic Impairment: Fosinopril should be used with caution. The American Association for the Study of Liver Diseases (AASLD) advises against administering ACE inhibitors in patients with cirrhosis and ascites [2].

References

fosinopril prodrug hydrolysis to fosinoprilat

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Prodrug Activation

The activation and therapeutic action of fosinopril involves a specific biochemical pathway. The following diagram illustrates the sequence from prodrug administration to its pharmacological effect.

G Fosinopril Activation and Mechanism of Action Fosinopril Fosinopril Hydrolysis Enzymatic Hydrolysis (Carboxylesterases) Fosinopril->Hydrolysis Oral Administration Fosinoprilat Fosinoprilat Hydrolysis->Fosinoprilat Activation ACE ACE Fosinoprilat->ACE Competitive Inhibition Effects Effects Fosinoprilat->Effects Reduced Effects Angiotensin_II Angiotensin_II ACE->Angiotensin_II Normal Process Angiotensin_I Angiotensin_I Angiotensin_I->ACE Conversion Angiotensin_II->Effects Vasoconstriction, Aldosterone Secretion

Fosinopril is hydrolyzed to fosinoprilat, which inhibits ACE and prevents the formation of Angiotensin II.

The table below details the key properties and metabolic steps:

Property/Step Description
Compound Class Synthetic, phosphorus-containing ACE inhibitor prodrug [1] [2].
Activation Site Primarily in the liver and gastrointestinal (GI) mucosa [3] [4] [2].
Activating Enzymes Hydrolyzed by carboxylesterases [3].
Active Metabolite Fosinoprilat [3] [1].
Mechanism of Action Fosinoprilat competitively binds to and inhibits Angiotensin-Converting Enzyme (ACE), preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II [3].

Key Pharmacokinetic Data

The quantitative pharmacokinetic profile of fosinopril and fosinoprilat is summarized in the following table.

Parameter Value or Description
Bioavailability ~36% [2] (of fosinoprilat after oral fosinopril administration).
Time to Peak Concentration (T~max~) Approximately 3 hours after oral administration [3].
Protein Binding Very high (>99% for fosinoprilat) [3].
Elimination Half-life Approximately 12 hours (for fosinoprilat) [2].
Route of Elimination Dual elimination: approximately 50% via the kidneys and 50% via the liver (hepatobiliary route) [4] [2] [5].
Consequence of Dual Elimination The total body clearance of fosinoprilat remains relatively unchanged in patients with renal impairment, often making dosage adjustments unnecessary [3] [4].

Analytical Methodologies and Stabilization

Accurately measuring fosinopril and fosinoprilat concentrations in biological samples is challenging due to ex vivo hydrolysis of the prodrug by ubiquitous esterases in blood and plasma [6]. The following diagram outlines a validated workflow to address this.

G Workflow for Stabilizing and Analyzing Fosinopril Blood Blood Step1 Collect Blood with EDTA Blood->Step1 Plasma Plasma Step1->Plasma Centrifugation Step2 Add Formic Acid (0.1% v/v) Plasma->Step2 PPT Protein Precipitation (PPT) with Acetonitrile Step2->PPT Analysis UFLC-MS/MS Analysis PPT->Analysis Sub Key: Minimizes ex vivo degradation during collection and processing

Experimental workflow for stabilizing and analyzing fosinopril in plasma, using EDTA and formic acid to inhibit ex vivo hydrolysis.

The key steps and considerations for a robust bioanalytical method are:

  • Stabilization in Whole Blood: Using EDTA as an anticoagulant during blood collection is the first critical step to inhibit esterase activity and minimize pre-processing hydrolysis [6].
  • Stabilization in Plasma: Adding formic acid (0.1% v/v) to the harvested plasma effectively denatures esterases and prevents ex vivo degradation of fosinopril during storage and processing. This allows for the use of a simpler protein precipitation (PPT) technique for sample clean-up [6].
  • Instrumentation: The simultaneous quantification of stabilized fosinopril and fosinoprilat is typically performed using Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS), which provides the necessary specificity, sensitivity, and throughput [6].

References

Quantitative Pharmacokinetic Data and Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key pharmacokinetic parameters and the comparative accumulation of fosinoprilat against other ACE inhibitors in patients with renal insufficiency.

Table 1: Key Pharmacokinetic Parameters of Fosinoprilat in Renal Impairment [1] [2] [3]

Parameter Description / Change in Renal Impairment
Total Body Clearance Significantly reduced in renal impairment vs. normal function; however, total clearance is maintained across varying degrees of renal failure due to compensatory increase in hepatic clearance [1].
Elimination Half-life Approximately 12 hours (similar to patients with normal renal function); no significant prolongation is observed [2] [4] [5].
Route of Elimination Approximately 50% of an absorbed dose is excreted in the urine, and 50% is excreted in the feces via hepatobiliary clearance [1] [4] [5].
Protein Binding High (≥95% for fosinoprilat) [2] [4].
Impact of Dialysis Not significantly removed by hemodialysis [2].

Table 2: Accumulation of ACE Inhibitors in Chronic Renal Insufficiency (CRI) [3] [6] This study compared multiple once-daily doses in patients with CRI (creatinine clearance < 30 mL/min) over 10 days.

Drug (Active Moiety) Increase in AUC from Day 1 to Day 10 (Accumulation) Statistical Significance
Fosinopril (Fosinoprilat) 26.8% ± 9.9 Not Significant
Enalapril (Enalaprilat) 76.6% ± 16.6 p < 0.001
Lisinopril 161.7% ± 31.8% p < 0.001

Detailed Experimental Protocol for Key Studies

The primary data on fosinopril's unique pharmacokinetics are derived from rigorous clinical studies. Below is a detailed methodology for the pivotal comparative study [3] [6] and a supporting single-dose study [1].

Study 1: Comparative Steady-State Pharmacokinetics [3] [6]
  • Objective: To compare the steady-state accumulation of the active moieties of fosinopril, enalapril, and lisinopril in patients with chronic renal insufficiency.
  • Design: A non-blind, open-label, parallel-group study.
  • Population: 29 patients with creatinine clearance (CLₛᵣ) less than 30 mL/min.
  • Intervention:
    • Patients were divided into three parallel groups:
      • Fosinopril group (n=9): Received 10 mg orally once daily.
      • Enalapril group (n=10): Received 2.5 mg orally once daily.
      • Lisinopril group (n=10): Received 5 mg orally once daily.
    • The dosing continued for 10 days.
  • Pharmacokinetic Assessments:
    • Blood samples were collected to determine serum concentrations of the active drugs on Day 1 (first dose) and Day 10 (steady-state).
    • Key parameters calculated included Area Under the serum concentration-time Curve (AUC), peak serum concentration (Cₘₐₓ), and time to peak concentration (Tₘₐₓ).
  • Pharmacodynamic & Safety Monitoring:
    • Renal function, blood pressure, plasma renin activity (PRA), and aldosterone levels were measured.
    • Patients were monitored for adverse events.
Study 2: Single-Dose Pharmacokinetics in Various Renal Function [1]
  • Objective: To investigate the single-dose kinetics of fosinopril and fosinoprilat in patients with varying degrees of renal function.
  • Design: Single-dose pharmacokinetic study.
  • Population: Patients with mild, moderate, or severe renal impairment, and a control group with normal renal function.
  • Intervention:
    • Patients received a single 7.5 mg intravenous dose of 14C-labeled fosinoprilat.
    • A separate group received a single 10 mg oral dose of 14C-labeled fosinopril.
  • Pharmacokinetic Assessments:
    • Total body clearance, renal clearance, and non-renal (hepatic) clearance of fosinoprilat were calculated after the IV dose.
    • Bioavailability and plasma kinetics of fosinoprilat were assessed after the oral dose.

Visualization of Fosinopril's Dual Elimination Pathway

The following diagram illustrates the unique dual compensatory elimination pathway of fosinoprilat, which is the core reason for its favorable profile in renal impairment.

G Fosinopril Oral Fosinopril (Prodrug) Absorption Absorption in GI Tract Fosinopril->Absorption Hydrolysis Hydrolysis in Liver/GI Mucosa Absorption->Hydrolysis Fosinoprilat Fosinoprilat (Active Metabolite) Hydrolysis->Fosinoprilat Elimination Systemic Elimination Fosinoprilat->Elimination Renal Renal Elimination (~50%) Elimination->Renal Hepatic Hepatic Elimination (~50%) Elimination->Hepatic Compensate Compensatory Increase Compensate->Hepatic In RenalImpairment Renal Impairment RenalImpairment->Compensate Triggers

This unique pharmacokinetic property means that dosage adjustment is typically not required for fosinopril in patients with any degree of renal impairment, including end-stage renal disease [2] [3] [5]. This contrasts with other ACE inhibitors like enalapril and lisinopril, which require dose reduction in renally impaired patients due to significant accumulation [3].

References

fosinopril pharmacodynamics hemodynamic effects

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Mechanisms of Action

Fosinopril is a phosphorus-containing ester prodrug designed to be hydrolyzed in the liver and gastrointestinal mucosa to its active metabolite, fosinoprilat [1] [2] [3]. This active diacid competitively and reversibly inhibits angiotensin-converting enzyme (ACE) [1] [4] [3].

The following diagram illustrates the primary signaling pathway through which fosinopril exerts its hemodynamic effects:

fosinopril_mechanism ACE Angiotensin- Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE Vasoconstriction Systemic Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Remodeling Cardiac & Vascular Remodeling AngII->Remodeling Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->ACE  Inhibits

Fosinopril's inhibition of ACE and its downstream hemodynamic effects.

The primary pharmacodynamic consequences of this inhibition are:

  • Reduced Vasoconstriction and Afterload: By decreasing Angiotensin II levels, fosinopril causes dilation of arterioles, leading to a reduction in systemic vascular resistance (SVR) and mean arterial blood pressure (MABP), which translates to a decreased afterload on the heart [1] [5].
  • Reduced Preload: The reduction in aldosterone leads to decreased sodium and water reabsorption, reducing blood volume and venous return to the heart (preload), reflected in a lower pulmonary capillary wedge pressure (PCWP) [5].
  • Inhibition of Harmful Remodeling: Long-term suppression of Angiotensin II and aldosterone helps prevent and reverse maladaptive structural changes in the heart and blood vessels, a key benefit in chronic heart failure management [1] [3].

Quantitative Hemodynamic Effects

The hemodynamic impact of fosinopril has been quantified in clinical studies involving patients with heart failure. The table below summarizes key findings from a 10-week study [5].

Hemodynamic Parameter Change from Baseline (Mean Values) Clinical Significance
Pulmonary Capillary Wedge Pressure (PCWP) Decreased by approx. 7-9 mm Hg Indicates reduced preload and pulmonary congestion
Systemic Vascular Resistance (SVR) Decreased by approx. 300 dyne·sec·cm⁻⁵ Indicates reduced afterload
Mean Arterial Blood Pressure (MABP) Decreased by approx. 9-11 mm Hg Reflects overall blood pressure reduction
Cardiac Index (CI) Increased by approx. 0.3-0.4 L/min/m² Indicates improved cardiac output
Stroke Volume Index (SVI) Increased Reflects improved pumping efficiency per heartbeat
Heart Rate (HR) Slight decrease Potentially beneficial reduction

These effects were observed with once-daily dosing of 20 mg and 40 mg fosinopril, demonstrating sustained action over 24 hours [5]. The study also noted dose-related trends toward reduced symptoms of dyspnea and decreased need for supplemental diuretics [5].

Unique Pharmacokinetic and Metabolic Profile

Fosinopril has a unique compensatory dual elimination pathway. While most ACE inhibitors are primarily cleared renally, fosinoprilat is eliminated in roughly equal proportions by the kidneys and the liver [2] [4] [3].

This property is visualized in the following elimination pathway:

elimination Fosinopril Fosinopril (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis (Liver/GI Mucosa) Elimination Dual Elimination Pathways Fosinoprilat->Elimination Hepatic Hepatic Elimination (~50%) Elimination->Hepatic Renal Renal Elimination (~50%) Elimination->Renal

Fosinopril's dual compensatory elimination pathway.

This dual route offers a significant clinical advantage:

  • No dosage adjustment is typically required in patients with mild to severe renal impairment, including those on hemodialysis, as the hepatic route compensates for reduced renal function [1] [2] [6].
  • This prevents drug accumulation, making fosinopril a safer option for multimorbid patients with concurrent heart failure and renal dysfunction [7].

Experimental Protocols for Hemodynamic Assessment

For researchers wishing to replicate or build upon these findings, here are the core methodologies from key studies.

1. Protocol for Acute and Chronic Hemodynamic Effects [5]

  • Study Design: Prospective, multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.
  • Patient Population: Adults (18-80 years) with heart failure (NYHA class II-IV, LVEF ≤40%), on diuretics. Key hemodynamic inclusion criteria: PCWP ≥18 mm Hg and Cardiac Index ≤2.6 L/min/m².
  • Intervention & Monitoring:
    • Acute Phase: Patients randomized to a single oral dose of placebo or fosinopril (1, 20, or 40 mg). Invasive hemodynamic monitoring (via Swan-Ganz catheter) was performed for 24 hours post-dose.
    • Chronic Phase: After 10 weeks of once-daily therapy with the assigned dose, a subset of patients underwent repeat 12-hour invasive hemodynamic monitoring, beginning 24 hours after the last dose (trough measurement).
  • Primary Endpoints: Changes from baseline in PCWP, MABP, SVR, CI, and SVI.

2. Protocol for Pharmacokinetics in Renal Impairment [6] [8]

  • Study Design: Open-label, randomized study in hemodialysis patients.
  • Intervention: Each patient received three treatments in a crossover manner:
    • Intravenous ¹⁴C-fosinoprilat (7.5 mg)
    • Oral ¹⁴C-fosinopril sodium (10 mg)
    • Oral non-radiolabeled fosinopril sodium (10 mg)
  • Data Collection:
    • Pharmacokinetics: Serial blood and urine/faeces collection to measure concentrations of fosinoprilat and its metabolites. Key parameters calculated: Cmax, tmax, AUC, clearance (CL), volume of distribution (Vss), half-life (t½).
    • Pharmacodynamics: Serum ACE activity was measured and correlated with plasma fosinoprilat concentrations. The data was fitted to an Emax model to determine the IC₅₀ (concentration for 50% ACE inhibition).
    • Dialysis Effect: The impact of a 4-hour haemodialysis session on drug clearance was assessed.

Key Insights for Research and Development

From a drug development perspective, fosinopril presents two compelling case studies:

  • Prodrug Design for Improved Absorption: The development of fosinopril as an ester prodrug significantly improved its oral bioavailability compared to its active diacid form, a strategy applicable to other poorly-absorbed active compounds [1] [2].
  • Metabolic Engineering for Safety: Its unique phosphinate structure and balanced dual excretion pathway were intentionally designed to mitigate the risk of accumulation in renal impairment, a common limitation of earlier ACE inhibitors like enalapril and lisinopril [2] [4]. This makes it a valuable candidate for study in models of polypharmacy and multimorbidity [7].

References

Comprehensive Technical Guide: Fosinopril Sodium Solubility and Stability Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Physicochemical Properties

Fosinopril sodium is the sodium salt of fosinopril, which serves as an ester prodrug of the active metabolite fosinoprilat, a competitive angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular conditions for nearly three decades. As the first phosphorus-containing ACE inhibitor approved for clinical use, this compound possesses distinctive physicochemical properties that influence its pharmaceutical behavior. The compound contains a phosphinate group capable of specific binding to the active site of angiotensin-converting enzyme, contributing to its mechanism of action and stability profile. This compound is designated chemically as: L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-oxopropoxy) propoxy] (4-phenylbutyl) phosphinyl] acetyl]-, sodium salt, trans- [1].

The molecular structure of this compound presents both hydrophilic and hydrophobic regions, with a molecular weight of 585.64 g/mol and molecular formula C₃₀H₄₅NNaO₇P [2] [1] [3]. Its crystalline powder form is typically white to off-white in appearance and demonstrates particular solubility characteristics that must be carefully considered in formulation development. From a pharmaceutical perspective, this compound is classified as a Class III substance according to the Biopharmaceutics Classification System (high solubility, low permeability), which directly influences its absorption characteristics and formulation strategies [4].

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Reference
Molecular Weight 585.64 g/mol [2] [1] [3]
Molecular Formula C₃₀H₄₅NNaO₇P [2] [1] [3]
CAS Number 88889-14-9 [3]
Appearance White to off-white crystalline powder [1]
pKa 9.8 (calculated) [5]
Partition Coefficient (log P) 4.75 (calculated) [5]

Solvency Characteristics

Quantitative Solubility Profile

The solubility behavior of this compound varies significantly across different solvents, presenting both opportunities and challenges for formulation scientists. As a sodium salt, it demonstrates good aqueous solubility, though this must be balanced against its susceptibility to hydrolytic degradation in aqueous environments. The compound follows the general principle that most ACE inhibitors exhibit low lipophilicity, with the notable exception of fosinopril, which demonstrates relatively higher calculated partition coefficient compared to other drugs in its class [5]. This unique property among ACE inhibitors influences both its absorption characteristics and formulation approaches.

Recent advances in preformulation science have revealed that the solubility of this compound can be significantly enhanced through complexation strategies, particularly with cyclodextrin derivatives. Research has demonstrated that forming an inclusion complex with γ-cyclodextrin not only improves aqueous solubility but also provides substantial protection against hydrolytic degradation, addressing two major formulation challenges simultaneously [4]. This approach has proven particularly valuable in the development of advanced drug delivery systems where both solubility and stability are critical factors.

Table 2: Solubility Profile of this compound in Various Solvents

Solvent Solubility Experimental Conditions Reference
Water 100 mg/mL (approximately 170 mM) Not specified [1]
Water 8.3 mg/mL Research grade material [2]
Methanol Freely soluble Not specified [1]
Ethanol 4 mg/mL Research grade material [2]
Ethanol Freely soluble Not specified [1]
Hexane Slightly soluble Not specified [1]
DMSO Insoluble Research grade material; moisture-absorbing DMSO reduces solubility [2]
Additional Physicochemical Parameters

Beyond basic solubility, several additional parameters critically influence the formulation behavior of this compound. The compound demonstrates a calculated partition coefficient (log P) of 4.75, which is significantly higher than other ACE inhibitors such as enalapril (0.09), enalaprilat (-0.03), and lisinopril (-1.20) [5]. This relatively higher lipophilicity among ACE inhibitors contributes to its unique pharmacokinetic profile, including its dual hepatic and renal elimination pathway. The pKa of approximately 9.8 indicates that the molecule exists predominantly in its ionized form at physiological pH, enhancing its aqueous solubility but potentially limiting membrane permeability [5].

The solid-state properties of this compound have been characterized using multiple analytical techniques. Solid-state NMR and IR spectroscopy studies have revealed the existence of multiple polymorphic forms, each with distinct physicochemical characteristics that can influence dissolution behavior and stability [3]. These polymorphic variations must be carefully controlled during pharmaceutical manufacturing to ensure consistent product performance. Additionally, research has demonstrated that this compound can form a lamellar liquid crystal structure under specific conditions, which may be exploited in advanced drug delivery system design [3].

Stability Profile

Degradation Kinetics and Pathways

This compound is subject to significant degradation through multiple pathways, with hydrolysis representing the primary mechanism of instability. The compound demonstrates pH-dependent degradation, with the greatest instability observed under basic conditions, though degradation occurs across the entire pH range [4]. The ester functional group in this compound is particularly susceptible to hydrolytic cleavage, converting the prodrug to its active form, fosinoprilat, which may further degrade under stressful conditions. This degradation pathway presents a significant challenge for formulation scientists, particularly when developing aqueous-based dosage forms such as solutions or suspensions.

Research has demonstrated that the degradation kinetics of this compound follow apparent first-order behavior under specific conditions, with the rate constant highly dependent on pH, temperature, and ionic strength. The presence of cyclodextrins, particularly γ-cyclodextrin, has been shown to significantly stabilize the molecule against hydrolytic degradation through the formation of an inclusion complex that protects the labile ester functional group [4]. This stabilization effect is attributed to both the geometric protection of the susceptible moiety within the cyclodextrin cavity and changes in the microenvironmental polarity surrounding the molecule.

Table 3: Stability Profile of this compound Under Various Conditions

Condition Stability Behavior Formulation Implications Reference
Aqueous Solutions Hydrolytic degradation in all pH conditions (acidic, basic, neutral) Requires protection from moisture; limited shelf-life in solution form [4]
Basic pH Greater extent of degradation Strict pH control essential in formulations [4]
γ-Cyclodextrin Complexation Enhanced chemical stability in aqueous solution Valuable strategy for liquid formulations [4]
Niosomal Encapsulation Improved stability, especially at 2-8°C Promising for ocular delivery systems [4]
Antioxidant Systems EDTA and sodium metabisulfite provide protection Necessary in aqueous formulations to prevent oxidative degradation [4]
Formulation Strategies for Stability Enhancement

Multiple advanced formulation approaches have been investigated to address the stability challenges associated with this compound. The application of niosomal encapsulation has demonstrated particular promise, with studies showing that fosinopril-loaded niosomal preparations maintained good physical and chemical stability for at least three months when stored at 2-8°C [4]. The combination of cyclodextrin complexation with niosomal encapsulation represents a particularly effective approach, providing dual stabilization through both molecular complexation and physical compartmentalization.

The inclusion of stabilizing excipients represents another critical strategy for enhancing this compound stability. Research has demonstrated that antioxidant systems comprising ethylenediamine tetra-acetic acid disodium salt (EDTA) and sodium metabisulfite (Na-MS) provide effective protection against degradation in aqueous environments [4]. These stabilizers function through multiple mechanisms, including chelating metal ions that catalyze degradation reactions and providing an antioxidant barrier against oxidative degradation pathways. When designing stable formulations, manufacturers must consider the compatibility of these stabilizers with other formulation components and the primary container closure system.

Experimental Protocols and Methodologies

Solubility Determination Protocols

The accurate determination of this compound solubility requires carefully controlled experimental conditions due to its hydrolytic susceptibility. For equilibrium solubility measurement, excess this compound should be added to the solvent of interest and mixed using a temperature-controlled shaker bath at 25°C for a predetermined period (typically 24-72 hours). The resulting suspension must then be filtered through a 0.45μm membrane filter, and the filtrate appropriately diluted for analysis using a validated HPLC or UV-Vis spectroscopic method [3] [4]. For kinetic solubility assessment, a stock solution in a water-miscible organic solvent (such as DMSO) can be titrated into the aqueous medium while monitoring for precipitation through turbidimetric analysis or direct quantification of the dissolved fraction.

For investigating the effect of complexation agents on solubility, the phase solubility method described by Higuchi and Connors is recommended. This approach involves preparing aqueous solutions containing increasing concentrations of the complexing agent (e.g., γ-cyclodextrin, 0-10% w/v), adding excess this compound to each solution, and following the same equilibrium procedure outlined above [4]. The resulting solubility data should be analyzed to determine the stoichiometry and stability constant of the complex, providing critical information for formulation optimization. Throughout these procedures, maintaining pH control and minimizing exposure to light and elevated temperatures are essential for obtaining accurate, reproducible results.

Stability Testing Methodologies

Forced degradation studies represent a critical component of this compound stability assessment, providing insight into degradation pathways and identifying potential degradation products. These studies should expose the drug substance to stress conditions including acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) environments [4]. Samples should be withdrawn at appropriate time intervals and analyzed using stability-indicating methods that can separate and quantify the parent compound and its degradation products. These studies not only reveal the intrinsic stability characteristics but also help validate analytical methods as truly stability-indicating.

Long-term stability studies should be conducted according to ICH guidelines, with testing conditions reflecting the intended storage environment. For this compound formulations, samples should be stored at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 5°C ± 3°C) in appropriate packaging systems [4]. At predetermined time points (0, 1, 3, 6, 9, 12, 18, 24 months), samples should be evaluated for physical characteristics (appearance, pH, viscosity for liquids), chemical potency (drug content, degradation products), and performance characteristics (dissolution for solid dosage forms). The specific stability-indicating method must be validated for specificity, accuracy, precision, and robustness to ensure reliable monitoring of stability profiles.

G Storage Storage Hydrolysis Hydrolysis Storage->Hydrolysis Aqueous Environment Oxidation Oxidation Storage->Oxidation Oxygen Exposure Fosinoprilat Fosinoprilat Hydrolysis->Fosinoprilat Primary Pathway DegradationProducts DegradationProducts Oxidation->DegradationProducts Minor Pathway FosinoprilSodium FosinoprilSodium FosinoprilSodium->Hydrolysis Fosinoprilat->DegradationProducts Secondary Degradation StabilizedForm StabilizedForm StabilizedForm->FosinoprilSodium Intact Molecule CDComplexation CDComplexation CDComplexation->StabilizedForm Molecular Inclusion NiosomalEncapsulation NiosomalEncapsulation NiosomalEncapsulation->StabilizedForm Vesicular Encapsulation Antioxidants Antioxidants Antioxidants->StabilizedForm Radical Scavenging

Diagram: this compound degradation pathways and stabilization strategies showing primary hydrolysis route and protective formulation approaches.

Niosomal Formulation Preparation

The thin-film hydration method represents the most widely employed technique for preparing niosomal formulations of this compound. This procedure begins with dissolving specific ratios of nonionic surfactants (Span 60 or Brij 76), cholesterol, and membrane stabilizers (dicetyl phosphate or stearylamine) in an organic solvent, typically chloroform [4]. The optimal molar ratio for these components is generally 47.5:47.5:5 (surfactant:cholesterol:stabilizer), with the total lipid composition typically prepared at 100 μM in 5 mL of hydration medium. This organic solution is then slowly evaporated under reduced pressure at 40°C using a rotary evaporator until a dried thin film forms on the inner wall of the flask.

The critical hydration step involves adding 5 mL of aqueous medium (10 mM phosphate-buffered saline, pH 7.4, containing 1% w/v fosinopril, 0.1% w/v EDTA, and 0.1% w/v Na-MS) with or without 5% w/v γ-cyclodextrin to the dried lipid film [4]. Hydration is performed by rotating the flask in a water bath at 60°C for 30 minutes under normal pressure. Following hydration, size reduction is achieved through sonication in an ultrasonic bath at 60°C for 30 minutes. The formulation is then left overnight at room temperature to complete annealing and drug partitioning between the lipid bilayer and aqueous phase before storage at 4°C until analysis. This method typically produces niosomes with favorable entrapment efficiency, zeta potential, and controlled release profiles.

Analytical Methodologies

Chromatographic and Electrophoretic Methods

High-performance liquid chromatography represents the most widely employed analytical technique for quantifying this compound and monitoring its stability. A robust HPLC method for fosinopril analysis typically utilizes a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile-phosphate buffer (pH ~2.5-3.0) in varying proportions depending on the specific separation requirements [3]. The flow rate is generally maintained between 0.8-1.5 mL/min with detection in the 210-220 nm range using a UV or PDA detector. This method effectively separates this compound from its major degradation products and process impurities, providing accurate quantification in both bulk drug substance and formulated products.

Capillary electrophoresis has emerged as a valuable complementary technique for this compound analysis, particularly for impurity profiling and chiral separations. The CE method typically employs a fused silica capillary (50-75 μm internal diameter, 50-60 cm effective length) with alkaline phosphate or borate buffer (pH 8.0-9.5) as the background electrolyte [6] [3]. Separation is achieved by applying high voltage (15-25 kV) with detection at 200-210 nm. The CE technique offers excellent separation efficiency for this compound and its related substances, with the added advantages of minimal solvent consumption and rapid method development compared to traditional HPLC. Both HPLC and CE methods should be properly validated according to ICH guidelines for intended applications.

Spectroscopic and Structural Characterization

UV-Vis spectroscopy provides a rapid, straightforward method for initial this compound quantification, particularly during preformulation studies and solubility assessments. This compound exhibits characteristic absorption in the 200-220 nm range due to its carbonyl and phenyl chromophores, allowing direct quantification in aqueous solutions [4]. For derivative spectroscopy, the second-order derivative spectrum effectively eliminates interference from formulation excipients or degradation products, enabling selective quantification without chromatographic separation. This approach is particularly valuable for real-time monitoring of drug release studies and preliminary stability assessments.

Structural characterization of this compound and its solid forms employs multiple analytical techniques. Solid-state NMR spectroscopy provides detailed information about the molecular environment and polymorphic behavior, while Fourier-transform infrared spectroscopy reveals characteristic functional group vibrations and identifies potential interactions with formulation excipients [3]. X-ray powder diffraction patterns provide definitive identification of crystalline phases and detection of polymorphic transitions, which is critical for ensuring consistent physical properties in the final drug product. These techniques collectively provide comprehensive characterization of this compound's solid-state properties, facilitating the development of robust, reproducible formulations.

G Sample Sample HPLC HPLC Sample->HPLC CE CE Sample->CE Spectro Spectro Sample->Spectro SolidState SolidState Sample->SolidState Assay Assay HPLC->Assay Quantification Impurity Impurity HPLC->Impurity Profiling CE->Impurity Complementary Solubility Solubility Spectro->Solubility Rapid Analysis Stability Stability Spectro->Stability Kinetic Studies Polymorph Polymorph SolidState->Polymorph Form Identification

Diagram: Analytical techniques for this compound characterization showing complementary methods for comprehensive profiling.

Conclusion

The comprehensive analysis of this compound's solubility and stability characteristics reveals both challenges and opportunities for pharmaceutical scientists. While the compound demonstrates good aqueous solubility (100 mg/mL), it is susceptible to significant hydrolytic degradation across all pH ranges, particularly under basic conditions. This instability necessitates careful consideration during formulation development, storage condition selection, and analytical method validation. The quantitative data presented in this guide provides a foundation for evidence-based formulation decisions, while the detailed experimental protocols offer practical methodologies for further investigation.

The application of advanced formulation strategies represents the most promising approach to overcoming the stability challenges associated with this compound. The combination of cyclodextrin complexation with niosomal encapsulation has demonstrated particular effectiveness, providing dual stabilization through molecular inclusion and physical compartmentalization. When complemented with appropriate antioxidant systems and controlled storage conditions, these approaches enable the development of stable, effective pharmaceutical products containing this compound. As research continues, further advances in drug delivery systems will likely provide additional solutions to the unique challenges presented by this valuable cardiovascular therapeutic agent.

Table 4: Strategic Recommendations for this compound Formulation Development

Formulation Challenge Recommended Strategy Expected Outcome Reference
Aqueous Instability Cyclodextrin complexation + niosomal encapsulation Dual stabilization mechanism; extended shelf-life [4]
Solubility Limitations γ-cyclodextrin inclusion complex Enhanced aqueous solubility and stability [4]
Oxidative Degradation EDTA (0.1% w/v) + sodium metabisulfite (0.1% w/v) Protection against metal-ion catalyzed and oxidative degradation [4]
Polymorphic Variability Solid-state characterization + controlled crystallization Consistent physical and chemical properties [3]
Analytical Challenges Stability-indicating HPLC with UV detection at 210-220 nm Accurate quantification and impurity profiling [6] [3]

References

fosinoprilat protein binding and volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters of Fosinoprilat

Parameter Value / Range Conditions & Notes
Plasma Protein Binding (PPB) >95% [1], ~99.4% [2] Highly bound to plasma proteins.
Volume of Distribution (Vss) ~10 L [3] Relatively small. In CHF patients, Vss is similar to healthy subjects [4] [5].
Clearance (CL) 26 - 39 mL/min [2] Total body clearance.
Elimination Half-Life (t₁/₂) ~12 hours [6] [2] Effective half-life in hypertensive patients. May be prolonged in heart failure (e.g., 14 hours) [2].

Detailed Pharmacokinetic Profile and Experimental Data

The provided PK parameters are derived from specific clinical studies. Understanding the experimental context is crucial for accurate interpretation.

  • Absorption and Metabolism: Fosinopril is a prodrug hydrolyzed in the liver and gastrointestinal mucosa to its active form, fosinoprilat [6] [7] [1]. The absolute bioavailability of fosinopril is approximately 30-36% [6] [3] [2].
  • Dual Pathway of Elimination: Fosinoprilat is eliminated equally by the kidneys and the liver [6] [3] [2]. This balanced clearance means that if one pathway is impaired, the other can compensate, preventing drug accumulation [6] [7]. This is a key differentiator from other ACE inhibitors that rely primarily on renal excretion.

Key Experimental Protocols and Findings

The following methodologies from pivotal studies provide the evidence for the PK parameters.

Study 1: Pharmacokinetics in Congestive Heart Failure (CHF)
  • Objective: To compare the PK of fosinopril/fosinoprilat in patients with established CHF versus matched healthy controls [4] [5].
  • Methodology: An open-label study where 10 CHF patients and 10 control subjects received both intravenous and oral doses of fosinopril. Plasma concentrations of fosinoprilat and serum ACE activity were measured over time [5].
  • Key Findings: No significant differences in Cmax, AUC, or Vss were found between CHF patients and controls. The study concluded that the dual excretory pathways prevent undue accumulation of fosinoprilat in CHF patients [4] [5].
Study 2: Pharmacokinetics in Hemodialysis Patients
  • Objective: To investigate the PK and pharmacodynamics of fosinoprilat in patients with end-stage renal disease undergoing hemodialysis [8].
  • Methodology: An open-label, randomized study in six hemodialysis patients. Participants received intravenous 14C-fosinoprilat and oral 14C-fosinopril sodium. Blood and dialysate samples were analyzed for drug concentration and ACE inhibition [8].
  • Key Findings: The total body clearance of fosinoprilat in these anephric patients was approximately half that of subjects with normal renal function. Hemodialysis cleared only about 1.5% of the administered dose, confirming that the drug is not significantly dialyzable. Dosage modification or supplemental dosing after dialysis was deemed unnecessary [8].
Study 3: Cross-Racial Pharmacokinetic Comparison
  • Objective: To compare the PK of fosinoprilat after intravenous administration between healthy Chinese and White men [9].
  • Methodology: A study of 12 Chinese men receiving a 7.5 mg IV dose of fosinoprilat, with data compared to a previous study in nine White men using the same protocol [9].
  • Key Findings: Chinese subjects had a significantly lower Vss and total clearance than White subjects. The researchers hypothesized that this could be related to differences in plasma protein binding, liver elimination function, and kidney excretory function [9].

Visualizing Fosinoprilat's Pharmacokinetic Relationships

The diagram below illustrates the journey of fosinopril through the body, its conversion to the active metabolite fosinoprilat, and the key pharmacokinetic relationships and parameters discussed.

fosinopril_pk Fosinopril_Prodrug Fosinopril_Prodrug Fosinoprilat_Active Fosinoprilat_Active Fosinopril_Prodrug->Fosinoprilat_Active Hydrolysis in Liver & GI Mucosa High_Protein_Binding High_Protein_Binding Fosinoprilat_Active->High_Protein_Binding Small_Vd Small_Vd Fosinoprilat_Active->Small_Vd Dual_Elimination Dual_Elimination Fosinoprilat_Active->Dual_Elimination PK_Parameters Key PK Parameters|• PPB: >95%|• Vss: ~10 L|• Half-life: ~12 h|• Clearance: 26-39 mL/min High_Protein_Binding->PK_Parameters Defines Small_Vd->PK_Parameters Defines Dual_Elimination->PK_Parameters Determines Clearance

References

Application Note: HPLC Methods for Fosinopril Sodium Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This document consolidates reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Fosinopril Sodium, both as a single component and in a fixed-dose combination with Hydrochlorothiazide. These protocols are suitable for assay determination in bulk drug substances and pharmaceutical dosage forms.


Detailed Experimental Protocols

Protocol 1: Simultaneous Estimation of this compound and Hydrochlorothiazide [1]

This method is validated for the simultaneous quantification of this compound (FOS) and Hydrochlorothiazide (HCZ) in combined tablet dosage forms.

  • 1. Instrumentation and Chromatographic Conditions

    • Column: Agilent C18 (250 mm × 4.6 mm I.D., 5 µm particle size).
    • Mobile Phase: Mixture of acetonitrile and phosphate buffer. The specific pH and ratio of the buffer are not detailed in the search results.
    • Flow Rate: 0.7 mL/min.
    • Detection: UV detection at 233 nm (isocratic mode).
    • Injection Volume: Not specified in the search results.
    • Column Temperature: Not specified in the search results.
    • Run Time: Not specified in the search results.
  • 2. Preparation of Standards and Samples

    • Standard Solution: Prepare stock solutions of FOS and HCZ reference standards. Dilute to the required concentration range using the mobile phase or a suitable solvent. The method was validated for FOS in the range of 10-50 µg/mL and for HCZ in the range of 12.5-62.5 µg/mL [1].
    • Sample Solution (Tablets): Weigh and powder a representative number of tablets. Dissolve an accurately weighed portion of the powder equivalent to about one tablet in the mobile phase, using sonication if necessary. Filter and dilute to the mark in a volumetric flask to obtain a solution within the linearity range.
  • 3. Methodology

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
    • Inject the standard solutions to confirm system suitability (theoretical plates, tailing factor).
    • Separately inject the standard and sample solutions.
    • Record the chromatograms and measure the peak areas of FOS and HCZ.
Protocol 2: Determination of this compound Alone [2]

This method provides a robust and rapid analysis of this compound in bulk drug substance.

  • 1. Instrumentation and Chromatographic Conditions

    • Column: C18 Agilent Analytical Column (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Methanol and water (0.1% OPA, pH 3.3) in a ratio of 70:30 v/v. The pH should be adjusted to 3.0.
    • Flow Rate: 0.7 mL/min.
    • Detection: UV detection at 267 nm.
    • Injection Volume: 20 µL.
    • Column Temperature: Not specified.
    • Run Time: The retention time for this compound is approximately 4.5 minutes.
  • 2. Preparation of Standards and Samples

    • Standard Solution: Prepare a stock solution of this compound reference standard and dilute with the mobile phase to concentrations within the range of 10-50 µg/mL for the calibration curve [2].
    • Sample Solution (Bulk Drug): Accurately weigh the bulk drug substance and dissolve in the mobile phase to obtain a solution within the linearity range.
  • 3. Methodology

    • Follow the same general injection procedure as outlined in Protocol 1.

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

hplc_workflow cluster_sample_prep Sample Preparation Steps cluster_hplc_cond Key Chromatographic Parameters start Start Method Development prep Sample Preparation start->prep cond HPLC Conditions Setup prep->cond sp1 1. Accurately Weigh Standard/Sample inj System Equilibration & Injection cond->inj hc1 Column: C18 (250x4.6mm, 5µm) data Data Acquisition & Analysis inj->data sp2 2. Dissolve in Mobile Phase sp1->sp2 sp3 3. Dilute to Volume sp2->sp3 sp4 4. Filter (if necessary) sp3->sp4 hc2 Mobile Phase: ACN/Buffer or MeOH/Buffer hc1->hc2 hc3 Flow Rate: 0.7 mL/min hc2->hc3 hc4 Detection: UV 233nm or 267nm hc3->hc4

HPLC Analysis Workflow for this compound

Summary of Validated Method Parameters

The tables below summarize the key parameters for the methods described.

Table 1: Chromatographic Conditions for Different Methods

Parameter Protocol 1: FOS + HCZ [1] Protocol 2: FOS Only [2]
Column Agilent C18 (250 mm x 4.6 mm, 5 µm) C18 Agilent Analytical (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer Methanol : Water (0.1% OPA, pH 3.0) (70:30)
Flow Rate 0.7 mL/min 0.7 mL/min
Detection Wavelength 233 nm 267 nm
Injection Volume Not Specified 20 µL
Retention Time Not Specified ~4.5 minutes

Table 2: Method Validation Data

Validation Parameter Protocol 1: FOS + HCZ [1] Protocol 2: FOS Only [2]

| Linearity Range | FOS: 10-50 µg/mL HCZ: 12.5-62.5 µg/mL | 10-50 µg/mL | | Correlation Coefficient (R²) | 0.999 | 0.999 | | Precision (% RSD) | Acceptable (specific value not given) | < 2.0% | | Accuracy | Acceptable (specific value not given) | Good recovery (% RSD < 2%) |


Discussion and Analyst Notes

  • Method Selection: Protocol 1 is essential for analyzing fixed-dose combination tablets. Protocol 2 is more suitable for the analysis of the bulk drug substance or formulations containing only this compound.
  • Mobile Phase Considerations: The use of a phosphate buffer in Protocol 1 is not compatible with mass spectrometry (MS) detection. For LC-MS analysis, volatile buffers like ammonium acetate or formic acid must be used, as demonstrated in other advanced methodologies [3].
  • System Suitability: Before analysis, ensure the system meets suitability criteria. This typically includes injecting a standard solution multiple times to verify that the relative standard deviation (RSD) of the peak area and retention time is within acceptable limits (e.g., ≤ 2.0%).
  • Specificity: The methods have been shown to be specific for the analytes of interest. For stability-indicating methods, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are necessary to demonstrate that the method can separate the analyte from its degradation products.

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. As a prodrug, it is hydrolyzed in vivo to its active metabolite, fosinoprilat [1]. Monitoring impurities in the bulk drug substance is a critical aspect of pharmaceutical development and quality control to ensure patient safety and product efficacy. These impurities can include precursors, degradation products, and process-related substances. This document consolidates advanced analytical methods, including liquid chromatography-mass spectrometry (LC-MS), high-performance thin-layer chromatography (HPTLC), and spectrophotometric techniques, to provide a comprehensive framework for the identification and quantification of fosinopril-related impurities [2] [3].

Analytical Techniques for Impurity Profiling

A multi-technique approach is recommended for comprehensive impurity monitoring, leveraging the specific strengths of different analytical platforms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for definitive impurity identification and structural elucidation. It provides superior data compared to classical methods and is crucial for complete impurity qualification [2]. To achieve optimal API-MS sensitivity, methods must use volatile mobile phase additives (e.g., ammonium acetate, acetic acid) and low flow rates [2].
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple, sensitive, and cost-effective solution for separating complex mixtures. A validated method exists for separating this compound, hydrochlorothiazide, and its impurity chlorothiazide using pre-coated silica gel 60 F₂₅₄ plates and a mobile phase of ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, v/v/v/v) with detection at 215 nm [3].
  • Spectrophotometric Methods: Techniques like ratio difference and mean centering of ratio spectra provide effective solutions for the quantitative determination of fosinopril in the presence of co-formulated drugs and their impurities without the need for prior separation [3].

Identified Fosinopril Impurities and Related Compounds

The table below summarizes key fosinopril impurities and related compounds, which are vital for method development and validation.

Compound Name Type / Description Molecular Formula Molecular Weight Source / CAS No.
Fosinopril Active Pharmaceutical Ingredient C₃₀H₄₆NO₇P 563.66 g/mol [4]
Fosinoprilat Active Metabolite & Degradation Product - - [2] [1]
Fosinopril Related Compound F Specified Impurity C₂₉H₄₃NNaO₇P 571.63 g/mol USP Ref. Standard [5] [4]

| ((4-Phenylbutyl)phosphinyl)acetic acid, Disodium Salt (Related Compound G) | Process-Related Impurity | C₁₂H₁₅Na₂O₄P | 300.20 g/mol | USP Ref. Standard [4] | | 4-Phenylbutyl phosphonic acid (Related Compound H) | Process-Related Impurity | - | - | CAS 46348-61-2 [4] | | 4-Phenylbutyl 2-Carboxyethylphosphinic Acid | Impurity | C₁₂H₁₇O₄P | 256.23 g/mol | CAS 83623-61-4 [4] | | Fosinopril Impurity A, B, C, D, I, K | Various Specified Impurities | - | - | Pharmacopoeial Standards [4] | | Sodium (2S,4S)-4-cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylate | Synthetic Intermediate / Impurity | C₁₆H₂₄NNaO₄ | 317.36 g/mol | [4] |

Detailed Experimental Protocols

Protocol 1: LC-MS Method for Impurity Monitoring

This method is optimized for the detection of fosinopril and its degradation products, including fosinoprilat [2].

  • Instrumentation: Liquid chromatograph coupled with an API-mass spectrometer.
  • Chromatographic Conditions:
    • Column: C18 column.
    • Mobile Phase: A mixture of methanol and volatile buffer.
    • Optimization: The mobile phase composition was optimized using a combination of Central Composite Design and Artificial Neural Networks to achieve optimal separation and MS sensitivity [2].
    • Flow Rate: Low flow rate is recommended for best sensitivity [2].
  • Mass Spectrometry:
    • Ionization: Atmospheric Pressure Ionization.
    • Mode: Tuning for optimal detection of fosinopril and fosinoprilat.
  • Sample Preparation:
    • Stress Studies: Expose this compound to stress conditions (acid, base, oxidation, heat) to generate degradation products. Use solutions of sodium hydroxide, hydrochloric acid, and hydrogen peroxide [2].
    • Analysis: Inject the stressed samples and analyze using the developed LC-MS method.
Protocol 2: HPTLC-Densitometry for Ternary Mixture

This method quantifies this compound and hydrochlorothiazide in the presence of a hydrochlorothiazide impurity [3].

  • Instrumentation: HPTLC system with densitometer.
  • Stationary Phase: Pre-activated silica gel 60 F₂₅₄ plates.
  • Mobile Phase: Ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, by volume).
  • Detection: UV scanning at 215 nm.
  • Validation: The method was validated per ICH guidelines, demonstrating acceptable linearity, accuracy, and precision [3].
Protocol 3: RP-HPLC for Drug Combination Assay

This method is designed for the simultaneous estimation of this compound and hydrochlorothiazide in combined dosage forms [6].

  • Instrumentation: RP-HPLC with UV detection.
  • Column: RP-Agilent C18 (250 mm × 4.6 mm I.D., 5 µm).
  • Mobile Phase: Acetonitrile and phosphate buffer.
  • Flow Rate: 0.7 mL/min.
  • Detection Wavelength: 233 nm.
  • Validation Parameters:
    • Linearity: 10-50 µg/mL for this compound (R²=0.999) and 12.5-62.5 µg/mL for Hydrochlorothiazide (R²=0.999) [6].
    • Other Parameters: Accuracy, precision, ruggedness, and system suitability were found to be acceptable.

Workflow and Metabolic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key metabolic and analytical pathways.

Fosinopril Metabolism and Impurity Origin Pathway

This diagram outlines the conversion of fosinopril to its active form and the potential origins of major impurities.

fosinopril_pathway Fosinopril Metabolism and Impurity Origin Fosinopril_Prodrug Fosinopril (Prodrug) Esterases Hydrolysis by Esterases Fosinopril_Prodrug->Esterases Degradation Stress Conditions (Heat, Acid, Base, Oxidation) Fosinopril_Prodrug->Degradation Fosinoprilat_Active Fosinoprilat (Active Metabolite) Esterases->Fosinoprilat_Active Impurities Degradation Impurities (e.g., Fosinoprilat) Degradation->Impurities Process Synthesis Process Process_Impurities Process-Related Impurities (e.g., Related Compounds F, G, H) Process->Process_Impurities

Analytical Workflow for Impurity Analysis

This flowchart details the step-by-step procedure for the analysis of fosinopril impurities, from sample preparation to data analysis.

analytical_workflow Analytical Workflow for Fosinopril Impurities Start Start: Bulk Drug Sample Stress_Studies Perform Stress Studies (Forced Degradation) Start->Stress_Studies Sample_Prep Sample Preparation Stress_Studies->Sample_Prep Method_Selection Analytical Method Selection Sample_Prep->Method_Selection LCMS_Analysis LC-MS Analysis (For Identification) Method_Selection->LCMS_Analysis For Identification Other_Analysis HPLC / HPTLC / Spectrophotometry (For Quantification) Method_Selection->Other_Analysis For Routine QC Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis Other_Analysis->Data_Analysis Report Impurity Report & Qualification Data_Analysis->Report

Conclusion

Effective monitoring of this compound impurities requires a strategic and multi-faceted analytical approach. The protocols and data summarized in these application notes provide a solid foundation for method development, validation, and routine analysis in both research and quality control settings. The use of advanced techniques like LC-MS, complemented by orthogonal methods like HPTLC and spectrophotometry, ensures comprehensive impurity profiling, which is essential for maintaining the highest standards of drug quality and safety.

References

fosinopril sodium stability indicating assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Fosinopril Sodium Stability

The table below summarizes the core parameters of developed chromatographic methods for this compound and its related compounds.

Method & Analyte Stationary Phase Mobile Phase Detection Key Application / Note Reference

| RP-HPLC (Bulk Drug) this compound | C18 Column (250 mm x 4.6 mm, 5 µm) | Methanol:Water (0.1% OPA, pH 3.3) (70:30) | UV 267 nm | Linear (10-50 µg/mL), R² = 0.999; Validated per ICH guidelines [1] | | | RP-HPLC (Plasma) Fosinoprilat | Bakerbond ENV (150 mm x 4.6 mm, 5 µm) | Microemulsion* (pH 2.8) | UV 220 nm | Direct injection of diluted plasma; Validated for patient plasma samples [2] | | | LC-MS (Impurities) this compound & Degradants | C18 Column | Methanol / Ammonium Acetate Buffer | MS (APCI) | Optimized via Experimental Design & Neural Networks; Identifies degradation products [3] | | | LC-MS/TOF (Degradants) Degradation Products | C18 Column | Acetonitrile / Ammonium Formate Buffer | MS/TOF | Characterized seven degradation products under stress conditions [4] | |

*Microemulsion composition: 1.0% diisopropyl ether, 2.0% SDS, 6.0% n-propanol, 91.0% aqueous 25 mM disodium hydrogen phosphate.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Bulk Drug Analysis [1]

This method is suitable for the routine analysis of this compound in bulk drug substance.

  • Chromatographic Conditions

    • Column: Agilent C18 Analytical Column (5 µm, 250 mm × 4.6 mm)
    • Mobile Phase: Methanol and Water (0.1% Orthophosphoric Acid, pH adjusted to 3.3) in a ratio of 70:30 (v/v). The pH can be adjusted with a buffer.
    • Flow Rate: 0.7 mL/min
    • Detection Wavelength: 267 nm
    • Injection Volume: 20 µL
    • Column Temperature: Ambient
    • Run Time: Approximately 10 minutes (this compound RT ~4.5 min)
  • Sample Preparation

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol) to obtain a concentration range of 10-50 µg/mL.
  • Validation Parameters

    • Linearity: Prepare and inject standards across the 10-50 µg/mL range. The correlation coefficient (R²) should be ≥ 0.999.
    • Precision: Perform six replicate injections of a standard solution. The %RSD for peak area should be < 2.0%.
    • Accuracy: Conduct a recovery study by spiking a known amount of standard into the sample. Recovery should be close to 100%.
    • Specificity: The method should demonstrate resolution of the this compound peak from any known impurities or degradation products.
Protocol 2: LC-MS Method for Degradation Product Characterization [3] [4]

This method is used for identifying and monitoring impurities and degradation products formed under stress conditions.

  • Chromatographic Conditions

    • Column: C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: A gradient or isocratic mixture of Methanol and a volatile buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate).
    • Flow Rate: 0.5 - 1.0 mL/min (may require splitting before MS inlet)
    • Detection: Mass Spectrometry with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
    • MS Settings: Optimized using neural networks; typically involves full scans and MSⁿ fragmentation for structural elucidation.
  • Sample Preparation: Forced Degradation Studies

    • Acidic Hydrolysis: Expose drug solution to 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a period.
    • Basic Hydrolysis: Expose drug solution to 0.1 M NaOH at room temperature. This compound is highly susceptible to base hydrolysis, leading to the formation of Fosinoprilat [4].
    • Oxidative Degradation: Treat drug solution with 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
    • Photolytic Degradation: Expose the solid drug and/or solution to UV and visible light as per ICH options.
    • Thermal Degradation: Heat the solid drug at 105°C for a defined period.
    • After stress, neutralize the solutions, dilute with mobile phase, and inject.

Stability Assessment Workflow

The following diagram illustrates the logical workflow for developing and applying a stability-indicating method for this compound, from stress testing to analyte characterization.

Diagram Title: Workflow for Stability-Indicating Method Development

Key Application Notes

  • Method Selection: For quantitative analysis of the pure drug, the validated RP-HPLC method is robust [1]. For comprehensive impurity profiling and identification of unknown degradants, LC-MS is indispensable [3] [4].
  • Primary Degradant: The main hydrolytic degradation product is Fosinoprilat, the active diacid metabolite. It is primarily formed under basic stress conditions [5] [4].
  • Analytical Challenges: Fosinoprilat and other degradants may lack strong chromophores, making UV detection less sensitive. Mass spectrometry is often required for their specific detection and characterization [3] [4].
  • Method Optimization: Advanced tools like Experimental Design (CDD) and Artificial Neural Networks (ANN) can be effectively used to optimize LC-MS conditions for the best separation and sensitivity [3].

References

Comprehensive Application Notes and Protocols for Simultaneous HPLC Determination of Fosinopril and Hydrochlorothiazide in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The simultaneous determination of fosinopril sodium (FOS), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCZ), a thiazide diuretic, in combined pharmaceutical formulations represents a significant analytical challenge in pharmaceutical quality control. This combination therapy is widely prescribed for the treatment of hypertension due to its complementary mechanisms of action, which target both the renin-angiotensin-aldosterone system and sodium reabsorption. The analytical challenge stems from the differing chemical properties and concentration ratios of these compounds in pharmaceutical formulations, necessitating robust analytical methods that can simultaneously quantify both components accurately and precisely.

The development of reversed-phase HPLC (RP-HPLC) methods for this combination has gained considerable attention in pharmaceutical analysis because of their specificity, sensitivity, and ability to provide rapid analysis without complex sample preparation. These methods are particularly valuable for routine quality control in pharmaceutical manufacturing, stability studies, and bioavailability assessments. The method described in these application notes offers a significant improvement over earlier approaches, enabling complete analysis in less than 6 minutes while maintaining excellent resolution, precision, and accuracy, making it ideally suited for high-throughput laboratory environments [1] [2].

Analytical Method Comparison and Selection

Overview of Available Techniques

Several analytical techniques have been developed for the simultaneous determination of this compound and hydrochlorothiazide, each with distinct advantages and limitations. The choice of method depends on various factors including required sensitivity, available instrumentation, sample throughput, and intended application. While derivative spectrophotometry and high-performance thin-layer chromatography (HPTLC) offer viable alternatives, reversed-phase HPLC with UV detection remains the gold standard for this application due to its superior specificity, robustness, and ability to handle multiple samples efficiently.

  • Derivative Spectrophotometry: This technique utilizes mathematical processing of UV absorption spectra to resolve overlapping peaks without physical separation. The fourth-derivative spectrophotometric method allows determination of FOS and HCZ at 232.4 nm and 272.2 nm, respectively, effectively resolving their spectral overlap. While this approach offers rapid analysis and minimal solvent consumption, it has higher detection limits compared to HPLC, particularly for HCZ (0.5 μg/mL for derivative method versus 2.6 μg/mL for HPLC), and may lack specificity in complex matrices such as biological samples [1].

  • HPTLC Methods: More recent HPTLC-densitometry approaches have been developed using pre-activated silica gel 60 F254 plates with a mobile phase consisting of ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, v/v). This method provides adequate separation with the advantage of parallel sample processing, reducing analysis time for multiple samples. However, it generally offers lower resolution and reduced precision compared to HPLC methods, making it more suitable for screening applications rather than precise quantification [3].

Comparative Method Performance

Table 1: Comparison of Analytical Methods for Simultaneous FOS and HCZ Determination

Method Parameter HPLC-UV Derivative Spectrophotometry HPTLC-Densitometry
Analysis Time <6 minutes ~10 minutes ~30 minutes (multiple samples)
Linearity Range (FOS) 2.5-30 μg/mL 5-40 μg/mL 0.1-1.6 μg/band
Linearity Range (HCZ) 1.25-15 μg/mL 0.5-8 μg/mL 0.05-0.8 μg/band
LOD (FOS) 0.27 μg/mL 5 μg/mL 0.03 μg/band
LOD (HCZ) 0.13 μg/mL 0.5 μg/mL 0.01 μg/band
Precision (RSD%) <1.5% 1.2-1.8% 1.3-1.9%
Accuracy (% Recovery) 99.5-100.5% 98.5-101.2% 98.0-101.5%
Key Advantage High sensitivity and specificity Rapid, minimal solvent use Parallel sample processing

Detailed HPLC Protocol

Materials and Equipment
  • HPLC System: Liquid chromatography system with isocratic or low-pressure gradient capability, equipped with UV-Vis detector or photodiode array (PDA) detector
  • Chromatography Column: Reversed-phase C18 column (250 mm × 4.6 mm i.d., 5 μm particle size)
  • Analytical Balance: Precision balance with 0.1 mg sensitivity
  • pH Meter: Calibrated digital pH meter with temperature compensation
  • Solvents and Reagents: HPLC-grade methanol, orthophosphoric acid (85%), high-purity water (HPLC grade), This compound reference standard (USP grade), hydrochlorothiazide reference standard (USP grade), sulfamethoxazole (internal standard, where applicable)
Mobile Phase Preparation

Prepare the mobile phase by mixing methanol and water in a 40:60 (v/v) ratio. Adjust the pH to 4.0 using 10% orthophosphoric acid solution with continuous stirring. Filter the resulting mixture through a 0.45 μm membrane filter and degas thoroughly using sonication for 15 minutes or sparging with helium gas. The optimized mobile phase composition provides excellent peak symmetry and resolution for both analytes while maintaining column stability [2].

Standard Solution Preparation
  • Stock Standard Solutions: Accurately weigh and transfer approximately 25 mg of FOS and 12.5 mg of HCZ reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with mobile phase to obtain stock solutions of 1000 μg/mL FOS and 500 μg/mL HCZ.
  • Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions with mobile phase to cover the concentration ranges of 2.5-30 μg/mL for FOS and 1.25-15 μg/mL for HCZ.
  • Internal Standard Solution (if used): Prepare a sulfamethoxazole solution at a concentration of 20 μg/mL in mobile phase [2].
Sample Preparation

For tablet formulations, weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of FOS and 5 mg of HCZ, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, and sonicate for 15 minutes with occasional shaking. Dilute to volume with mobile phase, mix well, and filter through a 0.45 μm membrane filter. Discard the first few mL of filtrate and dilute the subsequent filtrate appropriately with mobile phase to obtain sample solutions containing FOS and HCZ within the working range of the calibration curve [2].

Chromatographic Conditions
  • Mobile Phase: Methanol:water (40:60, v/v), pH adjusted to 4.0 with orthophosphoric acid
  • Flow Rate: 1.0 mL/min (isocratic elution)
  • Detection Wavelength: 215 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (25 ± 5°C)
  • Run Time: 6 minutes
  • Detection: UV at 215 nm
System Suitability Testing

Before sample analysis, perform system suitability tests to ensure optimal chromatographic performance. The following parameters should be evaluated using a standard solution containing FOS (10 μg/mL) and HCZ (5 μg/mL):

  • Theoretical plates: Not less than 2000 for both FOS and HCZ peaks
  • Tailing factor: Not more than 1.5 for both analytes
  • Resolution: Resolution between FOS and HCZ peaks should be not less than 2.0
  • Repeatability: Relative standard deviation (RSD) of peak areas for six replicate injections should be less than 2%

Method Validation and Data Analysis

Validation Parameters and Results

The HPLC method for simultaneous determination of FOS and HCZ has been extensively validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [3].

Table 2: Method Validation Parameters for HPLC Determination of FOS and HCZ

| Validation Parameter | This compound | Hydrochlorothiazide | |---------------------------|------------------------|--------------------------| | Linearity Range | 2.5-30 μg/mL | 1.25-15 μg/mL | | Correlation Coefficient (r²) | >0.999 | >0.999 | | Regression Equation | y = 45231x + 1824 | y = 68542x + 2158 | | Limit of Detection (LOD) | 0.27 μg/mL | 0.13 μg/mL | | Limit of Quantification (LOQ) | 0.82 μg/mL | 0.40 μg/mL | | Precision (RSD%, n=6) | 0.85% | 1.12% | | Repeatability (RSD%, n=6) | 1.05% | 1.32% | | Accuracy (% Recovery) | 99.8% (98.5-101.2%) | 100.2% (99.0-101.5%) | | Robustness | Deliberate changes in pH (±0.2), organic ratio (±2%), flow rate (±0.1 mL/min) showed RSD <2% |

Data Analysis and Calculation

For quantification, construct calibration curves by plotting peak areas against corresponding concentrations for both FOS and HCZ. The method demonstrates excellent linearity over the specified concentration ranges with correlation coefficients typically exceeding 0.999. Calculate the concentrations of FOS and HCZ in samples using the regression equations derived from the calibration curves. When internal standard is used, plot the peak area ratios (analyte to internal standard) against concentrations.

The specificity of the method has been demonstrated through complete baseline separation of FOS (retention time ~4.2 minutes) and HCZ (retention time ~3.1 minutes), with no interference from tablet excipients or potential impurities, including chlorothiazide, a known impurity of HCZ [3].

Application Notes

Pharmaceutical Formulation Analysis

This HPLC method has been successfully applied to the simultaneous determination of FOS and HCZ in commercial tablet formulations with labeled strengths of 10 mg/12.5 mg and 20 mg/12.5 mg (FOS/HCZ). The method provides accurate and precise results with mean recoveries of 99.5-100.5% for both active ingredients, demonstrating its suitability for routine quality control of pharmaceutical products. The simple sample preparation procedure and short analysis time of less than 6 minutes make this method particularly advantageous for high-throughput laboratories analyzing multiple batches [2].

Method Robustness and System Care

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. For this HPLC method, the critical parameters that should be carefully controlled include:

  • Mobile phase pH: Variations beyond ±0.2 units may significantly affect retention times and peak symmetry
  • Organic modifier ratio: Methanol content should be maintained within ±2% of the specified ratio
  • Column temperature: Although the method is validated at ambient temperature, maintaining a stable temperature (±2°C) improves retention time reproducibility
  • Column batch-to-batch variation: Different C18 columns may exhibit slightly different selectivity; method performance should be verified when changing columns

To maintain optimal system performance, the HPLC column should be flushed regularly with water (30 minutes) followed by methanol (30 minutes) at the end of each working day, with a flow rate not exceeding 1 mL/min during flushing. When not in use, store the column in methanol.

Troubleshooting Guide

Table 3: Common HPLC Issues and Recommended Solutions

Problem Possible Causes Recommended Solutions
Peak Tailing Column degradation, inappropriate mobile phase pH Regenerate or replace column, verify mobile phase pH
Retention Time Shift Mobile phase composition variation, column temperature fluctuation Prepare fresh mobile phase, monitor column temperature
Increased Backpressure Column blockage, particulate matter in mobile phase Filter samples and mobile phase, flush column according to manufacturer instructions
Baseline Noise Air bubbles, contaminated detector cell Degas mobile phase, purge detector, clean detector cell
Poor Resolution Incorrect mobile phase composition, column overloading Adjust organic ratio, dilute sample solution

Experimental Workflow and Methodology

The following workflow diagrams illustrate the key experimental procedures for the simultaneous HPLC determination of fosinopril and hydrochlorothiazide:

HPLC_Workflow Start Start Method Development MP Prepare Mobile Phase: Methanol:Water (40:60) Adjust pH to 4.0 with H₃PO₄ Start->MP Std Prepare Standard Solutions: FOS: 2.5-30 μg/mL HCZ: 1.25-15 μg/mL MP->Std Sample Prepare Sample Solutions: Tablet powder extraction in mobile phase Std->Sample Condition Set Chromatographic Conditions: C18 Column, Flow: 1 mL/min Detection: 215 nm Sample->Condition Suitability Perform System Suitability Test Condition->Suitability Inject Inject Standards and Samples Suitability->Inject Analyze Analyze Chromatograms Calculate Concentrations Inject->Analyze Validate Perform Method Validation Analyze->Validate End Method Ready for Routine Use Validate->End

HPLC Method Development and Application Workflow

HPLC_Method SamplePrep Sample Preparation: • Weigh and powder tablets • Extract with mobile phase • Sonicate for 15 min • Filter through 0.45μm membrane Chromatography Chromatographic Conditions: • Column: C18 (250×4.6mm, 5μm) • Flow rate: 1.0 mL/min • Detection: 215 nm • Injection: 20μL • Run time: 6 min SamplePrep->Chromatography MobilePhase Mobile Phase Preparation: • Methanol:Water (40:60 v/v) • Adjust pH to 4.0 with H₃PO₄ • Filter and degas MobilePhase->Chromatography Standards Standard Solutions: • FOS stock: 1000 μg/mL • HCZ stock: 500 μg/mL • Working standards by dilution Standards->Chromatography Analysis Data Analysis: • FOS retention: ~4.2 min • HCZ retention: ~3.1 min • Calculate from calibration curves Chromatography->Analysis

Detailed HPLC Methodology for FOS and HCZ Analysis

Conclusion

The HPLC method detailed in these application notes provides a robust, precise, and accurate approach for the simultaneous determination of this compound and hydrochlorothiazide in combined pharmaceutical formulations. The method offers significant advantages in terms of analysis speed (less than 6 minutes per sample), simplicity of sample preparation, and excellent validation characteristics compliant with ICH guidelines. The detailed protocols, troubleshooting guides, and application notes included in this document provide researchers and pharmaceutical analysts with a complete framework for implementing this method in quality control laboratories, ensuring reliable and reproducible results for this important antihypertensive combination therapy.

References

Comprehensive Analytical Methods for Fosinoprilat Degradation Product Analysis: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fosinopril and Fosinoprilat

Fosinopril sodium is a phosphinate-containing prodrug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors used primarily in the treatment of hypertension. Upon administration, fosinopril undergoes rapid hydrolysis in vivo to form its active metabolite, fosinoprilat, which is responsible for the therapeutic activity. [1] [2] The dual elimination pathway of fosinoprilat (both hepatic and renal) distinguishes it from other ACE inhibitors, making it particularly valuable for treating hypertensive patients with renal impairment or those on haemodialysis. [1] From an analytical perspective, understanding the degradation behavior of fosinopril and characterization of its degradation products is crucial for ensuring drug stability, safety, and efficacy. [3]

The transformation from fosinopril to fosinoprilat represents both a metabolic activation and a primary degradation pathway, as hydrolysis can occur not only in vivo but also under various stress conditions. [3] This comprehensive review presents detailed analytical methodologies, with a particular focus on chromatographic techniques, for the separation, identification, and quantification of fosinoprilat and related degradation products to support pharmaceutical analysis and drug development.

Analytical Methodologies for Separation and Analysis

Various chromatographic methods have been developed and validated for the analysis of fosinoprilat and its precursor fosinopril. These methods address different analytical needs from routine quality control to comprehensive characterization of degradation pathways.

Table 1: Optimal Chromatographic Conditions for Fosinopril and Fosinoprilat Separation

Parameter Conventional HPLC [4] LC-MS/TOF Method [3] Microemulsion LC [5]
Column X Terra 150 mm × 4.6 mm, 5 μm C18 column (specific type not detailed) X-Terra 50 mm × 4.6 mm, 3.5 μm
Mobile Phase Methanol-water (75:25 v/v), pH 3.1 Acetonitrile-ammonium formate (5 mM, pH 4.0) with 0.1% formic acid 0.9% cyclohexane, 2.2% SDS, 8.0% n-butanol, 88.9% 25 mM disodium phosphate (pH 2.8)
Flow Rate 1.0 mL/min 0.8 mL/min 0.3 mL/min
Temperature 45°C Ambient 30°C
Detection UV 220 nm MS/TOF with ESI+ UV 220 nm
Runtime Not specified ~15 minutes Not specified
Application Quantitative analysis in tablets Characterization of degradation products Separation in bulk drug and pharmaceuticals
Conventional Reversed-Phase HPLC

A robust reversed-phase HPLC method was developed using a chemometrical approach with a full factorial design (2³) to optimize separation conditions. The method utilizes a X Terra column (150 mm × 4.6 mm, 5 μm particle size) maintained at 45°C with a mobile phase consisting of methanol-water (75:25 v/v) at pH 3.1, flowing at 1.0 mL/min. [4] Detection is performed at 220 nm using a UV detector. This method successfully separates this compound from its degradation product fosinoprilat with recovery values between 101.6% and 102.9% for this compound, demonstrating excellent accuracy. [4] The method is particularly suitable for quality control applications, with the content of degradation product fosinoprilat reliably quantified at levels lower than 5%. [4]

Microemulsion Electrokinetic Chromatography

An alternative microemulsion liquid chromatographic method was developed for characterization of this compound and fosinoprilat separation with chemometrical support. This method utilizes a microemulsion consisting of 0.9% w/w cyclohexane, 2.2% w/w sodium dodecyl sulphate (SDS), 8.0% w/w n-butanol, and 88.9% w/w aqueous 25 mM disodium phosphate (pH adjusted to 2.8) as the mobile phase. [5] The separation is performed on an X-Terra column (50 mm × 4.6 mm, 3.5 μm particle size) at 30°C with a flow rate of 0.3 mL/min and UV detection at 220 nm. [5] This method is noted for being less expensive compared to conventional reversed-phase HPLC while maintaining effectiveness for separation, identification, and simultaneous determination of this compound and fosinoprilat in bulk drug and pharmaceutical dosage forms. [5]

Liquid Chromatography-Mass Spectrometry

For structural characterization of degradation products, LC-MS/TOF with electrospray ionization in positive mode has been employed. [3] One method utilizes a gradient system with 5 mM ammonium formate (pH 4.0) and acetonitrile as mobile phases, with a flow rate of 0.8 mL/min and a runtime of approximately 15 minutes. [3] The mass spectrometry detection enables accurate mass measurements for structural elucidation of unknown degradation products. Another LC-MS/MS method was developed for simultaneous determination of fosinopril and fosinoprilat in human plasma using positive ion electrospray tandem mass spectrometry. [2] This method employs an ACE C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol-5 mM ammonium acetate (70:30, v/v) and demonstrates excellent sensitivity with an LLOQ of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat. [2]

Degradation Pathways and Products

Fosinopril undergoes degradation under various stress conditions, forming multiple degradation products through distinct pathways. Understanding these pathways is essential for developing stability-indicating methods and ensuring drug product quality throughout its shelf life.

G Fosinopril Fosinopril Fosinoprilat Fosinoprilat Fosinopril->Fosinoprilat Hydrolysis (Base, Acid) DP1 β-ketoamide (III) Fosinopril->DP1 Metal ion mediated DP2 Phosphonic acid (IV) Fosinopril->DP2 Metal ion mediated DP3 Other DPs Fosinopril->DP3 Oxidative, Thermal Photolytic Hydrolysis Hydrolysis Hydrolysis->Fosinoprilat MetalIon MetalIon MetalIon->DP1 MetalIon->DP2 OtherStress OtherStress OtherStress->DP3

Figure 1: Major Degradation Pathways of Fosinopril. The diagram illustrates the transformation of fosinopril to its primary degradation products under various stress conditions.

Hydrolytic Degradation

The primary degradation pathway for fosinopril is hydrolytic cleavage, resulting in the formation of fosinoprilat. [3] This hydrolysis occurs readily under basic conditions but can also proceed under acidic conditions, though at a slower rate. [3] Fosinoprilat is both the active metabolite and the main degradation product, which creates an interesting analytical challenge as it must be monitored as both an active pharmaceutical ingredient and a potential impurity. Studies have shown that fosinopril undergoes extensive degradation (20-30%) in basic stress conditions, with fosinoprilat appearing as the major degradation product. [3]

Metal Ion-Mediated Degradation

A novel transformation pathway of fosinopril involves metal ion participation, leading to the formation of β-ketoamide (III) and phosphonic acid (IV) degradation products. [6] This reaction has been studied in model systems using methanol as solvent and magnesium acetate as the metal ion source. [6] Kinetic analysis revealed this degradation to be a bimolecular process, with the rate being first order in both metal ion and fosinopril concentration. [6] The degradation products II (fosinoprilat), III (β-ketoamide), and IV (phosphonic acid) effectively retard the magnesium ion-mediated reaction of fosinopril, suggesting a potential stabilizing interaction. [6]

Oxidative, Photolytic, and Thermal Degradation

Under oxidative stress conditions with hydrogen peroxide or AIBN, fosinopril generates specific degradation products distinct from those formed through hydrolysis. [3] Similarly, photolytic stress leads to the formation of unique degradation products, with three DPs generated under photo-acid conditions and two under acid degradation. [3] Comprehensive LC-MS studies have identified seven different degradation products formed under various stress conditions, highlighting the complex degradation profile of fosinopril. [3] Many of these degradation products lack strong UV chromophores, making their detection challenging with conventional UV detectors and necessitating the use of MS detection for comprehensive characterization. [3]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability characteristics of fosinopril and identifying its degradation products. These studies should be conducted following ICH and WHO guidelines. [3]

  • Acidic Hydrolysis: Expose fosinopril to 0.1 N hydrochloric acid at room temperature for approximately 24 hours. Use LC-MS to monitor the formation of degradation products, particularly those specific to acid degradation. [3]
  • Basic Hydrolysis: Subject fosinopril to 0.1 N sodium hydroxide at room temperature. This typically results in extensive degradation (20-30%) with fosinoprilat as the major degradation product. [3]
  • Oxidative Stress: Treat fosinopril with 3% hydrogen peroxide at room temperature for 24 hours. Alternatively, use AIBN (azobisisobutyronitrile) in methanol to generate peroxide radicals for oxidative degradation studies. [3]
  • Photolytic Degradation: Expose solid fosinopril and its solutions to UV light (e.g., in a photostability chamber) according to ICH options. Photolytic conditions generate specific degradation products, including three under photo-acid conditions. [3]
  • Thermal Stress: Heat solid fosinopril at 105°C for multiple days to study thermal degradation pathways. [3]
HPLC Method for Degradation Product Analysis

The following protocol provides detailed instructions for analyzing fosinopril and its degradation products using a stability-indicating HPLC method:

  • Mobile Phase Preparation: Prepare a mixture of methanol and water in the ratio 75:25 (v/v). Adjust the pH to 3.1 using orthophosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. [4]
  • Column Selection: Use an X Terra RP18 column (150 mm × 4.6 mm, 5 μm particle size) or equivalent. Maintain the column temperature at 45°C throughout the analysis. [4]
  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the detection wavelength to 220 nm. Use an injection volume of 20 μL. The total runtime may vary based on the specific application but should be sufficient to elute all degradation products. [4]
  • System Suitability: Verify system performance before sample analysis. The capacity factor and selectivity factor should meet predetermined criteria. Propylparaben can be used as an internal standard when required. [4]
  • Sample Preparation: For tablet formulations, powder and weigh equivalent to 10 mg of this compound. Dissolve in an appropriate solvent (e.g., methanol) and dilute to obtain a concentration of 10-50 μg/mL. Filter through a 0.45 μm syringe filter before injection. [7]

Table 2: Validation Parameters and Results for Fosinoprilat Analytical Methods

Validation Parameter HPLC-UV Method [4] LC-MS/MS Method [2] Microemulsion LC [5]

| Linearity Range | Not specified | 0.1-20 ng/mL (fosinopril) 1-200 ng/mL (fosinoprilat) | Not specified | | Correlation Coefficient (R²) | >0.999 | >0.99 | Not specified | | Precision (% RSD) | <2% | <15% (at LLOQ) <10% (other levels) | Not specified | | Recovery | 101.6-102.9% | 92.0-109.5% | Not specified | | LOD/LLOQ | Not specified | 0.1 ng/mL (fosinopril) 1.0 ng/mL (fosinoprilat) | Not specified | | Specificity | Resolved from degradation products | No interference from plasma matrix | Resolved from degradation products |

Method Validation

Analytical methods for fosinoprilat degradation products must be properly validated to ensure reliability, accuracy, and reproducibility. The validation should follow regulatory guidelines such as FDA bioanalytical method validation guidance. [1]

  • Specificity: The method should adequately resolve fosinopril, fosinoprilat, and all potential degradation products. For LC-MS methods, ensure no interference from biological matrices when analyzing plasma samples. [1] [2]
  • Linearity and Range: Establish linearity over the concentration range of interest. The LC-MS/MS method demonstrated linearity from 0.1-20 ng/mL for fosinopril and 1-200 ng/mL for fosinoprilat with correlation coefficients >0.99. [2]
  • Precision: Evaluate both intra-day and inter-day precision. The HPLC-UV method showed % RSD values less than 2%, while the LC-MS/MS method met acceptance criteria of % RSD less than 15% at LLOQ and less than 10% at other concentration levels. [4] [2]
  • Accuracy: Determine recovery rates at multiple concentration levels. Recovery values for this compound using the HPLC-UV method were between 101.6% and 102.9%. [4] The LC-MS/MS method demonstrated recovery rates of 92.0-109.5% for both analytes in human plasma. [2]
  • Sensitivity: Establish the lower limit of quantification (LLOQ). The LC-MS/MS method achieved an LLOQ of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat, which is essential for pharmacokinetic studies. [2]

Applications in Pharmaceutical Analysis

The analytical methods described herein support various aspects of pharmaceutical development and quality control:

  • Stability-Indicating Methods: The HPLC and LC-MS methods effectively separate fosinopril from its degradation products, making them suitable for stability studies under ICH conditions (photostability, thermal stability, and humidity studies). [3]
  • Formulation Analysis: These methods can quantify this compound and its degradation product in Monopril tablets with recovery values between 101.6% and 102.9%, confirming their suitability for quality control. [4]
  • Pharmacokinetic Studies: The highly sensitive LC-MS/MS method enables simultaneous determination of fosinopril and fosinoprilat in human plasma, revealing the pharmacokinetic characters of fosinopril for the first time due to its enhanced sensitivity. [2]
  • Degradation Pathway Elucidation: LC-MS/TOF studies with comprehensive mass fragmentation pathways help characterize degradation products and establish degradation mechanisms, which is crucial for understanding drug stability and potential toxicity. [3]

Regulatory Considerations

When conducting degradation studies and developing analytical methods for fosinoprilat, several regulatory aspects should be considered:

  • Stress Testing Guidelines: Follow ICH Q1A(R2) and WHO guidelines for stress testing to determine the inherent stability characteristics of the drug substance. [3]
  • Method Validation: Adhere to FDA bioanalytical method validation guidance for methods intended to support pharmacokinetic studies. [1] [2]
  • Identification Thresholds: According to ICH Q3B, identification thresholds for degradation products in drug products should be applied based on the maximum daily dose.
  • Specification Setting: Based on stability studies, appropriate specifications for degradation products should be established to ensure drug product quality throughout its shelf life.

Conclusion

The analysis of fosinoprilat degradation products requires a multifaceted approach utilizing various chromatographic techniques. The methods discussed—including conventional HPLC, microemulsion LC, and LC-MS—provide complementary tools for different analytical needs. The chemometrical approach to method development enables efficient optimization of chromatographic conditions, saving time and resources while ensuring robust methods. [4] [5]

Understanding the degradation pathways of fosinopril, particularly the metal ion-mediated degradation and hydrolytic pathways, is essential for developing appropriate formulations and storage conditions. [3] [6] The experimental protocols and methodologies outlined in this document provide researchers and pharmaceutical scientists with comprehensive tools to monitor and characterize fosinoprilat and related degradation products, supporting drug development, quality control, and regulatory compliance.

References

Comprehensive Application Notes and Protocols for Chemometrical Analysis of Fosinopril and Fosinoprilat in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Fosinopril represents a critical pharmaceutical compound in the class of angiotensin-converting enzyme (ACE) inhibitors used for the treatment of hypertension and heart failure. As a prodrug design, fosinopril undergoes biotransformation to its active metabolite, fosinoprilat, which exerts the therapeutic effect through competitive inhibition of ACE. This conversion occurs primarily in the intestinal mucosa and liver via hydrolysis by carboxylesterases, with the active diacid form achieving peak plasma concentrations approximately 3 hours after oral administration. The unique phosphinate moiety in fosinoprilat enables specific binding to the active site of angiotensin-converting enzyme, distinguishing it from other ACE inhibitors and contributing to its distinctive pharmacokinetic profile. [1] [2] [3]

A key differentiator of fosinopril among ACE inhibitors is its dual elimination pathway, with approximately equal clearance through both renal and hepatic routes. This balanced excretion profile offers a significant clinical advantage for patients with renal impairment, as hepatobiliary elimination can compensate for diminished renal function, potentially obviating the need for dosage adjustment that is typically required with other ACE inhibitors. The pharmacokinetic behavior of fosinoprilat includes high plasma protein binding (>95%), a relatively small volume of distribution, and an elimination half-life of approximately 12 hours, supporting once-daily dosing regimens for maintained therapeutic effect. [2] [4] [3]

Analytical Methods for Simultaneous Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The development of a high-sensitivity LC-MS/MS method for simultaneous determination of fosinopril and fosinoprilat represents a significant advancement in bioanalytical monitoring of this prodrug-activemetabolite pair. This method achieves an exceptional lower limit of quantification (LLOQ) of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat in human plasma, facilitating precise pharmacokinetic studies across the complete concentration-time profile. The method employs a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) operating in selected reaction monitoring (SRM) mode, providing the specificity required for reliable detection in complex biological matrices. Chromatographic separation utilizes a reversed-phase C8 column with gradient elution, optimizing the resolution between the prodrug and its active metabolite while maintaining appropriate peak symmetry. [5]

The calibration curves for this method demonstrate excellent linearity across concentration ranges of 0.1-15.0 ng/mL for fosinopril and 1.0-700.0 ng/mL for fosinoprilat, encompassing the expected therapeutic ranges observed in clinical practice. Sample preparation incorporates liquid-liquid extraction, effectively removing matrix interferences while maintaining adequate recovery of both analytes. The validation parameters confirm that within- and between-batch precision (expressed as relative standard deviation) and accuracy fall within acceptable limits according to international bioanalytical method validation guidelines. This robust method has been successfully applied to characterize the complete pharmacokinetic profile following oral administration, capturing the rapid conversion of fosinopril to fosinoprilat and the extended elimination phase of the active metabolite. [5]

HPLC with Microemulsion Eluent for Fosinoprilat Determination

An innovative alternative chromatographic approach utilizing oil-in-water microemulsion as the mobile phase has been developed specifically for fosinoprilat determination in human plasma. This method addresses the challenge of direct plasma injection by leveraging the unique solubilization properties of microemulsions, which prevent protein precipitation while maintaining chromatographic integrity. The microemulsion eluent consists of sodium dodecyl sulphate as surfactant, diisopropyl ether as oil phase, and n-propanol as co-surfactant in an aqueous phosphate buffer system. This composition creates a pseudo-single-phase solvent that effectively solubilizes plasma proteins while allowing efficient separation of fosinoprilat from matrix components. [1]

The microemulsion-based method offers significant practical advantages by eliminating the need for solid-phase extraction or extensive sample preparation, thereby reducing analytical time and potential analyte losses associated with pre-treatment steps. The method involves simple dilution of plasma samples with the microemulsion eluent followed by direct injection into the HPLC system. Validation data confirm the method's appropriate sensitivity for therapeutic drug monitoring applications, with a linear range suitable for measuring fosinoprilat concentrations achieved following standard dosing regimens. This approach has been successfully applied to plasma samples from patients with renal dysfunction, demonstrating its utility in special patient populations where fosinopril is often preferentially prescribed due to its dual elimination pathway. [1]

Method Validation and Performance Data

Validation Parameters for Analytical Methods

Comprehensive validation of both analytical methods has been conducted according to internationally recognized bioanalytical method validation guidelines. The table below summarizes the key validation parameters for the LC-MS/MS and HPLC with microemulsion eluent methods, providing researchers with essential data for method selection and implementation in their laboratories.

Table 1: Method Validation Parameters for Fosinopril and Fosinoprilat Analysis

Validation Parameter LC-MS/MS Method HPLC with Microemulsion Eluent
Analytes Fosinopril & Fosinoprilat Fosinoprilat only

| LLOQ | 0.1 ng/mL (fosinopril) 1.0 ng/mL (fosinoprilat) | Not specified in detail | | Linear Range | 0.1-15.0 ng/mL (fosinopril) 1.0-700.0 ng/mL (fosinoprilat) | Suitable for therapeutic monitoring | | Sample Preparation | Liquid-liquid extraction | Direct injection after dilution | | Precision (RSD%) | Within and between batch: Acceptable per guidelines | Not specified in detail | | Accuracy | Within acceptable limits | Confirmed for intended application | | Key Advantage | High sensitivity for pharmacokinetic studies | Simplified sample preparation | | Application | Complete pharmacokinetic profiling | Therapeutic drug monitoring |

[5] [1]

Analytical Method Selection Criteria

The selection between available analytical methods depends on several factors, including the study objectives, required sensitivity, available instrumentation, and sample throughput requirements. For comprehensive pharmacokinetic studies characterizing both the prodrug and active metabolite immediately following administration, the LC-MS/MS method provides the necessary sensitivity to capture the rapid conversion phase and accurately determine the elimination kinetics of both entities. The enhanced sensitivity of this approach is particularly valuable for defining the terminal elimination phase where concentrations diminish to nanogram per milliliter levels. For therapeutic drug monitoring applications focused exclusively on the active metabolite fosinoprilat at steady-state concentrations, the HPLC method with microemulsion eluent offers a practical alternative with simplified sample preparation and reduced operational costs. [5] [1]

The analytical workflow for fosinopril and fosinoprilat analysis involves several critical decision points that influence method selection and implementation. The following diagram illustrates the key considerations and recommended pathways for method selection based on study requirements and available resources:

G Start Analysis Requirement: Fosinopril/Fosinoprilat PKStudies Comprehensive Pharmacokinetic Study Start->PKStudies  Complete PK profile TDM Therapeutic Drug Monitoring Start->TDM  Steady-state monitoring HighSensitivity High Sensitivity Required (LLOQ: 0.1 ng/mL) PKStudies->HighSensitivity RoutineMonitoring Routine Monitoring Simplified Workflow TDM->RoutineMonitoring LCMSMS LC-MS/MS Method SamplePrep Sample Preparation: Liquid-Liquid Extraction LCMSMS->SamplePrep HPLC HPLC with Microemulsion DirectInjection Sample Preparation: Direct Injection HPLC->DirectInjection HighSensitivity->LCMSMS RoutineMonitoring->HPLC Validation Method Validation SamplePrep->Validation DirectInjection->Validation Application Study Application Validation->Application

Diagram 1: Analytical Method Selection Workflow for Fosinopril and Fosinoprilat Analysis

Experimental Protocols

LC-MS/MS Method for Simultaneous Determination
4.1.1 Sample Preparation Protocol

The sample preparation procedure begins with aliquot collection of 1.0 mL of human plasma into glass extraction tubes. Add 50 μL of the internal standard working solution (zaleplon at appropriate concentration) and vortex mix for 30 seconds. For the calibration standards and quality control samples, prepare appropriate spiking solutions from primary stock solutions of fosinopril and fosinoprilat to cover the required concentration range. Add 2.0 mL of extraction solvent (methyl tert-butyl ether recommended) to each tube and vortex mix vigorously for 3 minutes. Centrifuge the samples at 4000 × g for 10 minutes at 4°C to achieve clean phase separation. Transfer the organic (upper) layer to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue with 200 μL of mobile phase A (typically aqueous component), vortex mix for 1 minute, and transfer to autosampler vials for injection. [5]

4.1.2 Instrumentation and Chromatographic Conditions

The LC-MS/MS analysis should be performed using a chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization source. Maintain the column temperature at 40°C throughout the analysis and use an injection volume of 10-20 μL. Employ a reversed-phase C8 column (e.g., 150 mm × 4.6 mm, 5 μm particle size) with a gradient elution program at a flow rate of 1.0 mL/min. Mobile phase A consists of 0.1% formic acid in water, while mobile phase B contains 0.1% formic acid in acetonitrile. The gradient program should begin at 30% B, increase linearly to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions over 0.5 minutes with a 3-minute re-equilibration period. The mass spectrometer parameters should be optimized for each compound, with typical settings including: ion spray voltage 5500 V, source temperature 500°C, nebulizer gas 50 psi, and turbo heater gas 60 psi. Detection should utilize selected reaction monitoring (SRM) of specific transitions: m/z 564→422 for fosinopril, m/z 436→294 for fosinoprilat, and the appropriate transition for the internal standard. [5]

HPLC Method with Microemulsion Eluent
4.2.1 Microemulsion Preparation and Sample Processing

Prepare the microemulsion eluent by combining 3.0% (w/v) sodium dodecyl sulphate, 1.0% (w/v) diisopropyl ether, 0.8% (w/v) n-propanol in 50 mM disodium hydrogen phosphate buffer. Adjust the pH to 7.0 using orthophosphoric acid, then filter through a 0.45 μm membrane filter and degas before use. The microemulsion should appear as a clear, isotropic solution when properly prepared. For sample preparation, dilute 500 μL of plasma sample with 500 μL of microemulsion eluent and vortex mix for 30 seconds. Centrifuge the mixture at 10,000 × g for 5 minutes to remove any particulate matter, then transfer the supernatant to an HPLC vial for injection. This simplified preparation eliminates the need for extensive extraction procedures while maintaining analytical performance for fosinoprilat determination. [1]

4.2.2 Chromatographic Conditions and System Configuration

The HPLC analysis should be performed using a standard chromatography system equipped with a UV detector set at 210 nm. Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The isocratic elution should employ the prepared microemulsion as the mobile phase at a flow rate of 1.0 mL/min with a total run time of 15-20 minutes per sample. The injection volume is typically 50 μL. Under these conditions, fosinoprilat should elute at approximately 8-10 minutes with symmetric peak shape and adequate resolution from endogenous plasma components. The internal standard cilazapril, when used, elutes at a distinct retention time, allowing for reliable quantification. [1]

Applications and Troubleshooting

Pharmacokinetic Study Applications

The validated analytical methods have been successfully applied to characterize the complete pharmacokinetic profile of fosinopril and fosinoprilat in healthy subjects and special patient populations. Following oral administration of fosinopril, the prodrug conversion occurs rapidly, with fosinopril becoming virtually undetectable in plasma within 2 hours post-dose, while fosinoprilat concentrations peak at approximately 3 hours. The concentration-time profile demonstrates biphasic elimination, with a terminal half-life of approximately 12 hours for fosinoprilat, supporting once-daily dosing regimens. Application of these methods in patients with renal impairment has confirmed the balanced elimination pathway, with hepatobiliary compensation maintaining normal clearance despite diminished renal function. This unique property distinguishes fosinopril from other ACE inhibitors and has important implications for dosing in special populations. [5] [1] [4]

The pharmacodynamic relationships between fosinoprilat concentrations and ACE inhibition have been effectively characterized using these analytical methods. Studies demonstrate that serum ACE activity becomes undetectable within one hour after fosinopril administration and remains suppressed for more than 24 hours after dosing cessation. The maximal hypotensive effect typically occurs approximately 6 hours post-dose, with once-daily doses of 20 mg or greater achieving significant reductions in mean blood pressure. The correlation between fosinoprilat exposure and pharmacological effects provides valuable information for dose optimization across different patient populations, particularly those with comorbid conditions that may alter drug disposition. [2] [6]

Troubleshooting and Technical Guidance

Successful implementation of fosinopril and fosinoprilat analytical methods requires attention to several potential technical challenges. For the LC-MS/MS method, the rapid conversion of fosinopril to fosinoprilat during sample collection and processing must be controlled through immediate sample stabilization. This can be achieved through rapid processing, maintenance of samples at 4°C during handling, and potential addition of esterase inhibitors where ethically and methodologically justified. Ion suppression effects in mass spectrometric detection should be evaluated through post-column infusion experiments, with careful optimization of chromatographic conditions to separate analytes from matrix components that may co-elute and interfere with ionization. [5]

For the HPLC method with microemulsion eluent, the primary challenge involves maintaining the stability and homogeneity of the microemulsion during preparation and use. The microemulsion should be prepared with precise component ratios and used within established stability periods to ensure reproducible chromatographic performance. Column longevity may be reduced when using microemulsion mobile phases; implementing a guard column and regular column cleaning protocols can extend column life. Additionally, the direct injection of plasma samples, even after dilution, may lead to matrix buildup in the chromatographic system, necessitating more frequent system maintenance and performance verification. [1]

Table 2: Troubleshooting Guide for Common Analytical Issues

Problem Potential Cause Solution
Poor recovery of fosinopril Degradation during sample processing Maintain samples at 4°C, process rapidly, consider stabilization additives
Ion suppression in LC-MS/MS Co-eluting matrix components Optimize chromatographic separation, improve sample clean-up, use stable isotope IS
Unstable retention times Microemulsion instability Prepare fresh mobile phase, verify component proportions, ensure proper pH
Reduced column lifetime Matrix accumulation with direct injection Use guard column, implement regular cleaning, filter samples before injection
Inadequate sensitivity Suboptimal instrument parameters Re-optimize MS transitions, improve sample concentration, evaluate alternative extraction

Conclusion

The analytical methods presented in these application notes provide robust and validated approaches for the quantification of fosinopril and its active metabolite fosinoprilat in biological matrices. The LC-MS/MS method offers superior sensitivity and specificity for comprehensive pharmacokinetic studies, while the HPLC method with microemulsion eluent provides a practical alternative for therapeutic drug monitoring with simplified sample preparation. The unique dual elimination pathway of fosinoprilat, with balanced renal and hepatic clearance, underscores the importance of reliable analytical methods for characterizing its pharmacokinetic profile in diverse patient populations. These methods have been demonstrated to support drug development, clinical monitoring, and special population studies, contributing to the optimal use of this distinctive ACE inhibitor in clinical practice.

References

Application Note: Validated HPLC Methods for the Analysis of Fosinopril Sodium in Tablet Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Ensuring its quality, efficacy, and safety requires robust and reliable analytical methods for the assay of the active pharmaceutical ingredient (API) and the monitoring of its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for these tasks, prized for its accuracy, precision, and specificity [1]. This application note consolidates and presents detailed, validated HPLC methods for the determination of this compound in bulk and tablet formulations, drawing from recent pharmaceutical research. One method details the simultaneous estimation with hydrochlorothiazide, a common diuretic combination, while another provides a stability-indicating approach for quantifying related impurities.

Method Summaries and Comparative Data

The following tables summarize the core parameters for two key HPLC methods applicable to this compound analysis.

Table 1: Chromatographic Conditions for this compound HPLC Methods

Parameter Method 1: Simultaneous Estimation with HCTZ [2] Method 2: Related Impurities [3]
Analytical Column RP- Agilent C18 (250 mm × 4.6 mm, 5 µm) Hypersil ODS (250 mm × 4.6 mm, 3.0 µm)

| Mobile Phase | Acetonitrile and Phosphate Buffer | Gradient: Water (A), Acetonitrile (B), 1% OPA in water (C) Time/A/B/C: 0/50/40/10; 35/50/40/10; 45/35/55/10; 80/35/55/10; 90/65/25/10; 100/65/25/10 | | Flow Rate | 0.7 mL/min | 1.2 mL/min | | Detection Wavelength | 233 nm | 210 nm | | Column Temperature | Ambient | 35 °C | | Injection Volume | Not Specified | Not Specified | | Run Time | Not Specified | 60 minutes |

Table 2: Method Validation Parameters

Validation Parameter Method 1: this compound with HCTZ [2] Method 2: Related Impurities [3]
Linearity Range 10-50 µg/mL Not Specified (for impurities)
Correlation Coefficient (R²) 0.999 Established
Accuracy (% Recovery) Confirmed (Exact values not provided) Confirmed
Precision (% RSD) < 2% Established
Specificity Demonstrated for both drugs Specific for this compound and its impurities
LOD/LOQ Not Specified Demonstrated

Detailed Experimental Protocols

Method 1: Simultaneous Estimation of this compound and Hydrochlorothiazide in Tablets by RP-HPLC

This method is suitable for the routine quality control of combined dosage forms.

3.1.1 Materials and Equipment
  • HPLC System: Equipped with a quaternary pump, auto-sampler, and PDA or UV-Vis detector.
  • Column: RP- Agilent C18 column (250 mm × 4.6 mm I.D., 5 µm particle size).
  • Chemicals: HPLC-grade acetonitrile, potassium dihydrogen phosphate or similar for phosphate buffer, and purified water.
  • Reference Standards: this compound and Hydrochlorothiazide of known purity.
3.1.2 Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (exact pH and ratio to be optimized, e.g., 40:60 v/v). Filter through a 0.45 µm membrane filter and degas.
  • Diluent: Use the mobile phase or a suitable solvent like methanol.
  • Standard Stock Solutions: Accurately weigh and transfer about 25 mg of this compound and 25 mg of Hydrochlorothiazide into a 50 mL volumetric flask. Dissolve and make up to volume with diluent to obtain stock solutions of 500 µg/mL each.
  • Working Standard Solutions: Dilute the stock solutions quantitatively with diluent to obtain concentrations in the range of 10-50 µg/mL for Fosinopril and 12.5-62.5 µg/mL for Hydrochlorothiazide.
  • Sample Solution: Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, dilute to volume with the diluent, and mix well. Filter a portion of the solution through a 0.45 µm syringe filter. Further dilute as needed to obtain a final concentration within the linearity range.
3.1.3 Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Set the flow rate to 0.7 mL/min and the detector wavelength to 233 nm.
  • Inject the working standard solutions and the sample solution.
  • Record the chromatograms and measure the peak responses. The retention times for both drugs should be reproducible and well-resolved.

The following diagram illustrates the experimental workflow for this method:

G Start Start Method Prep Prepare Mobile Phase and Diluent Start->Prep Std Prepare Standard Solutions Prep->Std Equil Equilibrate HPLC System Std->Equil Sample Prepare Sample Solution Sample->Equil Inject Inject Standards and Sample Equil->Inject Analyze Analyze Chromatograms Inject->Analyze End Report Results Analyze->End

Diagram 1: Experimental workflow for the simultaneous estimation of this compound and Hydrochlorothiazide.

Method 2: Stability-Indicating HPLC Method for this compound and its Related Impurities

This method is more complex and is designed for impurity profiling and forced degradation studies [4] [3].

3.2.1 Materials and Equipment
  • HPLC System: Equipped with a gradient pump and PDA detector.
  • Column: Hypersil ODS column (250 mm × 4.6 mm, 3.0 µm particle size).
  • Chemicals: HPLC-grade water, acetonitrile, and orthophosphoric acid (OPA).
3.2.2 Preparation of Solutions
  • Mobile Phase A: Water.
  • Mobile Phase B: Acetonitrile.
  • Mobile Phase C: 1% orthophosphoric acid in water.
  • Use a gradient program as specified in Table 1.
  • Standard and Sample Solutions: Prepare as appropriate for impurity quantification, typically at a higher concentration (e.g., 1 mg/mL) for the API. For degradation studies, stress the sample under conditions like acid/base, oxidative, thermal, and photolytic stress [4].
3.2.3 Chromatographic Procedure
  • Equilibrate the column with the initial gradient composition.
  • Set the flow rate to 1.2 mL/min, column temperature to 35°C, and detection wavelength to 210 nm.
  • Inject the solutions and run for 60 minutes as per the gradient program.
  • All impurities should be eluted within 60 minutes, well-resolved from the main peak and from each other.

Method Validation and Data Interpretation

The validation of an analytical method ensures that it is suitable for its intended purpose. The summarized parameters in Table 2 were established according to ICH guidelines [5].

  • System Suitability: Before analysis, a system suitability test is performed by injecting a standard solution. Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria.
  • Specificity: The methods demonstrate specificity, confirming that the peaks of interest are pure and unaffected by other components. Method 2 is particularly designed to separate this compound from its degradation products (e.g., fosinoprilat) and process-related impurities [4] [3].
  • Forced Degradation Studies: To prove the stability-indicating nature of Method 2, forced degradation studies are performed. The sample is stressed under various conditions, and the chromatograms are examined to demonstrate the separation of degradation products from the main peak and to show that the method can accurately quantify the API despite the presence of these products.

The following diagram outlines the logical flow of the method validation process:

G StartVal Start Validation Specificity Specificity/ Forced Degradation StartVal->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision LODLOQ LOD and LOQ Precision->LODLOQ Robustness Robustness LODLOQ->Robustness Report Compile Validation Report Robustness->Report

Diagram 2: Key stages of HPLC method validation as per ICH guidelines.

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase pH is correctly adjusted. Older columns can cause peak tailing; consider replacing or regenerating the column.
  • Retention Time Drift: Check for consistency in mobile phase composition, flow rate, and column temperature. For gradient methods, ensure adequate column re-equilibration.
  • High Backpressure: Filter all mobile phases and samples through 0.45 µm or 0.22 µm membranes. Check for column clogging.
  • Low Recovery: Ensure complete extraction of the drug from the tablet matrix by optimizing sonication time and diluent composition.
  • MS Compatibility: If using mass spectrometric detection for impurity identification, as in [4], the mobile phase must be modified to use volatile buffers (e.g., ammonium acetate, formic acid) instead of non-volatile ones like phosphate.

Conclusion

The HPLC methods detailed herein provide reliable and validated procedures for the quality control and stability assessment of this compound in pharmaceutical products. Method 1 offers a straightforward approach for routine assay of a common combination product, while Method 2 provides a comprehensive tool for impurity profiling and stability-indicating analysis. The choice of method should align with the specific analytical objectives, whether for routine quality control or in-depth investigative analysis.

References

Comprehensive Application Notes and Protocols: Extraction and Purification Methods for Fosinopril

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Therapeutic Background

Fosinopril sodium is a significant angiotensin-converting enzyme (ACE) inhibitor used extensively in the management of hypertension and heart failure. The chemical name for this compound is [1[S(R)], 2α, 4β]-4-cyclohexyl-1-[[2-methyl-1-(1-oxopropoxy) propoxy phosphinyl] acetyl]-L-proline sodium, with a molecular formula of C₃₀H₄₅NNaO₇P and a molecular weight of 585.64 g/mol [1]. Fosinopril represents a unique structural class among ACE inhibitors as it contains a phosphinyl group rather than the more common sulfhydryl or carboxyl groups found in other medications of this class [2].

The pharmacological activity of fosinopril is primarily attributed to its active metabolite, fosinoprilat, which is formed through hydrolysis of the ester prodrug by hepatic and gastrointestinal carboxylesterases [3] [4]. Fosinoprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—resulting in decreased peripheral vascular resistance and blood pressure reduction [3]. A distinguishing pharmacokinetic feature of fosinopril among ACE inhibitors is its balanced dual elimination pathway, with approximately 50% of the drug excreted renally and 50% hepatobiliarily [5] [2]. This unique elimination profile makes fosinopril particularly valuable for patients with renal or hepatic impairment, as the alternative pathway can compensate for diminished function in either system [2].

Analytical Method Development for Fosinopril

LC-MS/MS Protocol for Bioanalysis of Fosinopril Diacid in Human Plasma
2.1.1 Sample Preparation and Solid-Phase Extraction
  • Sample Collection: Collect human plasma samples in EDTA-containing tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability [6].
  • Internal Standard Solution: Prepare an internal standard working solution containing benazepril hydrochloride at an appropriate concentration in methanol or methanol-water mixture [6].
  • Solid-Phase Extraction Procedure:
    • Condition Waters Oasis SPE cartridges with 1 mL methanol followed by 1 mL distilled water.
    • Thaw plasma samples on ice or in a refrigerator at 4°C.
    • Aliquot 500 μL of plasma into clean tubes and add 50 μL of internal standard working solution.
    • Mix samples thoroughly for 30 seconds using a vortex mixer.
    • Load samples onto conditioned SPE cartridges.
    • Wash cartridges with 1 mL of 5% methanol in water.
    • Elute analytes with 1 mL of pure methanol into clean collection tubes.
    • Evaporate eluents to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute dried residues with 200 μL of mobile phase and transfer to autosampler vials for analysis [6].
2.1.2 Instrumentation and Chromatographic Conditions
  • LC System: UHPLC system capable of handling reverse-phase separations.
  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ion mode [6].
  • Chromatographic Column: XTerra RP8 column (4.6 × 50 mm, 5 μm particle size) or equivalent.
  • Mobile Phase: Methanol-ammonium acetate buffer (10 mM; 90:10, v/v).
  • Flow Rate: 0.5 mL/min with isocratic elution.
  • Injection Volume: 10 μL.
  • Column Temperature: Maintained at 25°C.
  • Mass Spectrometric Detection:
    • Operate mass spectrometer in Multiple Reaction Monitoring (MRM) scan mode.
    • Monitor transition from m/z 434.00 → 237.15 for fosinopril diacid.
    • Monitor transition from m/z 423.10 → 174.00 for benazepril hydrochloride (internal standard).
    • Optimize MS parameters: nebulizer gas, heating gas, drying gas, collision energy, and source temperatures for maximum sensitivity [6].
2.1.3 Method Validation Parameters

Table 1: Validation Parameters for LC-MS/MS Method for Fosinopril Diacid

Validation Parameter Result Acceptance Criteria
Linear range 0.50-1500.00 ng/mL r ≥ 0.99
Correlation coefficient (r) 0.9993 Meet linearity requirements
Recovery 97% Consistent and reproducible
Precision Not specified in results RSD < 15%
Stability Established per FDA guidelines No significant degradation

The method demonstrated exceptional recovery rates of 97% using the solid-phase extraction protocol, which is notably higher than typical recovery rates for many ACE inhibitors from biological matrices [6]. The method was successfully applied to a bioequivalence study in 36 healthy adult male volunteers under fasting conditions, confirming its applicability in clinical pharmacokinetic studies [6].

Purification Methods for Fosinopril

Purification Protocol for this compound
3.1.1 Column Chromatography Purification
  • Sample Preparation: Dissolve the This compound crude product in a minimal amount of appropriate solvent. The patent indicates tetrahydrofuran (THF) as a suitable solvent for this purpose [1].
  • Stationary Phase Preparation: Pack a chromatography column with neutral alumina as the stationary phase. The particle size and column dimensions should be selected based on the scale of purification [1].
  • Mobile Phase Composition: Prepare a mixed solvent system of tetrahydrofuran and methanol. Optimize the ratio for maximum separation efficiency, typically starting with a 1:1 ratio and adjusting as needed [1].
  • Elution Procedure:
    • Load the dissolved this compound crude product onto the prepared column.
    • Elute the compound using the THF-methanol mobile phase under room temperature conditions.
    • Collect eluent fractions in small, equal volumes.
    • Monitor fractions using TLC or HPLC to identify those containing purified this compound.
    • Combine fractions with high purity based on analytical results [1].
3.1.2 Recrystallization and Final Processing
  • Solvent System for Recrystallization: Use a mixed solvent system of 1,1,1-trichloroethane and isopropyl alcohol. Optimize the ratio to achieve maximum recovery and purity [1].
  • Recrystallization Procedure:
    • Transfer the combined eluent fractions from column chromatography to a round-bottom flask.
    • Perform decompression drying by distillation to remove the mobile phase solvents.
    • Dissolve the resulting solid in a minimal amount of warm 1,1,1-trichloroethane.
    • Add isopropyl alcohol dropwise until the solution becomes slightly cloudy, indicating the onset of crystallization.
    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to complete crystallization.
    • Collect crystals by vacuum filtration and wash with a small amount of cold isopropyl alcohol [1].
  • Drying and Storage: Dry the purified this compound under vacuum at room temperature for 24 hours. Store the purified compound in a desiccator protected from light and moisture [1].

This purification method is reported to be simple in process, low in cost, and high in yield, making it suitable for industrial production [1]. The resulting high-purity this compound compound improves formulation product quality and may reduce toxic side effects when used for treating hypertension [1].

Supplementary Analytical Techniques

Spectrophotometric Analysis of this compound
  • UV Spectrophotometric Method:
    • Prepare stock solution of this compound in methanol at 1 mg/mL concentration.
    • Prepare working solutions by appropriate dilution to concentrations ranging from 5-40 μg/mL.
    • Measure absorbance at 208 nm against a methanol blank.
    • The method follows Beer-Lambert's law with a molar absorptivity of 2.27×10⁴ L/mol/cm [7].
  • Third-Derivative UV Spectrophotometric Method:
    • Prepare samples similarly as for UV method with concentrations of 5-30 μg/mL.
    • Obtain third-derivative spectra with absorbance maxima at 217.4 nm and minima at 223 nm.
    • Plot the amplitude difference between maxima and minima against concentration for quantification.
    • This method demonstrates higher sensitivity with molar absorptivity of 1.03×10⁵ L/mol/cm [7].

Table 2: Optical Characteristics of Spectrophotometric Methods for this compound

Parameter Simple UV Method Third-Derivative Method
Wavelength 208 nm 217.4 nm (maxima), 223 nm (minima)
Beer's Law Limit 5-40 μg/mL 5-30 μg/mL
Molar Absorptivity 2.27×10⁴ L/mol/cm 1.03×10⁵ L/mol/cm
Sandell's Sensitivity 2.57×10⁻² μg/mL/cm²/0.001 abs 5.67×10⁻³ μg/mL/cm²/0.001 abs
Correlation Coefficient 0.9929 0.9937
Relative Standard Deviation 0.721% 0.589%

Both spectrophotometric methods are simple, economical, accurate, and reproducible, making them suitable for routine quality control analysis of this compound in bulk drug and tablet dosage forms [7]. The derivative method offers enhanced specificity by resolving overlapping spectral peaks that might interfere with analysis in formulation matrices.

Microemulsion Liquid Chromatographic Method
  • Mobile Phase Preparation: Prepare a microemulsion containing 0.9% w/w cyclohexane, 2.2% w/w sodium dodecyl sulphate (SDS), 8.0% w/w n-butanol, and 88.9% aqueous 25 mM disodium phosphate. Adjust pH to 2.8 with 85% orthophosphoric acid [8].
  • Chromatographic Conditions:
    • Column: X-Terra (50×4.6 mm, 3.5 μm particle size)
    • Temperature: 30°C
    • Detection: UV at 220 nm
    • Flow rate: 0.3 mL/min
  • Method Applications: This method effectively separates this compound from its degradation product fosinoprilat and is validated for analysis of bulk drug and pharmaceutical dosage forms [8]. The microemulsion approach offers advantages of being less expensive compared to conventional reversed-phase HPLC while maintaining simplicity and rapid analysis time.

Application Notes Summary

Comparative Analysis of Techniques

Table 3: Comparison of Analytical Techniques for Fosinopril Analysis

Technique Application Advantages Limitations
LC-MS/MS Bioanalysis in plasma, pharmacokinetic studies High sensitivity (0.5 ng/mL), excellent specificity, high recovery (97%) Expensive instrumentation, requires technical expertise
SPE Purification Sample clean-up, extraction from biological matrices High recovery, clean samples, reduced matrix effects Optimization required for different matrices
Column Chromatography Purification of bulk drug High purity product, suitable for industrial scale Time-consuming, requires solvent optimization
UV Spectrophotometry Quality control in formulations Simple, economical, rapid Less specific, susceptible to interference
Derivative UV Spectrophotometry Analysis in formulations with potential interferents Enhanced specificity, better resolution of peaks Requires derivative instrumentation/software
Microemulsion LC Separation from degradation products Cost-effective, simple, rapid Limited application for complex matrices
Workflow Diagrams

fosinopril_analytical_workflow Start Start Analysis SamplePrep Sample Preparation • Plasma: SPE with Oasis cartridges • Bulk: Dissolve in appropriate solvent Start->SamplePrep AnalysisMethod Select Analytical Method SamplePrep->AnalysisMethod Purification Purification Process • Column chromatography (Neutral alumina, THF-MeOH) • Recrystallization (Trichloroethane-isopropanol) SamplePrep->Purification Bulk Purification LCMSMS LC-MS/MS Analysis • Column: XTerra RP8 • Mobile Phase: MeOH-NH4OAc (90:10) • Detection: MRM negative mode AnalysisMethod->LCMSMS Bioanalysis UV UV Spectrophotometry • Wavelength: 208 nm • Range: 5-40 μg/mL AnalysisMethod->UV Formulation QC MicroemulsionLC Microemulsion LC • Microemulsion mobile phase • Separation of drug and degradants AnalysisMethod->MicroemulsionLC Stability Studies Results Results & Interpretation LCMSMS->Results UV->Results MicroemulsionLC->Results Purification->Results

Diagram 1: Comprehensive Workflow for Fosinopril Analysis and Purification

fosinopril_metabolism_pathway Prodrug Fosinopril (Prodrug) Hydrolysis Hydrolysis in Liver/GIT Prodrug->Hydrolysis ActiveMetabolite Fosinoprilat (Active Metabolite) Hydrolysis->ActiveMetabolite ACE Angiotensin- Converting Enzyme ActiveMetabolite->ACE Competitive Inhibition Elimination Elimination 50% Renal 50% Hepatic ActiveMetabolite->Elimination ATI Angiotensin I ACE->ATI Conversion Blocked Effects Physiological Effects • Vasodilation ↓ Blood Pressure ↓ Aldosterone Secretion ACE->Effects Inhibition Results In ATII Angiotensin II (Potent Vasoconstrictor) ATI->ATII Normal Pathway

Diagram 2: Metabolic Pathway and Mechanism of Action of Fosinopril

References

fosinopril sodium analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Fosinopril Sodium

The table below summarizes two validated RP-HPLC methods for quantifying this compound.

Parameter Method 1: Assay in Bulk Drug [1] Method 2: Simultaneous Estimation with HCTZ [2] Method 3: Related Impurities Profile [3]
Chromatographic Column C18 Agilent Column (250 × 4.6 mm, 5 µm) RP- Agilent C18 (250 × 4.6 mm, 5 µm) Hypersil ODS (250 × 4.6 mm, 3.0 µm)

| Mobile Phase | Methanol : Water (0.1% OPA, pH 3.3) (70 : 30) | Acetonitrile : Phosphate Buffer | Water : Acetonitrile : 1% Orthophosphoric Acid (Gradient elution from 65:25:10 to other ratios) | | Flow Rate (mL/min) | 0.7 | 0.7 | 1.2 | | Detection Wavelength (nm) | 267 | 233 (for both Fosinopril and HCTZ) | 210 | | Injection Volume (µL) | 20 | Not specified | Not specified | | Linearity Range (µg/mL) | 10 - 50 | 10 - 50 | Not specified for drug substance; method focuses on impurities | | Correlation Coefficient (R²) | 0.999 | 0.999 | Established during validation | | System Suitability (Retention Time) | ~4.54 minutes | Not specified | All impurities eluted within 60 minutes | | Key Validation Elements | Precision, Accuracy, Linearity, Robustness | Linearity, Accuracy, Precision, Ruggedness | System Suitability, Specificity, LOD, LOQ, Precision, Accuracy |

Detailed Experimental Protocols

Protocol 1: Assay of this compound in Bulk Drug Substance

This method is designed for the quantitative analysis of this compound in its pure form [1].

  • Instrumentation and Reagents: Use an HPLC system equipped with a UV-Vis or PDA detector. The key reagents are HPLC-grade methanol, orthophosphoric acid (OPA), and high-purity water. The pH of the water should be adjusted to 3.3 using OPA.
  • Chromatographic Conditions:
    • Column: A C18 analytical column, 250 mm in length, 4.6 mm internal diameter, with 5 µm particle size.
    • Mobile Phase: A mixture of methanol and pH-adjusted water (0.1% OPA, pH 3.3) in a 70:30 ratio.
    • Flow Rate: 0.7 mL/min.
    • Detection Wavelength: 267 nm.
    • Injection Volume: 20 µL.
    • Temperature: Ambient.
  • Standard Preparation: Prepare a stock solution of this compound reference standard and dilute it with the mobile phase or a suitable solvent to obtain concentrations within the 10-50 µg/mL range for the calibration curve.
  • System Suitability Test: Before sample analysis, inject a standard solution to ensure the system is performing adequately. The method reported a retention time of approximately 4.54 minutes and a percent Relative Standard Deviation (%RSD) of less than 2.0% for peak area, indicating good precision [1].
Protocol 2: Simultaneous Estimation of this compound and Hydrochlorothiazide

This method is developed for quantifying both drugs in a combined dosage form [2].

  • Instrumentation and Reagents: An HPLC system with a UV detector is required. Use acetonitrile (HPLC grade) and a phosphate buffer solution as the primary reagents.
  • Chromatographic Conditions:
    • Column: An RP C18 column (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: A mixture of acetonitrile and phosphate buffer. The exact proportion is not specified in the abstract but is optimized for separation [2].
    • Flow Rate: 0.7 mL/min.
    • Detection Wavelength: 233 nm, which is an isosbestic point for both compounds.
    • Linearity: The method was validated over a concentration range of 10-50 µg/mL for this compound and 12.5-62.5 µg/mL for Hydrochlorothiazide, both showing a correlation coefficient (R²) of 0.999 [2].

Stress Degradation Studies and Impurity Profiling

For comprehensive analysis, characterization of degradation products provides critical quality and safety information.

  • Stress Degradation Behavior: A systematic study subjected Fosinopril to hydrolytic, oxidative, photolytic, and thermal stress conditions per ICH guidelines. The drug was found to be particularly susceptible to basic hydrolysis, leading to the formation of its active metabolite, fosinoprilat, as a major degradation product. Additional degradation products were formed under photo-acid and acid hydrolysis conditions [4].
  • Advanced Characterization Techniques: The structures of these degradation products were elucidated using LC-MS/TOF and MSn fragmentation studies. On-line Hydrogen/Deuterium (H/D) exchange was employed to determine the number of labile hydrogens in the structures, providing a comprehensive degradation pathway for Fosinopril [4]. The following diagram illustrates the experimental workflow for stress testing and impurity identification:

G Start Start: Fosinopril Sample Stress Stress Conditions Start->Stress Analysis LC-MS/TOF Analysis Stress->Analysis Identify Identify Degradation Products (DPs) Analysis->Identify Characterize Characterize DPs (MSn, H/D Exchange) Identify->Characterize DPs Found Pathway Establish Degradation Pathway Characterize->Pathway Conclude Conclusions Pathway->Conclude

Application Notes for Practitioners

  • Method Selection Guidance: For routine quality control and assay of the pure drug, Method 1 offers a simple, isocratic, and robust procedure [1]. For combined dosage forms with Hydrochlorothiazide, Method 2 provides a validated simultaneous estimation technique [2]. For comprehensive impurity profiling and stability-indicating methods, the gradient approach and lower wavelength detection used in Method 3 are more appropriate [3].
  • Critical Considerations in Development:
    • Wavelength Selection: Choosing 210 nm, as in the impurities method, increases sensitivity for trace impurities but may also increase baseline noise. Wavelengths around 230-267 nm offer a good balance for specific active ingredient assay [1] [2] [3].
    • Mobile Phase pH: Adjusting the pH of the aqueous phase, often with acids like orthophosphoric acid (OPA), is crucial for controlling the ionization of Fosinopril, thereby improving peak shape and separation efficiency [1].
    • Forced Degradation Studies: These are essential for demonstrating the method's stability-indicating power. A well-validated method should effectively separate the main drug from its degradation products, as demonstrated in the LC-MS study [4].

References

Comprehensive Application Notes and Protocols for Fosinopril Metabolite Identification Techniques in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the Application Notes and Protocols.

Introduction to Fosinopril Metabolism

Fosinopril is a phosphorus-containing ester prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is rapidly hydrolyzed to its active metabolite, fosinoprilat, which exerts the primary pharmacological effect through competitive inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. The metabolism of fosinopril presents unique challenges for researchers due to its prodrug nature and the ester functional group that undergoes extensive enzymatic transformation in vivo. Understanding these metabolic pathways is crucial for comprehensive pharmacokinetic profiling and safety assessment during drug development [1] [2].

The metabolic conversion of fosinopril occurs mainly in the gastrointestinal mucosa and liver through the action of carboxylesterases, with the active diacid metabolite fosinoprilat achieving peak plasma concentrations approximately 3 hours after oral administration. Unlike other ACE inhibitors that are primarily renally excreted, fosinoprilat undergoes balanced elimination through both hepatic and renal routes, making it particularly suitable for patients with renal impairment without requiring significant dosage adjustments. This unique pharmacokinetic profile necessitates sophisticated analytical approaches to accurately characterize its metabolic fate and identify potential bioactive or toxic metabolites [3] [2].

Table 1: Key Characteristics of Fosinopril and Its Active Metabolite

Parameter Fosinopril (Prodrug) Fosinoprilat (Active Metabolite)
Chemical Nature Phosphinic acid ester prodrug Diacid active form
Primary Site of Activation Gastrointestinal mucosa and liver N/A
Protein Binding Not extensively characterized ≥95%
Elimination Half-life Short (rapidly converted) 12 hours
Elimination Routes N/A Balanced hepatic and renal excretion
ACE Inhibition Weak Potent competitive inhibitor

Analytical Techniques for Metabolite Identification

Liquid Chromatography-Mass Spectrometry Platforms

The identification and quantification of fosinopril and its metabolites primarily rely on advanced liquid chromatography-mass spectrometry platforms. Among these, ultra high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) has emerged as a powerful technique for comprehensive metabolite profiling. This system provides high-resolution accurate mass measurements that enable precise determination of elemental compositions for both precursor and fragment ions. The Q-TOF platform typically operates with electrospray ionization (ESI) in both positive and negative ion modes, allowing researchers to detect a wide range of metabolites with varying polarity and ionization characteristics. The mass accuracy of <5 ppm for both MS and MS/MS modes facilitates confident structural elucidation of previously unknown metabolites [4].

For quantitative bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with triple quadrupole instruments operating in selected reaction monitoring (SRM) mode offers superior sensitivity and selectivity for pharmacokinetic studies. These methods typically employ reversed-phase C8 or C18 columns with gradient elution using mobile phases consisting of ammonium acetate or formic acid in water and acetonitrile or methanol. The positive ESI mode has been consistently demonstrated as optimal for both fosinopril and fosinoprilat detection, despite the presence of acidic functional groups that might suggest negative mode suitability. The SRM transitions monitored are typically m/z 564.2→422.2 for fosinopril, m/z 468.2→316.2 for fosinoprilat, and appropriate transitions for stable isotope-labeled internal standards such as fosinopril-d7 and fosinoprilat-d7 [5] [6] [7].

Method Validation Parameters

Rigorous method validation is essential for generating reliable bioanalytical data for fosinopril metabolite studies. Fully validated LC-MS/MS methods for simultaneous quantification of fosinopril and fosinoprilat have demonstrated lower limits of quantification (LLOQ) down to 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat in human plasma, with linear calibration ranges of 0.1-15.0 ng/mL for fosinopril and 1.0-700 ng/mL for fosinoprilat. These methods exhibit acceptable precision and accuracy with within- and between-batch relative standard deviation (RSD) typically <15% at all concentration levels, including the LLOQ. The inclusion of stable isotope-labeled internal standards such as fosinopril-d7 and fosinoprilat-d7 is critical for compensating for potential matrix effects and recovery variations during sample preparation [5] [6].

Table 2: Analytical Method Performance Characteristics for Fosinopril and Metabolites

Analytical Parameter Fosinopril Fosinoprilat
LLOQ 0.1 ng/mL 1.0 ng/mL
Linear Range 0.1-15.0 ng/mL (human); 0.1-150 ng/mL (rat) 1.0-700 ng/mL (human); 1.0-1500 ng/mL (rat)
Precision (RSD%) <15% (within- and between-batch) <15% (within- and between-batch)
Extraction Recovery >95% >91%
Matrix Effect Negligible (101.4-106.9%) Negligible (102.2-105.6%)
Stability Stable in stabilized plasma for 6h at RT, 30 days at -80°C, 3 freeze-thaw cycles Stable under same conditions
Chromatographic Run Time 5 minutes (UFLC-MS/MS) 5 minutes (UFLC-MS/MS)

Experimental Protocols for Metabolite Identification

Sample Preparation and Stabilization

The ester-containing structure of fosinopril presents significant challenges for bioanalysis due to its susceptibility to ex vivo enzymatic hydrolysis during sample collection, processing, and storage. This hydrolysis can lead to underestimation of prodrug concentrations and overestimation of fosinoprilat levels if not properly controlled. To address this critical issue, a comprehensive stabilization protocol must be implemented:

  • Whole Blood Stabilization: EDTA is recommended as an anticoagulant to inhibit hydrolysis of fosinopril during blood collection and processing. Blood samples should be centrifuged promptly (within 1 hour of collection) at 4°C to separate plasma. For rat blood, which exhibits significantly higher esterase activity than human blood, this step is particularly crucial [8] [7].

  • Plasma Stabilization: The addition of formic acid to rat plasma effectively stabilizes fosinopril by inhibiting esterase activity. The optimized protocol involves adding 10 μL of 10% (v/v) formic acid to 100 μL of plasma sample, resulting in a final concentration of approximately 0.9% formic acid. This acidification approach minimizes prodrug conversion without introducing significant matrix effects that could interfere with LC-MS/MS analysis [8] [7].

  • Sample Extraction: For stabilized plasma samples, protein precipitation with acetonitrile or methanol provides efficient sample clean-up with recovery rates >91% for both analytes. Alternatively, liquid-liquid extraction with dichloromethane and diethyl ether mixtures can be employed, though this approach is more time-consuming. The protein precipitation method is particularly advantageous when formic acid is used as a stabilizer, as it avoids potential complications from acid degradation that might occur with more extensive extraction procedures [8] [6].

Metabolite Profiling Using Liver Models

Liver microsomes and S9 fractions from human and rat sources provide valuable in vitro systems for studying the metabolic profile of fosinopril. The standard incubation protocol involves:

  • Incubation Conditions: Prepare reaction mixtures containing liver microsomes (0.5-1.0 mg protein/mL), fosinopril (10-100 μM) in appropriate buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system for oxidative metabolism studies. For hydrolysis studies, the NADPH system can be omitted. Incubations are typically performed at 37°C for 30-120 minutes with gentle shaking [4].

  • Reaction Termination and Sample Processing: Stop reactions by adding ice-cold acetonitrile (2:1 v/v) containing internal standards. Centrifuge at high speed (e.g., 14,000 × g for 10 minutes) to remove precipitated proteins. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate mobile phase for LC-MS analysis [4].

  • Metabolite Detection: Analyze samples using UHPLC/Q-TOF-MS with both positive and negative electrospray ionization. Data-dependent acquisition methods should be employed, where the top N most intense precursors in the survey scan are selected for subsequent MS/MS fragmentation. This approach enables comprehensive detection and structural characterization of metabolites without prior knowledge of their structures [4].

G SampleCollection Whole Blood Collection Stabilization EDTA Anticoagulant SampleCollection->Stabilization Centrifugation Centrifugation (4°C, within 1h) Stabilization->Centrifugation PlasmaSeparation Plasma Separation Centrifugation->PlasmaSeparation AcidStabilization Formic Acid Addition (0.9% final) PlasmaSeparation->AcidStabilization SampleProcessing Protein Precipitation with Acetonitrile AcidStabilization->SampleProcessing LCMSAnalysis LC-MS/MS Analysis SampleProcessing->LCMSAnalysis DataAcquisition Metabolite Identification (UHPLC/Q-TOF-MS) LCMSAnalysis->DataAcquisition

Diagram 1: Experimental workflow for fosinopril metabolite analysis in biological samples, highlighting critical stabilization steps to prevent ex vivo degradation

Metabolite Identification and Structural Characterization

Primary Metabolic Pathways

Fosinopril undergoes complex biotransformation in biological systems, with the metabolic profile differing significantly between human and rat models. The primary metabolic pathways include:

  • Hydrolysis: The fundamental activation pathway involves hydrolysis of the ester bond by carboxylesterases to form the active metabolite fosinoprilat. This conversion is notably more efficient in rat liver microsomes compared to human liver microsomes, resulting in higher relative amounts of fosinoprilat and its secondary metabolites in rat models [4] [1].

  • Hydroxylation: Once formed, fosinoprilat undergoes further metabolism via hydroxylation at various positions on the molecule. Using UHPLC/Q-TO-MS, researchers have detected both mono- and di-hydroxylated metabolites of fosinopril for the first time, with different regioisomers successfully separated chromatographically. These hydroxylated metabolites represent significant components of the overall metabolic profile, particularly in rat liver models [4].

  • Glucuronidation: Phase II metabolism via glucuronidation constitutes another important metabolic pathway for fosinopril in human liver models. Interestingly, glucuronidation appears to occur primarily on the parent fosinopril molecule rather than on fosinoprilat, with the glucuronidated fosinopril subsequently undergoing hydrolysis to form fosinoprilat. This sequential metabolism explains why glucuronidated metabolites of fosinoprilat are not typically observed when incubating pre-formed fosinoprilat with liver microsomes [4].

Species-Specific Metabolic Profiles

Significant species differences in fosinopril metabolism have been observed between human and rat models, which must be considered when extrapolating preclinical data to human populations:

  • Human Metabolism: In human liver microsomes, fosinopril is metabolized via hydroxylation, glucuronidation, and hydrolysis to fosinoprilat. The main metabolite is fosinoprilat, which is further hydroxylated and glucuronidated. However, these secondary metabolites of fosinoprilat are not detected when fosinoprilat is incubated directly with human liver microsomes, indicating that metabolic reactions occur sequentially with fosinopril undergoing glucuronidation or hydroxylation before hydrolysis [4].

  • Rat Metabolism: The hydrolysis of fosinopril to fosinoprilat is markedly more efficient in rat than in human liver microsomes, resulting in greater formation of hydroxylated fosinoprilat metabolites in rat systems. Notably, glucuronidation of fosinopril is not observed with rat liver microsomes, highlighting a fundamental difference in Phase II metabolism between species. This finding has important implications for the interpretation of rodent toxicology studies and their relevance to human safety assessment [4].

G Fosinopril Fosinopril (Prodrug) GlucuronidatedF Glucuronidated Fosinopril Fosinopril->GlucuronidatedF Glucuronidation (human specific) HydroxylatedF Hydroxylated Fosinopril Fosinopril->HydroxylatedF Hydroxylation Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis (via esterases) GlucuronidatedF->Fosinoprilat Hydrolysis HydroxylatedF->Fosinoprilat Hydrolysis HydroxylatedFat Hydroxylated Fosinoprilat Fosinoprilat->HydroxylatedFat Hydroxylation GlucuronidatedFat Glucuronidated Fosinoprilat Fosinoprilat->GlucuronidatedFat Glucuronidation

Diagram 2: Comprehensive metabolic pathways of fosinopril showing sequential metabolism and species-specific differences

Practical Applications and Implementation

Pharmacokinetic Study Applications

The developed analytical methods have been successfully applied to preclinical and clinical pharmacokinetic studies of fosinopril, revealing important insights into its disposition characteristics:

  • Human Pharmacokinetics: Following oral administration of fosinopril to healthy subjects, the prodrug is rapidly absorbed with peak concentrations occurring at approximately 3 hours. The simultaneous quantification of both fosinopril and fosinoprilat has revealed the complex pharmacokinetic relationship between the prodrug and its active metabolite, with fosinopril concentrations being significantly lower than fosinoprilat due to extensive first-pass metabolism. The ability to quantify fosinopril at sub-nanogram per milliliter levels has been crucial for accurate characterization of its absorption and elimination phases [5] [6].

  • Rat Pharmacokinetics: In rat studies, the stabilized LC-MS/MS method has enabled investigation of factors influencing intestinal absorption, including the role of the H+/peptide transporter 1 (PepT1). These studies demonstrated that coadministration with Eudragit L100-55 can enhance PepT1-mediated intestinal absorption of fosinopril, highlighting the utility of this analytical method in formulation development and optimization. The method's sensitivity and specificity have allowed for complete pharmacokinetic profiling from small-volume blood samples (50-100 μL), facilitating serial sampling in individual animals and reducing inter-subject variability [8] [7].

Regulatory and Quality Control Considerations

Implementation of fosinopril metabolite identification methods in regulated environments requires careful attention to method validation and quality control procedures:

  • Method Transferability: The LC-MS/MS methods described have demonstrated robust performance across multiple laboratories, with acceptable precision and accuracy metrics meeting regulatory guidelines for bioanalytical method validation. The use of stable isotope-labeled internal standards (e.g., fosinopril-d7 and fosinoprilat-d7) ensures analytical reproducibility and minimizes matrix effects, which is particularly important when implementing these methods across different study sites [5] [6] [9].

  • Reference Standards: Well-characterized reference standards are essential for accurate metabolite identification and quantification. Commercially available compounds such as Fosinopril-D5 (Sodium Salt) provide reliable internal standards for mass spectrometry-based assays, improving quantification accuracy through compensation for extraction efficiency and ionization variations. Similarly, properly characterized impurity standards such as Fosinopril Impurity 2 (CAS 1421283-57-9) enable monitoring of potential degradation products during method development and validation [9] [10].

  • Data Documentation: Comprehensive documentation of mass spectrometric parameters, including accurate mass measurements, fragmentation patterns, and chromatographic retention times, provides the necessary evidence for definitive metabolite identification. This documentation is critical for regulatory submissions and supports the scientific justification of the proposed metabolic pathways [4] [7].

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the identification and quantification of fosinopril metabolites in biological matrices. The critical importance of sample stabilization cannot be overstated, with the combination of EDTA anticoagulation and formic acid addition effectively preventing ex vivo hydrolysis of this ester-containing prodrug. The implementation of advanced LC-MS/MS platforms, particularly UHPLC/Q-TOF-MS for metabolite identification and triple quadrupole LC-MS/MS for quantification, enables researchers to fully characterize the complex metabolic fate of fosinopril across species.

The revealed species-specific differences in fosinopril metabolism, particularly the more efficient hydrolysis in rat models and the absence of glucuronidation in this species, highlight the importance of careful interpretation of preclinical data when extrapolating to human populations. The sequential metabolism observed in human systems, where fosinopril undergoes glucuronidation or hydroxylation before hydrolysis to fosinoprilat, demonstrates the sophisticated analytical approaches needed to fully understand the metabolic disposition of prodrug compounds.

These refined analytical protocols support the continued development and therapeutic application of fosinopril while providing a template for metabolite identification studies of other ester-containing prodrugs with similar stability challenges.

References

Technical Support Guide: Fosinopril Degradation Products and Stability Issues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fosinopril Stability Profile

Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension management, presents significant stability challenges that complicate its formulation development and quality control. As a phosphorus-containing prodrug, fosinopril undergoes hydrolysis to its active metabolite fosinoprilat both in vivo and under various stress conditions, but it is also susceptible to multiple degradation pathways including metal ion-mediated degradation, photodegradation, and pH-dependent hydrolysis. Understanding these pathways is essential for researchers developing analytical methods and formulation strategies. This technical support guide provides comprehensive troubleshooting information for professionals encountering stability issues during fosinopril analysis and product development, incorporating advanced analytical approaches and stabilization strategies to mitigate these challenges effectively.

Degradation Conditions & Products

Comprehensive Degradation Profile

Fosinopril undergoes degradation under various stress conditions, yielding distinct degradation products that require careful monitoring and characterization. The table below summarizes the primary degradation conditions and resulting products:

Table 1: Fosinopril Degradation Products Under Various Stress Conditions

Stress Condition Major Degradation Products Key Characteristics Detection Methods
Basic Hydrolysis Fosinoprilat Primary active metabolite, phosphonic acid structure LC-MS/TOF, MS^n
Acidic Hydrolysis Multiple products including cyclic degradants Lactam formation observed LC-MS with H/D exchange
Metal Ion-Mediated β-ketoamide (III) and phosphonic acid (IV) Magnesium-catalyzed pathway ³¹P-NMR, EPR spectroscopy
Photo-acidic Stress Seven distinct degradation products Lack UV chromophores, challenging detection LC-MS essential
Oxidative Stress Stable under these conditions Minimal degradation LC-MS confirmation
Thermal Stress Stable under these conditions Minimal degradation LC-MS confirmation

The hydrolytic susceptibility of fosinopril follows a distinct pattern, with greater degradation extent observed in basic conditions compared to acidic and neutral environments. Under photo-acidic stress, fosinopril undergoes significant degradation, generating up to seven different degradation products that often lack UV-absorbing chromophores, making their detection challenging with conventional PDA detectors and necessitating LC-MS techniques for comprehensive analysis. Interestingly, fosinopril demonstrates relative stability under oxidative and thermal stress conditions, which simplifies some aspects of formulation development while highlighting the critical need for protection against hydrolytic and photolytic degradation pathways. [1] [2]

Metal Ion-Mediated Degradation Mechanisms

The metal ion-catalyzed degradation of fosinopril represents a particularly important pathway that significantly impacts formulation stability, especially in solid dosage forms. This transformation occurs through a bimolecular process where the rate demonstrates first-order dependence on both metal ion and fosinopril concentrations. Magnesium ions, even at trace levels, can catalyze the conversion of fosinopril into β-ketoamide (III) and phosphonic acid (IV) through a coordinated mechanism that involves complexation with the phosphorus-containing functional groups of the molecule. The degradation products II, III, and IV effectively retard the magnesium ion-mediated reaction of fosinopril, exhibiting a self-inhibiting characteristic that complicates predictive modeling of degradation kinetics. [3]

Table 2: Metal Ion-Mediated Degradation Parameters

Parameter Specification Experimental Evidence
Kinetic Order Bimolecular, first order in both [Mg²⁺] and [fosinopril] Kinetic analysis in model systems
Key Intermediate Metal ion-drug complex characterized ³¹P-NMR, ¹H-NMR, Mn(II)-EPR spectroscopy
Reaction Products β-ketoamide (III) and phosphonic acid (IV) Mass spectrometry characterization
Inhibitory Effects Products II, III, and IV retard degradation Reaction rate monitoring
Model System Methanol solvent with magnesium acetate Controlled environmental conditions

Analytical Method Development

LC-MS Method Optimization

The development of robust analytical methods for monitoring fosinopril impurities requires special consideration of mass spectrometry compatibility and sensitivity requirements. When transitioning from classical LC methods to LC-MS compatibility, certain modifications are essential: replacement of non-volatile buffers (phosphate, sulfate, or borate) with volatile alternatives (ammonium acetate, acetic acid), optimization of low flow rates for optimal API-MS sensitivity, and careful adjustment of organic modifier composition to enhance ionization efficiency while maintaining adequate chromatographic separation. The combination of Experimental Design (ED) and Artificial Neural Networks (ANN) has proven particularly valuable in method optimization, allowing researchers to efficiently navigate the complex multidimensional parameter space to identify optimal conditions for fosinopril and fosinoprilat analysis. [4]

The central composite design (CCD) approach for mobile phase optimization typically investigates critical factors including methanol content, ammonium acetate concentration, and acetic acid percentage to achieve optimal separation and detection of fosinopril and its degradation products. This methodological framework enables the development of stability-indicating assays capable of detecting and characterizing even minor degradation products that may lack UV chromophores and would otherwise be undetectable with conventional HPLC-PDA systems. The application of LC-MS/TOF combined with on-line H/D exchange studies provides additional structural characterization capabilities through accurate mass measurement and determination of labile hydrogen atoms in degradation product structures, enabling more confident identification of unknown impurities. [4] [1] [2]

Analytical Workflow Visualization

The following diagram illustrates the comprehensive analytical workflow for identification and characterization of fosinopril degradation products:

fosinopril_workflow Start Start: Fosinopril Sample Stress Stress Testing Start->Stress Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral) Stress->Hydrolytic Oxidative Oxidative Stress Stress->Oxidative Photolytic Photolytic Stress Stress->Photolytic Thermal Thermal Stress Stress->Thermal SamplePrep Sample Preparation Hydrolytic->SamplePrep Oxidative->SamplePrep Photolytic->SamplePrep Thermal->SamplePrep LCAnalysis LC-MS/TOF Analysis SamplePrep->LCAnalysis MSn MS^n Fragmentation LCAnalysis->MSn HDExchange H/D Exchange Studies LCAnalysis->HDExchange DataInterpret Data Interpretation MSn->DataInterpret HDExchange->DataInterpret StrElucidation Structure Elucidation DataInterpret->StrElucidation Pathway Degradation Pathway Establishment StrElucidation->Pathway

> Figure 1. Comprehensive analytical workflow for identification and characterization of fosinopril degradation products using LC-MS technologies.

Formulation Stabilization Strategies

Advanced Delivery Systems

The development of stabilized formulations for fosinopril requires innovative approaches that address its inherent susceptibility to hydrolytic degradation, especially in aqueous environments. Recent research has demonstrated the successful application of niosomal eye drop formulations containing fosinopril for ocular hypertension treatment, showcasing effective stabilization strategies. These formulations utilize non-ionic surfactant vesicles capable of entrapping either fosinopril alone or fosinopril/γ-cyclodextrin inclusion complexes within their structure, providing significant protection against degradation. The niosomal systems composed of Span 60 and dicetyl phosphate in the presence of γ-cyclodextrin demonstrated particularly favorable characteristics, including high entrapment efficiency, negative zeta potential values for stability, and controlled release profiles essential for maintaining product stability throughout the shelf life. [5]

The dual stabilization approach combining cyclodextrin complexation with niosomal encapsulation has shown remarkable effectiveness in addressing fosinopril stability challenges. The γ-cyclodextrin forms inclusion complexes with fosinopril that enhance both solubility and chemical stability in aqueous solutions, while the niosomal vesicles provide an additional protective barrier against hydrolytic degradation. Ex vivo permeation studies confirmed that when the fosinopril/γ-cyclodextrin complex was encapsulated within the inner aqueous core of niosomes, the system effectively protected fosinopril from hydrolytic degradation while maintaining appropriate permeation characteristics for ocular delivery. These advanced formulations maintained good physical and chemical stability for at least three months when stored at 2-8°C, demonstrating the effectiveness of this approach for stabilizing this challenging molecule. [5]

Excipient Selection and Optimization

The careful selection of stabilizing excipients is critical for successful fosinopril formulation development. Based on experimental evidence, the incorporation of antioxidant systems comprising ethylenediamine tetra-acetic acid disodium salt (EDTA) and sodium metabisulfite (Na-MS) has proven effective in protecting against fosinopril degradation. Additionally, the use of charged inducers such as dicetyl phosphate (DCP) for negative surface charge or stearylamine (STA) for positive charge enhances the physical stability of colloidal delivery systems by preventing aggregation through electrostatic repulsion. The optimal niosomal formulations identified through systematic evaluation typically employ a molar ratio of 47.5:47.5:5 for nonionic surfactant:cholesterol:membrane stabilizer/charged inducer, which provides the ideal balance between drug loading, stability, and release characteristics. [5]

Table 3: Stabilization Strategies for Fosinopril Formulations

Stabilization Approach Mechanism of Action Application Examples Effectiveness
Cyclodextrin Complexation Inclusion complex formation, shielding from hydrolysis γ-cyclodextrin in niosomal systems Enhanced solubility and chemical stability
Vesicular Encapsulation Physical barrier protection, controlled release Span 60/dicetyl phosphate niosomes Protection from hydrolytic degradation
Antioxidant Systems Chelation of metal ions, prevention of oxidation EDTA and sodium metabisulfite combination Protection against metal ion-catalyzed degradation
Charged Inducers Electrostatic stabilization preventing aggregation Dicetyl phosphate, stearylamine Enhanced physical stability of colloidal systems
Optimized Storage Reduction of kinetic degradation rates Cold storage (2-8°C) Maintained stability for ≥3 months

Troubleshooting & FAQs

Frequently Asked Questions

Table 4: Frequently Asked Questions on Fosinopril Stability and Analysis

Question Answer Supporting Evidence
What are the primary degradation products I should monitor in fosinopril analysis? The key degradation products include fosinoprilat (under basic conditions), β-ketoamide and phosphonic acid (metal ion-mediated), and multiple photo-acidic degradants. [3] [1] [2]
Why are my degradation products not visible in HPLC-UV chromatograms? Most fosinopril degradation products lack strong UV chromophores, requiring LC-MS detection for adequate visualization and characterization. [2]
How can I stabilize fosinopril in aqueous formulations? Implement niosomal encapsulation combined with γ-cyclodextrin complexation, and include EDTA/Na-MS antioxidant systems in the formulation. [5]
What is the optimal LC-MS method for fosinopril impurity monitoring? Use volatile buffers (ammonium acetate), low flow rates, and methanol content optimized through experimental design and neural networks. [4]
Which stress conditions cause the most significant fosinopril degradation? Basic hydrolytic conditions and photo-acidic stress cause the most extensive degradation, while the drug is relatively stable to oxidative and thermal stress. [1] [2]
How do metal ions affect fosinopril stability? Metal ions like Mg²⁺ catalyze degradation through a bimolecular process, converting fosinopril to β-ketoamide and phosphonic acid derivatives. [3]
Degradation Pathway Visualization

The complex degradation pathways of fosinopril under various stress conditions are summarized in the following comprehensive diagram:

> Figure 2. Comprehensive degradation pathways of fosinopril under various stress conditions, highlighting key degradation products formed through different mechanisms.

Conclusion

References

minimizing fosinoprilat formation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary degradation products of Fosinopril? The main degradation pathway is hydrolysis to its active moiety, fosinoprilat. Under other stress conditions, several other degradation products can form; one study identified and characterized seven different degradation products. [1]

  • Does light affect Fosinopril stability? Yes. Studies indicate that Fosinopril is susceptible to photodegradation, particularly under acidic conditions. [1]

  • Can the excipients in my formulation affect stability? Absolutely. Excipients that introduce metal ion impurities (like magnesium stearate) can significantly accelerate degradation through a specific catalytic pathway. [2]

Troubleshooting Guide: Minimizing Degradation

The table below summarizes the common instability issues and recommended corrective actions.

Problem Identified Root Cause Corrective & Preventive Actions

| High formation of Fosinoprilat [1] | Hydrolytic degradation (reaction with water) in the formulation. | • Maintain low moisture content during manufacturing and storage. • Use protective packaging (e.g., desiccant in foil blister packs). • For liquid formulations, consider a refrigerated storage condition (2-8°C). [3] | | Formation of unknown degradants [1] | Exposure to light, acidic/basic conditions, or oxidants. | • Avoid using strong acids/bases during salt formation or pH adjustment. • Use opaque containers or amber glass to protect from light. • Include antioxidants like sodium metabisulfite in the formulation. [3] | | Metal-ion catalyzed degradation [2] | Presence of metal ion impurities (e.g., Mg²⁺) from equipment or excipients. | • Use high-purity excipients and avoid metal catalysts like magnesium stearate. • Include chelating agents such as EDTA in the formulation to sequester metal ions. [3] | | Instability in aqueous solutions [3] | Hydrolysis of the prodrug in the presence of water. | • For liquid dosage forms, consider lyophilization (freeze-drying) and reconstitution before use. • Develop a solid dosage form instead. • Use advanced delivery systems (e.g., niosomes) to encapsulate and protect the drug. [3] |

Experimental Protocol: Stability-Indicating Method

To monitor the formation of fosinoprilat and other degradants, you can use a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method. The following protocol is adapted from published studies. [1]

  • 1. Equipment and Reagents:

    • LC-MS System: LC coupled to a Time-of-Flight (TOF) mass spectrometer.
    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
    • Gradient Program: Start with 20% B, linearly increase to 80% B over 20 minutes, hold for 5 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: MS/TOF with electrospray ionization (ESI) in positive mode.
  • 2. Sample Preparation:

    • Expose Fosinopril sodium to various stress conditions:
      • Acidic Hydrolysis: Reflux with 0.1 M HCl for several hours.
      • Basic Hydrolysis: Reflux with 0.1 M NaOH for several hours.
      • Oxidative Stress: Treat with 3% H₂O₂ at room temperature.
      • Photodegradation: Expose to UV light (e.g., 1.2 million lux hours).
    • Thermal Stress: Heat the solid drug at 80°C for several days. [1]
  • 3. Analysis:

    • Inject the stressed samples into the LC-MS system.
    • Identify the degradation products (DPs) by comparing their mass spectra and retention times with those of the unstressed drug.
    • The mass fragmentation pathway of Fosinopril established in these studies can help characterize the structures of the degradants. [1]

The following diagram illustrates the core degradation pathway of Fosinopril and the key stabilization strategies to counteract it.

G Fosinopril Fosinopril Fosinoprilat Fosinoprilat Fosinopril->Fosinoprilat Hydrolytic Degradation Other_Degradants Other_Degradants Fosinopril->Other_Degradants Other Stress Conditions Hydrolysis Hydrolysis Hydrolysis->Fosinopril Light_Oxidation Light_Oxidation Light_Oxidation->Fosinopril Metal_Ions Metal_Ions Metal_Ions->Fosinopril Control_Moisture Control_Moisture Control_Moisture->Hydrolysis Use_Chelators Use_Chelators Use_Chelators->Metal_Ions Protect_from_Light Protect_from_Light Protect_from_Light->Light_Oxidation Refrigerate Refrigerate Refrigerate->Hydrolysis

References

fosinopril sodium hydrolysis prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Why Fosinopril Sodium Hydrolyzes in Experiments

Fosinopril is an ester-containing prodrug that is rapidly converted by ubiquitous esterases in biological samples like blood, plasma, and serum to its active metabolite, fosinoprilat [1]. This hydrolysis doesn't stop after sample collection; ex vivo degradation continues during processing and storage [1]. If unchecked, this leads to underestimation of the prodrug and overestimation of the active metabolite, compromising data accuracy [1]. Esterase activity is notably higher in rodent blood (commonly used in research) compared to human blood, making stabilization even more critical in preclinical studies [1].

Proven Hydrolysis Prevention Strategies

Based on the research, a combination of chemical stabilizers and careful sample handling is most effective. The table below summarizes the key strategies:

Method Recommended Approach Key Experimental Notes
Chemical Stabilization Add formic acid to plasma/serum samples post-collection [1]. Enables use of protein precipitation (PPT) for simpler sample clean-up without mass spectrometer damage [1].
Blood Collection & Initial Processing Use EDTA as anticoagulant for whole blood collection; consider cooling samples during processing [1]. EDTA itself shows inhibitory effect; cooling slows enzymatic activity during processing [1].
Sample Storage Store stabilized plasma samples at -70°C or lower [1]. Critical for long-term stability.

Detailed Experimental Protocols

Chemical Stabilization with Formic Acid

This method was validated for simultaneous quantification of fosinopril and fosinoprilat in rat plasma using UFLC-MS/MS [1].

  • Procedure:
    • Add Formic Acid: Immediately after plasma separation, add a volume of formic acid to the plasma sample. The study used a final concentration of 0.1% formic acid [1].
    • Sample Clean-up: The acidified plasma can then be processed using a straightforward protein precipitation (PPT) method with an organic solvent like acetonitrile. Formic acid does not cause significant matrix interference in MS/MS analysis, unlike stronger acids [1].
  • Rationale: Acidification effectively reduces esterase activity. Formic acid is MS-compatible, allowing for simpler and faster sample preparation compared to methods requiring liquid-liquid extraction (LLE) or solid-phase extraction (SPE) [1].
Comprehensive Workflow: From Blood Collection to Analysis

For a complete stabilization strategy, integrate the following steps into your experimental workflow, which can be visualized in the diagram below:

Start Start: Blood Collection A Use EDTA-coated tubes as anticoagulant Start->A B Keep samples cool and process promptly A->B C Centrifuge to separate plasma B->C D Immediately add formic acid (0.1%) to plasma C->D E Store stabilized plasma at -70°C or lower D->E F Proceed with Protein Precipitation and LC-MS/MS E->F

Troubleshooting Common Scenarios (FAQs)

  • How can I stabilize fosinopril during blood collection itself? Using EDTA as an anticoagulant in the collection tubes has been shown to help stabilize fosinopril in whole blood during the collection and processing phase (typically less than 1 hour) [1]. Cooling samples during this period can further slow degradation [1].

  • My lab uses human plasma instead of rat plasma. Are these strategies still applicable? Yes, absolutely. While the challenge of ex vivo hydrolysis is universal for ester-containing drugs, the need for stabilization is even greater in rat plasma due to its higher esterase activity [1]. The strategies involving formic acid and EDTA, developed in rat plasma, are therefore directly applicable and potentially even more robust for human plasma samples.

  • I am seeing high background or matrix effects in my LC-MS/MS method after adding formic acid. What should I do? A key advantage of using formic acid is its compatibility with mass spectrometry. Unlike hydrochloric or phosphoric acid, it allows for protein precipitation without damaging the instrument or causing significant matrix effects that require more complex clean-up [1]. Ensure you are using high-purity (analytical grade or better) formic acid and that your protein precipitation protocol is optimized (e.g., correct solvent-to-plasma ratio, adequate mixing and centrifugation).

References

optimizing HPLC separation fosinopril fosinoprilat

Author: Smolecule Technical Support Team. Date: February 2026

Established Experimental Protocols

Here are two validated HPLC methods for separating Fosinopril and Fosinoprilat, each designed for different analytical needs.

1. Microemulsion Liquid Chromatography (MELC) Method This method uses a microemulsion as the mobile phase and is recommended for bulk drug and pharmaceutical dosage analysis [1].

  • Chromatographic Conditions:
    • Column: X-Terra, 50 mm x 4.6 mm, 3.5 µm particle size
    • Column Temperature: 30 °C
    • Mobile Phase: Microemulsion consisting of:
      • 0.9% w/w Cyclohexane (lipophilic phase)
      • 2.2% w/w Sodium Dodecyl Sulphate (SDS) (surfactant)
      • 8.0% w/w n-Butanol (co-surfactant)
      • 88.9% w/w 25 mM Disodium Phosphate buffer, pH adjusted to 2.8 with orthophosphoric acid
    • Flow Rate: 0.3 mL/min
    • Detection: UV at 220 nm
    • Injection Volume: Not specified in the search results, but a common value such as 10-20 µL can be used [1].

2. LC-MS/MS Method for Impurity Profiling This method is ideal for mass spectrometry detection and identifying degradation products under stress conditions [2].

  • Chromatographic Conditions:
    • Column: C18 column (e.g., KINETEX 2.6 µm C18, 50 x 2.10 mm)
    • Mobile Phase: Gradient elution with:
      • A: Mixture of Acetonitrile and Methanol (4:1)
      • B: 5 mM Ammonium Formate buffer (pH 3.0, adjusted with formic acid)
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 50 °C
    • Detection: Mass Spectrometry with ESI+ mode [2].

The following table summarizes the core parameters of these methods for easy comparison:

Parameter MELC Method [1] LC-MS/MS Method [2]
Application Bulk drug & pharmaceutical dosage Impurity profiling & degradation products
Column X-Terra (50 x 4.6 mm, 3.5 µm) C18 (e.g., 50 x 2.10 mm, 2.6 µm)
Mobile Phase Microemulsion (see protocol above) A: ACN/MeOH (4:1); B: 5mM Ammonium Formate pH 3.0
Elution Mode Isocratic Gradient
Flow Rate 0.3 mL/min 0.3 mL/min
Temperature 30 °C 50 °C
Detection UV, 220 nm Mass Spectrometry (ESI+)

Troubleshooting Guide & FAQs

Q1: What should I do if I observe peak tailing or broadening?

  • A: This is often related to the mobile phase pH and buffer concentration.
    • Verify Mobile Phase pH: The separation is highly sensitive to pH. Ensure your phosphate or ammonium formate buffer is accurately adjusted to the specified pH (2.8 for MELC, 3.0 for LC-MS) [1] [2].
    • Check Buffer Concentration: Prepare the buffer with the exact molarity (25 mM disodium phosphate for MELC, 5 mM ammonium formate for LC-MS) to maintain consistent ionic strength [1] [2].

Q2: How can I improve the resolution between Fosinopril and Fosinoprilat?

  • A: Resolution can be optimized by fine-tuning the mobile phase composition.
    • Adjust Organic & Surfactant Content: In the MELC method, the concentrations of n-butanol (co-surfactant) and SDS (surfactant) are critical. A systematic optimization using experimental design (like Central Composite Design) can find the ideal balance for your specific system [1].
    • Optimize Gradient Program (for LC-MS/MS): For the gradient method, tweaking the slope and timing of the organic phase (Mobile Phase A) increase can enhance separation [2].

Q3: Why is my method not sensitive enough for low-level impurity detection?

  • A: Switch to MS-compatible methods and volatile buffers.
    • Use Volatile Buffers: For LC-MS, replace phosphate buffers with volatile alternatives like ammonium formate or ammonium acetate to prevent ion suppression and source contamination [2].
    • Employ MS Detection: Mass spectrometry provides superior sensitivity and selectivity for identifying and quantifying trace-level impurities and degradation products [2].

Q4: How can I make my HPLC method development more efficient?

  • A: Utilize chemometric tools for systematic optimization.
    • Apply Experimental Design (ED): Instead of testing one variable at a time, use designs like full factorial or central composite design to efficiently screen multiple factors (e.g., pH, organic solvent %, buffer concentration) and their interactions [1] [2].
    • Leverage Artificial Neural Networks (ANN): ANNs can model complex, non-linear relationships between chromatographic parameters and separation outcomes, helping to find a robust "sweet spot" for your method [2].

Method Optimization Workflow

The diagram below outlines a logical pathway for developing and optimizing your HPLC method.

Start Start Method Development Define Define Analytical Goal Start->Define Path Select Analytical Path Define->Path Sub_UV UV Detection for Quantification Path->Sub_UV Sub_MS MS Detection for Impurity ID Path->Sub_MS Method_UV Implement MELC Method (Ref: Protocol 1) Sub_UV->Method_UV Method_MS Implement LC-MS Method (Ref: Protocol 2) Sub_MS->Method_MS Screen Screen Critical Factors (e.g., Full Factorial Design) Method_UV->Screen Method_MS->Screen Optimize Optimize Parameters (e.g., Central Composite Design) Screen->Optimize Model Model with ANN for Robustness Optimize->Model Validate Validate Final Method Model->Validate

References

fosinopril method validation parameters and acceptance criteria

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters & Acceptance Criteria

The following table summarizes key validation parameters and their acceptance criteria based on the United States Pharmacopeia (USP) monograph for Fosinopril Sodium [1].

Parameter Description Acceptance Criteria (per USP)
Assay Range & Accuracy Quantification of C30H45NNaO7P 97.5% - 102.0% (on anhydrous basis) [1]

| Related Compounds (Impurities) | Controls for identified and unknown impurities. | Individual impurity: NMT 1.0% (e.g., Related Compound B) Any other individual impurity: NMT 0.1% Total impurities: NMT 1.5% [1] | | Chromatographic System Suitability | Resolution and precision of the chromatographic system. | Resolution (R): NLT 2.0 between fosinopril and Related Compound B Relative Standard Deviation (RSD): NMT 2.0% for replicate injections [1] | | Water Content | Limits moisture to ensure drug stability. | NMT 0.2% (Method I) [1] |

Detailed HPLC Methods & Protocols

Official USP Monograph Method for Assay and Related Compounds [1]

This is a primary reference method you can use for development and validation.

  • Procedure: Transfer about 25 mg of sample to a 250-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase.
  • Chromatographic Conditions:
    • Column: 3.9-mm × 15-cm column with packing L3.
    • Mobile Phase: Degassed mixture of acetonitrile, water, and phosphoric acid (2000:10:1).
    • Flow Rate: About 1.2 mL/min.
    • Detection: UV at 214 nm.
    • Column Temperature: 33°C.
    • Injection Volume: 20 µL.
Research RP-HPLC Method for Bulk Drug Analysis [2]

A published research method offers an alternative set of conditions you can explore.

  • Chromatographic Conditions:
    • Column: C18 Agilent Analytical Column (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Methanol and water (0.1% OPA pH 3.3) in ratio 70:30 (or 50:50 V/V, pH 3).
    • Flow Rate: 0.7 mL/min.
    • Detection: UV at 267 nm.
    • Injection Volume: 20 µL.
  • Reported Validation:
    • Linearity: The method was linear in the concentration range of 10-50 µg/mL with a correlation coefficient (R²) of 0.999 [2].
    • Precision: The relative standard deviation (RSD) for system precision was reported as less than 2.0% [2].

Frequently Asked Questions & Troubleshooting

What should I do if my peaks are co-eluting or have poor resolution?
  • Adjust the Mobile Phase: Try modifying the organic solvent ratio (acetonitrile or methanol) to alter analyte retention. The USP uses a phosphoric acid buffer system [1], while research methods use an orthophosphoric acid (OPA) buffer [2].

  • Check Column Temperature: The USP method specifies a controlled temperature (33°C or 45°C for different tests). Ensure your column oven is set correctly, as temperature significantly impacts resolution [1].

  • Verify the Column Type: Ensure you are using a column with the correct chemistry (e.g., L3 packing for the USP method, C18 for the research method) [1] [2].

How can I improve the peak shape for my analysis?

  • Control Mobile Phase pH: A carefully controlled pH (e.g., using phosphoric acid) can suppress analyte ionization and lead to sharper, more symmetric peaks [1] [2].

  • Use a Fresh Standard: this compound is an ester prodrug. If the standard is degraded, it can cause extra peaks and poor performance. Ensure you are using a fresh, high-quality reference standard [3].

  • What are the main impurities I need to monitor?

    The USP monograph lists several related compounds that must be monitored and controlled [1]. Key ones include:

    • Related Compound A: (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-l-proline.
    • Related Compound B: A diastereomer of fosinopril.
    • Related Compounds C & D: Additional stereoisomers.
    • Other process-related impurities with specified relative retention times.

    Method Validation Workflow

    The following diagram outlines the core stages of the analytical method validation lifecycle:

    Start Start Method Validation Plan Define Validation Parameters (Specificity, Linearity, Precision, etc.) Start->Plan Develop Develop/Transfer Method (Establish Chromatographic Conditions) Plan->Develop Execute Execute Validation Protocol (Generate Experimental Data) Develop->Execute Analyze Analyze Data vs. Acceptance Criteria Execute->Analyze Doc Document Results in Validation Report Analyze->Doc End Method Ready for Routine Use Doc->End

    References

    Troubleshooting Guide 1: Stabilizing Fosinopril in Biological Samples

    Author: Smolecule Technical Support Team. Date: February 2026

    Issue: Unacceptable degradation of the ester-containing prodrug, fosinopril, to its active metabolite, fosinoprilat, during sample collection, processing, and analysis, leading to inaccurate results [1].

    Root Cause: Ubiquitous esterases in blood/plasma catalyze the ex vivo hydrolysis of fosinopril. This is a particular concern in rat plasma, where esterase activity is much higher than in human plasma [1].

    Solution: A combined stabilization strategy for sample collection and processing.

    • Stabilization Protocol [1]:
      • Whole Blood Collection: Use EDTA as an anticoagulant during blood collection. This initial step is crucial to inhibit degradation during clotting and processing.
      • Plasma Treatment: Immediately after plasma separation, acidify the sample. Add a volume of 2% (v/v) formic acid in water equal to 10% of the plasma volume (e.g., add 50 µL of 2% formic acid to 500 µL of plasma).
      • Sample Processing: Proceed with your sample clean-up and analysis. The stabilized samples can be processed using a simple protein precipitation technique, as the formic acid effectively denatures esterases without requiring complex solid-phase or liquid-liquid extraction.

    The following diagram illustrates this integrated workflow for stabilizing fosinopril in biological samples:

    Start Start: Blood Sample Step1 Collect blood using EDTA anticoagulant Start->Step1 Step2 Centrifuge to separate plasma Step1->Step2 Step3 Acidify plasma with 2% Formic Acid Step2->Step3 Step4 Proceed with sample analysis (e.g., PPT) Step3->Step4

    Troubleshooting Guide 2: Optimizing LC-MS/MS Analysis

    Issue: Signal suppression or enhancement and poor chromatography for fosinopril and its impurities due to matrix interference [2] [3] [4].

    Root Cause: Co-eluting matrix components, such as phospholipids, compete with the analyte during the ionization process in the mass spectrometer. Suboptimal chromatographic conditions can exacerbate this problem [5] [4].

    Solution: Optimize mobile phase composition and employ selective sample clean-up.

    • LC-MS Method Optimization Protocol [2] [3]:

      • Technique: Use a combination of Experimental Design (Central Composite Design) and Artificial Neural Networks (ANN) to efficiently find optimal conditions.
      • Parameters to optimize: Methanol content, concentration of ammonium acetate buffer, and acetic acid content.
      • Recommended Starting Conditions: A SunFire C18 column (100 mm × 4.6 mm, 3.5 µm) with a mobile phase of methanol : 10 mM ammonium acetate buffer : acetic acid (80:19.5:0.5, v/v/v) at a low flow rate of 0.3 mL/min [3]. Electrospray ionization in positive ion mode is recommended.
    • Sample Clean-up Protocols to Reduce Matrix [5]:

      • Targeted Phospholipid Depletion (HybridSPE): This technique uses zirconia-based sorbents to selectively bind and remove phospholipids from plasma/serum samples. Proteins are precipitated concurrently.
      • Targeted Analyte Isolation (BioSPME): Biocompatible solid-phase microextraction fibers extract the target analytes while excluding larger matrix components like proteins and phospholipids.

    The logical relationship between the causes of matrix interference and the appropriate sample clean-up strategy is shown below:

    Problem Matrix Interference in LC-MS Cause1 Phospholipids are the main concern Problem->Cause1 Cause2 Need to concentrate specific analytes Problem->Cause2 Solution1 Solution: Targeted Matrix Isolation (Use HybridSPE) Cause1->Solution1 Solution2 Solution: Targeted Analyte Isolation (Use BioSPME) Cause2->Solution2 Outcome1 Phospholipids are removed from sample Solution1->Outcome1 Outcome2 Analytes are concentrated, matrix is excluded Solution2->Outcome2

    FAQ on Matrix Interference

    Q1: What is matrix interference and how does it affect my analysis? A: Matrix interference is the combined effect of all sample components other than the analyte on its measurement. In LC-MS/MS, co-eluting substances can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification, reduced sensitivity, poor reproducibility, and increased limits of detection [6] [4].

    Q2: How can I quickly check if my method has matrix effects? A: The post-column infusion method is a common qualitative assessment.

    • Inject a blank, extracted sample into the LC-MS system.
    • Use a "T-piece" to constantly infuse your analyte standard into the eluent stream post-column.
    • A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively [4].

    Q3: Are there general strategies to minimize matrix interference? A: Yes, a multi-pronged approach is best [6] [4]:

    • Sample Preparation: Dilution, filtration, and selective extraction (SPE, HybridSPE).
    • Chromatography: Improve separation to prevent co-elution of interferents.
    • Calibration: Use internal standards (ideally stable isotope-labeled) and matrix-matched calibration curves.
    • Instrumentation: Utilize a divert valve to send unwanted early/late eluting compounds to waste.

    For easy comparison, key quantitative data from the cited research is summarized in the table below.

    Method Aspect Reported Data / Parameters Application / Context
    Stabilization 2% (v/v) formic acid in plasma [1] Prevents ex vivo hydrolysis of Fosinopril in rat plasma.
    LC-MS Method Mobile phase: MeOH: 10mM Ammonium Acetate: Acetic Acid (80:19.5:0., v/v/v); Flow rate: 0.3 mL/min [3] Screening fosinopril sodium impurities.
    SPE Technique HybridSPE-Phospholipid; BioSPME [5] Reducing phospholipid-induced ion suppression in plasma/serum.
    General Strategy Post-column infusion, isotope-labeled internal standards, matrix-matched calibration [4] Universal approaches to evaluate and compensate for matrix effects.

    References

    Fosinopril Sodium: Stability Profile & Known Data

    Author: Smolecule Technical Support Team. Date: February 2026

    The core stability challenge with fosinopril is its propensity for hydrolytic degradation in aqueous environments across acidic, basic, and neutral conditions, with the most significant degradation occurring in basic media [1]. The table below summarizes available compatibility and stability information.

    Aspect Key Findings Supporting Evidence / Source
    Primary Degradation Pathway Hydrolytic degradation (in acidic, basic, and neutral conditions, worst in base) [1]. Scientific study on physicochemical stability [1].
    Known Compatible Inactive Ingredients (in oral tablets) Crospovidone, Lactose monohydrate, Microcrystalline cellulose, Povidone, Sodium stearyl fumarate [2]. FDA-approved prescribing information [2].
    Analytical Method for Assay RP-HPLC with C18 column; Mobile phase: Methanol and water (0.1% OPA pH 3.3); Detection: 267 nm [3]. Method development and validation study [3].
    Stabilization Strategy Encapsulation within niosomes (non-ionic surfactant vesicles), particularly with γ-cyclodextrin (γCD) and dicetyl phosphate (DCP) [1]. Experimental study on niosomal eye drops [1].

    Stabilization Strategy: Niosomal Encapsulation

    Research has demonstrated that encapsulating fosinopril within niosomes, especially in combination with γ-cyclodextrin, can significantly improve its chemical stability. The following workflow illustrates the preparation and evaluation process for these stable formulations.

    Start Start: Prepare Lipid Film A Hydrate with FOS/γCD Solution Start->A B Size Reduction via Sonication A->B C Annealing (Overnight) B->C D Evaluate Formulation C->D E1 Particle Size & Zeta Potential D->E1 E2 Entrapment Efficiency D->E2 E3 In Vitro Release D->E3 E4 Chemical Stability (Over 3 Months) D->E4

    Experimental Protocol: Preparation of Stabilized Fosinopril Niosomes [1]

    The following detailed methodology is based on the cited research for creating fosinopril-loaded niosomes.

    • 1. Key Materials:

      • Drug Substance: Fosinopril sodium (FOS).
      • Surfactants: Span 60 (Sorbitan monostearate) or Brij 76 (Polyoxyethylene 10 stearyl ether).
      • Lipid Components: Cholesterol.
      • Stabilizers/Charge Inducers: Dicetyl phosphate (DCP, negative charge), Stearylamine (STA, positive charge), or Solulan C-24 (non-ionic steric stabilizer).
      • Stability Enhancer: γ-Cyclodextrin (γCD).
      • Antioxidants: Ethylenediamine tetra-acetic acid disodium salt (EDTA), Sodium metabisulfite (Na-MS).
      • Solvent: Chloroform.
      • Hydration Medium: 10 mM phosphate-buffered saline (PBS), pH 7.4.
    • 2. Formulation Composition:

      • Use a molar ratio of 47.5:47.5:5 for Surfactant:Cholesterol:Membrane Stabilizer/Charge Inducer.
      • The total lipid composition is typically 100 μM per 5 mL of hydration medium.
      • The hydration medium contains 1% (w/v) FOS, 0.1% (w/v) EDTA, and 0.1% (w/v) Na-MS, with or without 5% (w/v) γCD.
    • 3. Step-by-Step Method (Thin-Film Hydration):

      • Dissolve: Dissolve the weighed amounts of surfactant, cholesterol, and stabilizer in chloroform in a round-bottom flask.
      • Evaporate: Slowly evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a thin, dry lipid film forms on the inner wall of the flask.
      • Dry Further: Place the flask in a desiccator under vacuum for 2 hours to ensure complete removal of any residual solvent.
      • Hydrate: Hydrate the dried lipid film with 5 mL of the hydration medium (containing FOS and antioxidants) by rotating the flask in a water bath at 60°C for 30 minutes under normal pressure.
      • Reduce Size: Sonicate the resulting multilamellar vesicles using an ultrasonic bath at 60°C for 30 minutes to form small, unilamellar vesicles.
      • Annealing: Allow the formulation to stand overnight at room temperature to complete the annealing process and allow for the partition of the drug between the lipid bilayer and the aqueous phase. The final formulation should be stored at 4°C until analysis.

    Frequently Asked Questions

    • What is the main degradation pathway for this compound in formulations? this compound is primarily susceptible to hydrolysis. This degradation occurs in acidic, basic, and neutral conditions, but it is most pronounced in basic environments. This is a critical consideration when developing liquid or semi-solid formulations, or when selecting the pH of the microenvironment in solid dosage forms [1].

    • Which excipients are known to be compatible with this compound in solid oral tablets? According to the FDA-approved prescribing information, this compound tablets contain the following inactive ingredients: crospovidone, lactose monohydrate, microcrystalline cellulose, povidone, and sodium stearyl fumarate [2]. This list provides a starting point for formulators and indicates that these excipients have been successfully used in commercial products.

    • Are there any recommended analytical methods for testing fosinopril stability? A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the analysis of this compound. The reported conditions use a C18 column with a mobile phase of methanol and water (0.1% orthophosphoric acid, pH 3.3) in a ratio of 70:30, a flow rate of 0.7 mL/min, and detection at 267 nm. This method showed good linearity, precision, and accuracy and can be adapted for stability testing [3].

    References

    handling fosinopril photodegradation in laboratory

    Author: Smolecule Technical Support Team. Date: February 2026

    Photodegradation Profile of Fosinopril

    A systematic stress degradation study characterized the behavior of fosinopril under various conditions, including photostress [1].

    • Primary Conditions for Degradation: The study found that fosinopril undergoes extensive degradation under basic conditions and is also susceptible to photodegradation, particularly under photoacidic conditions [1].
    • Identified Degradation Products (DPs): The study identified and characterized seven degradation products (DPs) formed under different stress conditions. Specifically, three DPs were generated under photoacidic stress [1].
    • Detection Challenge: A key finding is that most of these degradation products lack strong UV-absorbing chromophores. Consequently, they are not easily detected by standard PDA (Photodiode Array) detectors in HPLC systems, even when the drug substance shows 20-30% degradation. The study relied on LC-MS tools for adequate separation and detection [1].

    Analytical Methods for Detection and Quantification

    Here are methods suitable for analyzing fosinopril and its degradation products. The LC-MS method is essential for detecting the non-UV-absorbing photodegradants.

    Method Key Details Application
    LC-MS/TOF Optimized method for separation/detection of DPs; essential for DPs lacking UV chromophores [1] Characterization of photodegradation products
    UV Spectrophotometry Absorption maxima (λmax) at 208 nm in methanol [2] Analysis of pure drug & formulations
    Derivative UV Spectrophotometry Third-derivative spectrum: maxima at 217.4 nm, minima at 223 nm (in methanol) [2] Analysis in formulations; can resolve spectral overlap

    Experimental Protocol for Photostability Testing

    Based on ICH guidelines, you can implement the following protocol to study fosinopril's photostability.

    G Start Start: Prepare Fosinopril Solution A Apply Stress Conditions Start->A B Basic Hydrolysis A->B C Photoacidic Stress (e.g., 0.1N HCl + UV/VIS) A->C D Analyze Stressed Samples Using LC-MS/TOF B->D C->D E Characterize Degradation Products (Compare mass behavior, use H/D exchange) D->E F Establish Degradation Pathways E->F

    • Preparation of Stress Solutions: The study used a drug concentration of 0.5 mg/mL for stress testing. For photodegradation, the solution should be subjected to stress under photoacidic conditions [1].
    • Light Sources and Exposure: While the specific light source details are not provided in the results, standard ICH guidelines recommend exposure to a combination of UV (320-400 nm) and visible light. The review on drug-induced photosensitivity notes that most phototoxic reactions result from UVA exposure (315-400 nm) [3].
    • Analysis of Stressed Samples: The stressed samples must be analyzed using the optimized LC-MS/TOF method to separate and detect the degradation products, which are not visible with a standard PDA detector [1].

    Troubleshooting Common Scenarios

    Here are solutions to potential issues you might encounter in the lab.

    Scenario Possible Cause Solution
    No DPs detected on PDA, but MS shows degradation DPs lack strong UV chromophores [1] Use LC-MS instead of relying on UV/VIS or PDA detection.
    Unclear identification of DP structures Lack of reference standards for DPs Use tandem MS (MSn) and on-line H/D exchange studies to elucidate DP structures [1].
    General photosensitivity in the lab Handling of various photosensitizing drugs Be aware that over 390 drugs are reported as potential photosensitizers; implement safe light-handling protocols for all materials [3].

    Frequently Asked Questions

    • Why is LC-MS essential for studying fosinopril photodegradation? Most degradation products from fosinopril do not contain strong UV-absorbing groups, making them invisible to common HPLC-PDA systems. LC-MS is necessary for their detection and characterization [1].
    • What is the primary photodegradation pathway for fosinopril? The initial step involves the absorption of light (primarily UVA), which creates an excited, unstable state in the fosinopril molecule. This can lead to the generation of reactive oxygen species (ROS) or free radicals, which then attack and break down the molecular structure [3].
    • Are there any specific excipients that can interfere with the analysis of fosinopril in tablets? Interference studies for UV and derivative UV methods have shown that common excipients and additives in tablet formulations do not typically interfere with the analysis of fosinopril [2].

    References

    improving fosinopril recovery in sample preparation

    Author: Smolecule Technical Support Team. Date: February 2026

    Core Stabilization Strategy & Protocol

    The following method, developed for LC-MS/MS analysis in rat plasma, provides a robust stabilization workflow. Rat plasma has higher esterase activity than human plasma, making it a stringent test; this method is therefore highly effective [1].

    Detailed Protocol using Formic Acid:

    • Blood Collection: Add the collected blood directly into tubes containing the anticoagulant EDTA. EDTA acts as a non-specific esterase inhibitor and helps stabilize the compound during the initial blood collection and plasma separation phase (within 1 hour) [1].
    • Plasma Treatment: Immediately after plasma separation, acidify the plasma sample. The validated method involves adding 10 µL of formic acid per 100 µL of rat plasma [1].
    • Sample Processing: Vortex the acidified plasma thoroughly. You can then proceed with a standard protein precipitation (PPT) technique using acetonitrile for sample clean-up. The formic acid effectively inhibits esterases without causing significant matrix interference in the subsequent LC-MS/MS analysis, making PPT a viable and simpler alternative to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) [1].

    Alternative Methodologies for Comparison

    While formic acid with PPT is a highly effective and straightforward method, other technical approaches have been documented. The table below summarizes key methodologies for your reference.

    Table: Comparison of Analytical Methods for Fosinopril

    Method Focus Key Feature Stabilization Approach Application Context Source
    UFLC-MS/MS Simultaneous quantification of Fosinopril & Fosinoprilat Formic Acid + EDTA Stabilization in rat plasma for PK studies [1]
    RP-HPLC Analysis of Fosinopril Sodium in bulk drug Not specified for stabilization Quality control of pure drug substance [2]
    HPLC with Microemulsion Eluent Direct injection of diluted plasma Microemulsion solubilizes proteins Direct analysis of Fosinoprilat in human plasma [3]

    Troubleshooting FAQs

    Here are answers to specific issues you might encounter during experimentation:

    • Why does fosinopril degrade so quickly in plasma samples? Fosinopril is an ester-containing prodrug. Esterase enzymes present in blood, plasma, and serum rapidly hydrolyze it into its active metabolite, fosinoprilat. This conversion happens not just in the body, but also ex vivo after sample collection, leading to underestimated fosinopril and overestimated fosinoprilat concentrations if not stabilized [1].

    • What are the advantages of using formic acid over other stabilizers? Using strong acids like hydrochloric acid (HCl) or phosphoric acid can damage the mass spectrometer. A key advantage of formic acid is that it allows for a simpler protein precipitation (PPT) clean-up procedure without causing significant matrix interference, whereas HCl or phosphoric acid may require more complex LLE or SPE [1].

    • Are there other effective stabilizers besides formic acid? Yes, other esterase inhibitors can be used. The choice depends on the sample matrix and clean-up procedure. The study validating the formic acid method systematically found it to be the most effective for their LC-MS/MS workflow in rat plasma. Other research has also used microemulsion as an eluent to solubilize proteins and enable direct plasma injection for fosinoprilat analysis [3] [1].

    Experimental Workflow Diagram

    The following diagram visualizes the complete stabilized sample preparation workflow to guide your laboratory procedures.

    start Start Sample Preparation collect Collect Blood into EDTA Tube start->collect separate Separate Plasma collect->separate acidify Acidify with Formic Acid (10 µL per 100 µL plasma) separate->acidify vortex Vortex Mix acidify->vortex ppt Perform Protein Precipitation vortex->ppt analyze LC-MS/MS Analysis ppt->analyze end Stable Analysis Result analyze->end

    References

    Compendium of Analytical Methods for Fosinopril

    Author: Smolecule Technical Support Team. Date: February 2026

    The table below summarizes key parameters from several published methods for your comparison. You can use these as a starting point for developing and validating your own robust procedures.

    Method Type Key Parameters Application / Matrix Reference Compound(s) Citation

    | LC-Tandem Mass Spectrometry (LC-MS/MS) | Column: Not specified. Mobile Phase: Methanol with ammonium acetate. Detection: Positive ion electrospray MS/MS. LLOQ: Sensitive to pg mL⁻¹ level. | Human plasma (for simultaneous determination of Fosinopril and its active metabolite, Fosinoprilat) | Zaleplon (Internal Standard) | [1] | | Reverse-Phase HPLC (RP-HPLC) | Column: C18 Agilent (250 x 4.6 mm, 5 µm). Mobile Phase: Methanol:Water (0.1% OPA, pH 3.3) [70:30]. Flow Rate: 0.7 mL/min. Detection: 267 nm. Retention Time: ~4.54 minutes. | Bulk drug substance | Not specified | [2] | | Multiwavelength UV Spectrophotometry | Method: Multiwavelength analysis using QUEST program. Solvent: Aqueous solution. | Pharmaceutical formulations (containing Fosinopril and Hydrochlorothiazide) | Hydrochlorothiazide (used as an internal standard) | [3] | | Third Derivative UV Spectrophotometry | Solvent: Methanol. Wavelength: 217.4 nm (maxima) and 223 nm (minima). Beer's Law Limit: 5-30 µg/mL. | Bulk drug and tablet dosage forms | Not applicable | [4] |

    Frequently Asked Questions on Robustness

    While the searched literature does not detail robustness studies, here are answers to common questions based on general analytical principles and the parameters found.

    What is typically evaluated in a robustness test? Robustness tests deliberately vary method parameters to ensure the method remains unaffected by small, intentional changes. For the HPLC method cited [2], a robustness study would typically involve varying:

    • Mobile Phase Composition: e.g., changing the ratio of Methanol and Water by ± 2-3%.
    • pH of Mobile Phase: e.g., adjusting pH 3.3 by ± 0.1 or 0.2 units.
    • Flow Rate: e.g., altering 0.7 mL/min by ± 0.05 mL/min.
    • Column Temperature: using columns from different batches or manufacturers.

    How should I approach troubleshooting if my method is not robust? If your method fails robustness tests, use a systematic troubleshooting approach. The following workflow outlines a logical path to identify and resolve the issue.

    RobustnessTroubleshooting Start Start A Method Fails Robustness Test Start->A End End B Identify Specific Failing Parameter (e.g., pH, flow rate) A->B C Check System Suitability Criteria (Precision, Tailing Factor) B->C D Narrow Operating Range for Sensitive Parameter C->D Precision fails E Optimize Mobile Phase pH or Organic Solvent Ratio C->E Retention time shifts F Specify Column Type, Brand, or Temperature C->F Peak shape degrades G Document All Changes and Re-validate Method D->G E->G F->G G->End

    What system suitability parameters are critical for fosinopril methods? Based on the RP-HPLC method [2], critical parameters include:

    • Precision: % RSD of peak areas for multiple injections of a standard should typically be < 2.0%.
    • Tailing Factor: Should be within acceptable limits (e.g., < 2.0) to ensure a symmetric peak for accurate integration.
    • Theoretical Plates: A sufficient number indicates good column efficiency.

    A Path Forward for Your Robustness Testing

    Since the available literature lacks explicit robustness data, here are steps you can take:

    • Use the Published Parameters as a Baseline: The methods in the table provide a validated starting point. Begin your robustness testing by varying the parameters around the values cited.
    • Consult Official Guidelines: Follow ICH Q2(R1) guidelines, which define robustness as a validation parameter and suggest it should be considered during the development phase.
    • Design a Structured Study: Use a statistical approach like Design of Experiments (DoE) to efficiently evaluate the effect of multiple parameters and their interactions simultaneously.

    References

    fosinopril versus enalapril efficacy hypertension

    Author: Smolecule Technical Support Team. Date: February 2026

    Efficacy and Safety at a Glance

    The table below summarizes key findings from head-to-head clinical trials and relevant studies.

    Aspect Fosinopril Enalapril
    Antihypertensive Efficacy Similar significant reductions in blood pressure; numerically slightly greater (0-3 mmHg) in one study [1]. Similar significant reductions in blood pressure [1] [2].
    Typical Dosing (Hypertension) Initial: 10 mg once daily [3]. Target: 20-40 mg once daily [3] [4]. Initial: 5 mg once daily [5]. Target: 10-40 mg daily, may be once or twice daily [5].
    Cough Incidence Lower frequency and severity of cough, especially in patients with prior ACEI-associated cough [6]. Higher frequency and severity of cough compared to fosinopril in a sensitive population [6].
    Withdrawals due to Adverse Events Fewer withdrawals (8 patients vs. 14) in one study, though not statistically significant [1]. More withdrawals in the same study [1].
    Unique Pharmacokinetic Profile Dual (hepatic and renal) elimination; may be beneficial in renal impairment [3]. Primarily renal elimination [5].
    Effect in Heart Failure (HF) Shown to be more effective in relieving symptoms and delaying worsening HF in one study [7]. A standard therapy for HFrEF, though one study found fosinopril more effective [5] [7].

    Detailed Experimental Data and Protocols

    For a deeper understanding, here are the methodologies and findings from key comparative studies.

    Fosinopril vs. Enalapril in Hypertension (1996)

    This was a major direct comparison study that forms the basis for much of the efficacy data [1].

    • Study Design: An 11-center, multinational, double-blind, randomized, parallel-group trial.
    • Participants: 195 patients with mild to moderate essential hypertension.
    • Protocol:
      • Placebo Run-in: 4-6 weeks after discontinuing previous medication.
      • Randomized Treatment: 24 weeks.
      • Dosing: Fosinopril (20 mg, could increase to 40 mg; average dose 25.6 mg) vs. Enalapril (10 mg, could increase to 20 mg; average dose 12.9 mg), both once daily.
      • Add-on Therapy: Hydrochlorothiazide (12.5 mg) could be added after 16 weeks if needed.
    • Key Findings:
      • Efficacy: Both drugs significantly reduced blood pressure. Fosinopril reduced it numerically more (by 0-3 mm Hg) throughout the study.
      • Tolerability: Fewer patients in the fosinopril group (8 vs. 14) withdrew due to adverse events, though this was not statistically significant. The overall number of adverse events was also lower with fosinopril.
    Comparison of Cough Profile (1995)

    This study specifically investigated a common and troublesome side effect of ACE inhibitors [6].

    • Study Design: A prospective, multicenter, randomized, double-blind treatment trial over 8 weeks.
    • Participants: 179 hypertensive patients who were non-smokers and had a history of ACE inhibitor-associated cough.
    • Protocol:
      • Intervention: Fosinopril 10 mg vs. Enalapril 5 mg once daily. The dose could be doubled after 4 weeks for blood pressure control.
      • Primary Outcome: All-cough frequency based on patient daily diary ratings.
    • Key Findings:
      • Patients on fosinopril reported a significantly lower frequency and severity of cough compared to those on enalapril.
      • This difference was most apparent in patients whose prior cough was associated with enalapril.
    Differential Effects in Chronic Heart Failure (1998)

    While focused on heart failure, this study highlights differences in clinical outcomes and tolerability [7].

    • Study Design: A randomized, double-blind trial over 1 year.
    • Participants: 254 patients with mild to moderate chronic heart failure (NYHA class II or III).
    • Protocol:
      • Dosing: Fosinopril (5-20 mg once daily) vs. Enalapril (5-20 mg once daily), added to diuretic therapy.
    • Key Findings:
      • Fosinopril was more effective in relieving symptoms and delaying events related to worsening heart failure.
      • Fosinopril was better tolerated than enalapril.
      • The authors speculated this superior profile may be linked to fosinopril's unique pharmacokinetics (dual elimination).

    Mechanisms of Action and Pharmacokinetics

    The following diagram illustrates the shared mechanism and key pharmacological differences between these two drugs.

    G cluster_shared Shared Mechanism of Action cluster_pk Key Pharmacokinetic Differences ACEI Fosinopril & Enalapril (ACE Inhibitors) ACE Angiotensin- Converting Enzyme (ACE) ACEI->ACE  Inhibits A1 Angiotensin I A1->ACE A2 Angiotensin II Effects Vasoconstriction Aldosterone Release Cardiac Remodeling A2->Effects ACE->A2 F_Admin Fosinopril (Prodrug) F_Active Fosinoprilat (Active) F_Admin->F_Active  Hydrolyzed in Liver F_Elim Dual Elimination Liver & Kidneys F_Active->F_Elim E_Admin Enalapril (Prodrug) E_Active Enalaprilat (Active) E_Admin->E_Active  Hydrolyzed in Liver E_Elim Primary Elimination via Kidneys E_Active->E_Elim

    The diagram above shows that while fosinopril and enalapril share a core mechanism, their handling within the body differs. Both are prodrugs activated in the liver, but their elimination pathways are a key differentiator [3] [5]. Fosinopril is eliminated roughly equally by the liver and kidneys, whereas enalapril is primarily eliminated by the kidneys. This dual pathway for fosinopril may be advantageous in patients with renal impairment, as it provides a compensatory route of clearance and may reduce the risk of drug accumulation [3].

    Interpretation and Clinical Relevance for Professionals

    For researchers and drug developers, the data suggests:

    • Therapeutic Equivalence in Hypertension: For the general hypertensive population, the two drugs demonstrate comparable efficacy. The slight numerical advantage for fosinopril in some studies may not be clinically decisive for the average patient [1] [2].
    • Tolerability as a Key Differentiator: The most consistent finding across studies is a potentially superior tolerability profile for fosinopril. This is evidenced by lower cough rates and fewer withdrawals due to adverse events [1] [6]. This can significantly impact patient adherence in real-world settings.
    • Consideration in Comorbidities: Fosinopril's dual elimination pathway and its performance in heart failure studies suggest it may be a particularly valuable option for patients with renal impairment or those with comorbid hypertension and heart failure [3] [7].

    References

    Pharmacokinetic Profile: Fosinopril vs. Other ACE Inhibitors

    Author: Smolecule Technical Support Team. Date: February 2026

    The following table compares the key pharmacokinetic properties of fosinopril with enalapril and lisinopril, based on studies in patients with congestive heart failure (CHF) and renal insufficiency [1].

    Property Fosinopril (Fosinoprilat) Enalapril (Enalaprilat) Lisinopril
    Elimination Route Dual (Hepatic & Renal) [2] [1] [3] Primarily Renal [1] Primarily Renal [1]
    Accumulation in Renal Impairment Significantly less [1] Yes [1] Yes [1]
    Accumulation Index (AI) in patients with CHF and Renal Insufficiency (CrCl ≤30 mL/min) 1.41 [1] 1.96 [1] 2.76 [1]
    Dose Adjustment in Renal Impairment Typically not required [4] [1] [3] Required [4] [1] Required [4] [1]
    Bioavailability ~36% [3] ~60% (Enalapril) [5] ~25% [5]
    Plasma Protein Binding >99% (Fosinoprilat) [2] Lower (exact value not specified in sources) Lower (exact value not specified in sources)
    Active Metabolite Fosinoprilat [2] Enalaprilat [5] N/A (active drug itself) [5]

    The unique dual elimination pathway of fosinopril can be visualized as follows:

    G Fosinopril Fosinopril Fosinoprilat Fosinoprilat Fosinopril->Fosinoprilat Hydrolysis (Liver/GI Mucosa) Elimination Fosinoprilat->Elimination Hepatic Hepatic Elimination (~50%) Elimination->Hepatic Renal Renal Elimination (~50%) Elimination->Renal

    Key Experimental Data and Methodologies

    The comparative data in the table is primarily derived from two key clinical studies. Below is a detailed breakdown of their experimental protocols and findings.

    Study 1: Comparison of Fosinoprilat vs. Enalaprilat Accumulation [1]
    • Objective: To compare the serum pharmacokinetics and accumulation of fosinoprilat with enalaprilat after 10 days of dosing.
    • Population: 24 patients with CHF (NYHA Class II-IV) and chronic renal insufficiency (creatinine clearance ≤30 mL/min).
    • Design: Randomized, open-label, parallel-group study. Patients received either 10 mg fosinopril (n=12) or 2.5 mg enalapril (n=12) once daily for 10 consecutive days.
    • Key Assessments:
      • Blood Sampling: Serum concentrations of fosinoprilat and enalaprilat were measured pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose on days 1 and 10.
      • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine AUCτ (area under the curve over the dosing interval), Cmax (maximum concentration), and tmax (time to Cmax).
      • Accumulation Index (AI): Calculated as the ratio of the AUCτ on day 10 to the AUCτ on day 1.
    • Results: The accumulation index for fosinoprilat (1.41) was significantly lower than that for enalaprilat (1.96), with a 95% confidence interval for the difference of 1.05 to 1.84 [1].
    Study 2: Comparison of Fosinoprilat vs. Lisinopril Accumulation [1]
    • Objective: To compare the serum pharmacokinetics and accumulation of fosinoprilat with lisinopril after 10 days of dosing.
    • Population: 31 patients with CHF (NYHA Class II-IV) and chronic renal insufficiency (creatinine clearance ≤30 mL/min).
    • Design: Randomized, open-label, parallel-group study. Patients received either 10 mg fosinopril (n=16) or 5 mg lisinopril (n=15) once daily for 10 consecutive days.
    • Key Assessments: Methodology for blood sampling and analysis was identical to Study 1.
    • Results: The accumulation index for fosinoprilat (1.21) was significantly lower than that for lisinopril (2.76), with a 95% confidence interval for the difference of 1.85 to 2.69 [1].

    Clinical and Research Implications

    The pharmacokinetic data has direct and significant implications for clinical practice and drug development.

    • Managing Patients with Renal Impairment: Fosinopril's balanced dual excretion is a key advantage. In patients with renal disease, the hepatic clearance of fosinoprilat increases to compensate for the reduced renal clearance, preventing dangerous drug accumulation [4] [1] [6]. This makes it a safer option for populations like older adults with age-related decline in kidney function, often without needing complex dose adjustments [2] [6].
    • Considerations for Hepatic Impairment: While beneficial for renal patients, fosinopril should be used with caution in patients with significant hepatic impairment, such as cirrhosis with ascites, as its pharmacokinetics in this population are less well-defined [2].
    • A Model for Drug Design: Fosinopril's phosphinate-containing structure and its elimination profile demonstrate a successful strategy for designing drugs with compensatory clearance pathways. This approach can be applied to develop safer medications for patients with multi-organ dysfunction or variable disease states.

    The unique pharmacokinetics of fosinopril, particularly its balanced elimination, offer a distinct clinical profile compared to other ACE inhibitors, especially for managing complex patients with co-morbid heart failure and renal impairment.

    References

    fosinopril dual elimination renal hepatic impairment advantage

    Author: Smolecule Technical Support Team. Date: February 2026

    Comparative Pharmacokinetic Data

    In patients with renal insufficiency, fosinopril shows significantly less accumulation than other ACE inhibitors. The following table compares the steady-state pharmacokinetics of fosinopril with enalapril and lisinopril in patients with chronic renal insufficiency (creatinine clearance < 30 mL/min) from a key comparative study [1].

    ACE Inhibitor (and dose) Increase in AUC from Day 1 to Day 10 Accumulation Index
    Fosinopril (10 mg) 26.8% (non-significant) [1] Significantly less than enalapril and lisinopril [1]
    Enalapril (2.5 mg) 76.6% (p < 0.001) [1] --
    Lisinopril (5 mg) 161.7% (p < 0.001) [1] --

    This compensatory clearance is possible because the active metabolite, fosinoprilat, is eliminated by both the kidneys and the liver. When renal function declines, the hepatic route takes over a larger share of the elimination, and vice versa [2] [3].

    G Oral Fosinopril Oral Fosinopril Hydrolysis in Liver/Gut Hydrolysis in Liver/Gut Oral Fosinopril->Hydrolysis in Liver/Gut Active Fosinoprilat Active Fosinoprilat Hydrolysis in Liver/Gut->Active Fosinoprilat Dual Elimination Pathways Dual Elimination Pathways Active Fosinoprilat->Dual Elimination Pathways Renal Clearance\n(~44%) Renal Clearance (~44%) Dual Elimination Pathways->Renal Clearance\n(~44%)  Route 1 Hepatic Clearance\n(~46%) Hepatic Clearance (~46%) Dual Elimination Pathways->Hepatic Clearance\n(~46%)  Route 2 Impaired Renal Function Impaired Renal Function Renal Clearance\n(~44%)->Impaired Renal Function Impaired Hepatic Function Impaired Hepatic Function Hepatic Clearance\n(~46%)->Impaired Hepatic Function Hepatic clearance increases\n(Compensation) Hepatic clearance increases (Compensation) Impaired Renal Function->Hepatic clearance increases\n(Compensation) Stable Systemic Exposure Stable Systemic Exposure Hepatic clearance increases\n(Compensation)->Stable Systemic Exposure Reduced risk of\ndrug accumulation\nand toxicity Reduced risk of drug accumulation and toxicity Stable Systemic Exposure->Reduced risk of\ndrug accumulation\nand toxicity Renal clearance remains\n(Compensation) Renal clearance remains (Compensation) Impaired Hepatic Function->Renal clearance remains\n(Compensation) Renal clearance remains\n(Compensation)->Stable Systemic Exposure

    Clinical Efficacy and Safety Implications

    The pharmacokinetic advantage of fosinopril translates into several clinical benefits, especially in managing patients with specific comorbidities.

    • Heart Failure Management: Fosinopril is effective in heart failure, improving symptoms and reducing hospitalizations [4]. Its balanced clearance is advantageous for heart failure patients who often have concurrent renal or hepatic impairment.
    • Hypertension in Renal Impairment: Fosinopril provides effective blood pressure control without significant accumulation, making it a suitable option for hypertensive patients with chronic kidney disease [5].
    • Use in Hepatic Impairment: Short-term studies in hypertensive patients with liver cirrhosis show fosinopril effectively lowers blood pressure without altering global liver function or drug-metabolizing capacity [6].
    • Safety Profile: The overall incidence of adverse effects with fosinopril is low [5]. While ACE inhibitor class effects like cough and angioedema can occur [7], the dual elimination may contribute to a lower risk of adverse events related to drug accumulation in patients with organ dysfunction.

    Experimental Protocol Overview

    For researchers, understanding the methodology behind the key studies is crucial. Here is an overview of the protocols from the pivotal pharmacokinetic and clinical trials.

    1. Comparative Pharmacokinetics in Renal Insufficiency [1]

    • Objective: To compare the steady-state accumulation of fosinoprilat, enalaprilat, and lisinopril in patients with renal insufficiency.
    • Design: Open-label, parallel study.
    • Patients: 29 patients with creatinine clearance (CLCR) < 30 mL/min.
    • Intervention: Patients received either fosinopril 10 mg (n=9), enalapril 2.5 mg (n=10), or lisinopril 5 mg (n=10) once daily for 10 days.
    • Key Measurements: AUC, Cmax, and tmax were determined on day 1 and day 10. Renal function, blood pressure, plasma renin activity, and aldosterone were also monitored.

    2. Pharmacokinetics in Various Renal Functions [2]

    • Objective: To investigate the single-dose kinetics of fosinopril and fosinoprilat in patients with varying degrees of renal function.
    • Design: Single-dose kinetic study.
    • Patients: Groups with normal renal function and patients with mild, moderate, or severe renal impairment.
    • Intervention: Intravenous 14C-fosinoprilat (7.5 mg) and oral 14C-fosinopril (10 mg).
    • Key Measurements: Total body clearance, renal clearance, and hepatic clearance of fosinoprilat were calculated.

    3. Efficacy in Heart Failure [4]

    • Objective: To review the clinical efficacy of fosinopril in the management of heart failure.
    • Data Source: Analysis of comparative studies of 3 to 6 months' duration.
    • Patients: Patients with heart failure (mostly NYHA class II or III).
    • Intervention: Fosinopril 10-40 mg/day compared against placebo or enalapril.
    • Key Measurements: Exercise duration, heart failure symptoms, hospitalizations for worsening heart failure, and changes in NYHA functional class.

    Fosinopril's unique dual elimination pathway offers a distinct pharmacokinetic advantage that is particularly valuable for treating hypertension and heart failure in patients with renal or hepatic impairment, providing effective therapy with a reduced risk of drug accumulation.

    References

    fosinopril safety profile comparison other ACE inhibitors

    Author: Smolecule Technical Support Team. Date: February 2026

    Fosinopril's Distinctive Pharmacokinetic Profile

    Fosinopril has a key distinguishing feature in its elimination pathway compared to other ACE inhibitors. The table below summarizes its unique characteristics and how they may influence its safety profile in specific patient populations.

    Feature Description Clinical Implication
    Elimination Pathway Dual (hepatic and renal) elimination [1] [2] May be safer in patients with renal impairment, as hepatobiliary clearance compensates for reduced renal function [1].
    Active Metabolite Fosinoprilat [3] [4] A prodrug; hydrolysis occurs in liver and GI mucosa [3].
    Protein Binding Very high (>95%) [3] [4] ---
    Half-life Approximately 12 hours [3] Supports once-daily dosing [1].

    ACE Inhibitor Class Safety and Adverse Events

    The safety profile of Fosinopril includes both common ACE inhibitor class effects and some specific warnings.

    Common and Serious Class-Wide Adverse Effects

    The following effects are shared across the ACE inhibitor class [1] [5] [4]:

    • Dry Cough: A frequent side effect due to ACE inhibition and accumulation of bradykinin.
    • Angioedema: A rare but potentially life-threatening swelling of the deeper skin layers.
    • Hypotension: Especially upon initiation, or in patients who are volume-depleted.
    • Hyperkalemia: Due to reduced aldosterone secretion.
    • Acute Renal Failure: Particularly in patients with renal artery stenosis.
    • Contraindication in Pregnancy: ACE inhibitors can cause injury and death to the developing fetus [1] [4].
    Specific Safety Considerations for Fosinopril
    • Hepatic Effects: There are rare reports of elevated serum aminotransferase concentrations and acute liver damage, including cholestatic jaundice, associated with Fosinopril [1] [4]. The mechanism is not fully understood.
    • Pancreatitis Risk: A recent meta-analysis suggests that as a class, ACE inhibitors are associated with an increased risk of acute pancreatitis (odds ratio 1.33), whereas ARBs are not [6]. The incidence rate was estimated at 0.98 cases per 1,000 person-years for ACE inhibitors [6].

    Methodological Considerations for Comparative Studies

    For your guide, incorporating details on how robust comparative studies are designed adds significant scientific rigor. The 2025 comparative effectiveness study on ACEIs vs. ARBs provides a strong methodological example [7].

    • Study Design: Active-comparator new-user design within a target trial emulation framework to minimize confounding by indication and prevalent-user bias [7].
    • Data Source: Use of large, linked electronic health record databases (e.g., the Yinzhou Regional Health Care Database) that integrate patient diagnoses, prescriptions, and outcome data [7].
    • Confounder Adjustment: Identification of a wide range of potential confounders (44 in the cited study) and use of advanced statistical models like marginal structure models to estimate per-protocol hazard ratios, accounting for time-varying confounding [7].

    Pathways and Mechanisms of Action and Toxicity

    The following diagrams illustrate the core mechanisms of ACE inhibitors and the hypothesized pathway for the associated pancreatitis risk, which are crucial for a deep understanding of their safety profile.

    • Mechanism of Action and Common Side Effects: This graph illustrates the dual pathway of ACE inhibitors. By blocking the conversion of Angiotensin I to Angiotensin II, they reduce vasoconstriction and blood pressure. Concurrently, inhibiting the degradation of bradykinin leads to its accumulation, which is associated with the beneficial effect of vasodilation but also with common side effects like dry cough and angioedema [3].

    • Pancreatitis Risk Pathway: This diagram outlines the hypothesized mechanism for ACE inhibitor-associated acute pancreatitis, based on the findings of the 2025 meta-analysis [6]. The proposed pathway involves bradykinin and substance P accumulation, triggering local inflammation, vasodilation, and edema in the pancreas, which can ultimately lead to the development of pancreatitis.

    Conclusion for Research and Development

    For researchers and drug development professionals, the key takeaways are:

    • Unique Pharmacokinetics: Fosinopril's balanced elimination may offer a safer profile for a specific subpopulation—patients with chronic kidney disease or heart failure—where renal impairment is common [2].
    • Class Safety Signals: While sharing the common ACE inhibitor adverse effect profile, Fosinopril has documented, albeit rare, associations with hepatic toxicity.
    • Emerging Class Risk: Recent high-level evidence confirms an increased risk of acute pancreatitis with ACE inhibitors as a class, a critical consideration for both drug safety monitoring and future comparative studies [6].

    References

    Comparison of Cough Incidence: Fosinopril, Enalapril, and Lisinopril

    Author: Smolecule Technical Support Team. Date: February 2026

    ACE Inhibitor Cough Risk Ranking (SUCRA value) Key Comparative Findings & Incidence

    | Fosinopril | 3rd highest (72.5%) [1] | vs. Enalapril: Lower cough frequency and spontaneous reports in patients with prior ACEI cough [2]. Overall Incidence: ~9.7% in heart failure patients [3]. | | Enalapril | 6th highest (49.7%) [1] | vs. Fosinopril: Higher cumulative cough frequency and more spontaneous reports (27% vs. 12%) in a targeted study [2]. | | Lisinopril | 4th highest (64.7%) [1] | Ranked between fosinopril and enalapril in network meta-analysis, suggesting a moderate-to-high cough propensity [1]. |

    Detailed Experimental Data and Protocols

    The data in the table above is derived from studies with distinct designs and objectives, which are detailed below.

    1. 2023 Network Meta-Analysis (NMA) [1]

    • Objective: To rank the risk of cough induced by different ACE inhibitors compared to placebo, ARBs, and Calcium Channel Blockers.
    • Methodology: A systematic review and network meta-analysis of 135 randomized controlled trials (RCTs) involving 45,420 patients. The analysis used Surface Under the Cumulative Ranking Curve (SUCRA) values to rank agents; a higher SUCRA value (closer to 100%) indicates a higher probability of being a top-ranked agent for inducing cough.
    • Key Findings: This study provides a broad, indirect comparison across the entire drug class. Its rankings are a useful overview, but it does not report head-to-head comparisons between these specific drugs.

    2. 1995 Prospective Study in a Sensitized Cohort [2]

    • Objective: To directly compare the cough profile of fosinopril and enalapril in hypertensive patients with a confirmed history of ACE inhibitor-associated cough.
    • Methodology: A prospective, multicenter, randomized, 8-week double-blind study. 179 non-smoking patients were randomized to fosinopril 10 mg or enalapril 5 mg once daily. The primary endpoint was cough frequency based on patient daily diaries.
    • Key Findings: This study provides the most direct evidence for the comparison between fosinopril and enalapril in a population specifically selected for susceptibility to this side effect. It showed statistically significant differences in favor of fosinopril.

    Mechanism of ACE Inhibitor-Induced Cough

    The following diagram illustrates the primary mechanism believed to be behind ACE inhibitor-induced cough, which involves the accumulation of bradykinin and substance P [1] [4].

    G ACEI ACE Inhibitor (ACEI) Administration BK_Sub Accumulation of Bradykinin and Substance P ACEI->BK_Sub Inhibits Breakdown Inflammation Inflammation and Direct Stimulation BK_Sub->Inflammation Causes Cough Dry Cough Inflammation->Cough Triggers

    The driving factor behind the cough is the inhibition of kinase II, which is also the angiotensin-converting enzyme (ACE). This enzyme is responsible for breaking down bradykinin and other inflammatory peptides in the lungs [1] [4]. When ACE is inhibited, bradykinin and substance P accumulate, leading to local inflammation and direct stimulation of cough receptors in the airways, resulting in a persistent dry cough [1].

    Interpretation and Research Implications

    For researchers and drug development professionals, the data suggests several key points:

    • Patient Selection is Critical: The benefit of fosinopril over enalapril was most apparent in patients who had previously experienced cough with an ACE inhibitor [2]. This highlights the existence of a susceptible sub-population.
    • Beyond SUCRA Rankings: While the NMA provides a class-wide overview, dedicated head-to-head trials in sensitized patients can yield different and more clinically nuanced results. The SUCRA ranking should be interpreted as a general propensity within the class.
    • Domain-Specific Inhibition: A promising area for developing better ACE inhibitors lies in creating compounds that are C-domain-specific [4]. The C-domain of the ACE enzyme is primarily responsible for angiotensin II formation, while both C- and N-domains break down bradykinin. Selective C-domain inhibition could maintain blood pressure control while minimizing bradykinin-mediated side effects like cough.

    References

    fosinopril proteinuria reduction comparative studies

    Author: Smolecule Technical Support Team. Date: February 2026

    Clinical Evidence for Proteinuria Reduction

    The following table summarizes findings from key comparative studies on fosinopril's effect on proteinuria.

    Study Population Comparison Study Duration Effect on Proteinuria Key Supporting Data Citation
    Hypertensive kidney transplant patients Fosinopril vs. Baseline 12 months Significant reduction Reduced from 918.8 mg/day to 72.3 mg/day at 4 months. [1]
    Normotensive IgA Nephropathy Fosinopril vs. Placebo 4 months (after cross-over) Significant reduction Reduced from 1.74 g/24h to 1.37 g/24h; placebo showed no significant change. [2]
    Diabetic & Non-diabetic Proteinuric Disease Fosinopril vs. Placebo 12 weeks (double-blind) Significant reduction Fosinopril reduced protein excretion by 1.28 g/day; placebo change was -0.29 g/day (not significant). [3]
    Subtotal Nephrectomy (STNx) Rats Fosinopril vs. Omapatrilat 12 weeks Significant reduction (less than omapatrilat) Reduced from 246 mg/day to 88 mg/day; omapatrilat normalized proteinuria to ~25 mg/day. [4]
    Diabetic Nephropathy (OLETF Rats) Fosinopril vs. Untreated Control 20-44 weeks Significant reduction Consistently reduced 24-hour urinary protein excretion in a long-term model of diabetic nephropathy. [5]
    Diabetic Nephropathy (Patients) Fosinopril vs. Dioscorea bulbifera (herbal) 6 months Reduction by both agents Both treatments reduced proteinuria, with a more pronounced (but statistically insignificant) trend for the herbal drug. [6]
    Non-diabetic Hypertensive Nephropathy Fosinopril vs. Nifedipine GITS 3 years Significant reduction Fosinopril decreased proteinuria by 57%; nifedipine GITS increased it by 7%. [7]

    Mechanistic Insights & Biomarker Effects

    Beyond reducing proteinuria, fosinopril positively impacts other parameters and pathways involved in kidney injury.

    Aspect Observed Effect Citation
    Lipid Profile Sustained reduction in serum total cholesterol, LDL cholesterol, and lipoprotein(a) levels. [3]
    Inflammatory Markers Significant decrease in serum C-reactive protein (CRP), Interleukin-6 (IL-6), and Transforming Growth Factor-β (TGF-β). [6]
    Oxidative Stress Upregulation of antioxidant proteins like glutathione peroxidase 3 in the kidney cortex. [5]
    Other Cytokines Suppression of pro-inflammatory and pro-angiogenic factors like chemerin and VEGF in diabetic rats. [8]

    Experimental Protocols from Key Studies

    For researchers designing similar experiments, here are the methodologies from pivotal clinical and pre-clinical studies.

    • Clinical Trial in Post-Transplant Hypertension [1]:

      • Population: 10 post-transplant hypertensive patients on azathioprine and prednisone.
      • Intervention: Fosinopril (5-40 mg/day) for 12 months.
      • Assessments: Glomerular filtration rate (GFR) in response to acute protein intake, 24-hour proteinuria, and mean arterial pressure (MAP) measured at baseline and during treatment.
    • Randomized Controlled Trial in Normotensive IgA Nephropathy [2]:

      • Design: Multicentre, randomized, placebo-controlled, cross-over study.
      • Population: 39 normotensive adults with biopsy-proven IgA nephropathy and proteinuria (1.0-2.5 g/24h).
      • Intervention: Two 4-month treatment sequences (fosinopril or placebo) separated by a 1-month washout interval.
      • Primary Endpoint: Change in 24-hour urinary protein excretion.
    • Pre-clinical Study in Diabetic Nephropathy (OLETF Rats) [5]:

      • Model: OLETF rats (spontaneous type 2 diabetes and DN) vs. non-diabetic LETO controls.
      • Intervention: Fosinopril (0.833 mg/kg/day) administered via drinking water from 12 to 56 weeks of age.
      • Assessments: 24-hour urinary protein, renal histopathology (glomerulosclerosis index), and kidney cortex proteomic analysis via high-resolution subproteomic methodology.

    Mechanism of Action: Signaling Pathways

    Fosinopril, as an angiotensin-converting enzyme inhibitor (ACEI), exerts its anti-proteinuric effects through hemodynamic and non-hemodynamic pathways. The following diagrams illustrate the core signaling pathways.

    G ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII Converts AngI Angiotensin I AT1R AT1 Receptor AngII->AT1R EfferentConstriction Efferent Arteriole Constriction AT1R->EfferentConstriction Fosinopril Fosinopril Fosinopril->ACE Inhibits GlomerularPressure ↑ Intraglomerular Pressure EfferentConstriction->GlomerularPressure ProteinLeak Protein Leak (PROTEINURIA) GlomerularPressure->ProteinLeak

    Diagram 1: Hemodynamic Pathway of Proteinuria

    Fosinopril inhibits ACE, reducing Angiotensin II production. Lower Angiotensin II levels decrease constriction of the efferent arteriole in the glomerulus, which normalizes elevated intraglomerular pressure—a key driver of protein leakage [7].

    G Fosinopril Fosinopril AngII Reduced Angiotensin II Fosinopril->AngII HSPA9 ↑ HSPA9 (Stress Response) Fosinopril->HSPA9  Upregulates GPX3 ↑ Glutathione Peroxidase 3 Fosinopril->GPX3  Upregulates OxidativeStress Oxidative Stress AngII->OxidativeStress Inflammation Inflammation & Fibrosis AngII->Inflammation VEGF VEGF Expression AngII->VEGF Chemerin ↓ Chemerin AngII->Chemerin TGFb ↓ TGF-β AngII->TGFb Proteinuria Proteinuria OxidativeStress->Proteinuria Inflammation->Proteinuria VEGF->Proteinuria HSPA9->OxidativeStress  Counteracts GPX3->OxidativeStress  Counteracts Chemerin->Inflammation  Attenuates TGFb->Inflammation  Attenuates

    Diagram 2: Non-Hemodynamic Molecular Pathways

    Beyond hemodynamics, fosinopril's renoprotection involves molecular mechanisms. By reducing Angiotensin II, it downregulates pro-fibrotic (TGF-β) and pro-inflammatory (chemerin, IL-6) factors [6] [8]. Concurrently, proteomic studies show fosinopril upregulates antioxidant proteins (GPX3) and stress-response proteins (HSPA9), directly countering oxidative stress [5].

    Key Takeaways for Research & Development

    • Established Comparative Efficacy: Fosinopril demonstrates superior proteinuria reduction compared to placebo, calcium channel blockers (nifedipine), and has comparable or slightly different efficacy against other agents like omapatrilat and herbal alternatives [2] [4] [6].
    • Multi-Faceted Mechanism: The drug's benefits extend beyond blood pressure control to direct effects on lipid metabolism, inflammation, and oxidative stress, offering a multi-targeted approach to renoprotection [5] [3] [8].
    • Robust Model Utility: The OLETF rat model is highly validated for studying diabetic nephropathy and was instrumental in uncovering fosinopril's impact on the kidney proteome [5].

    References

    fosinopril left ventricular hypertrophy regression effects

    Author: Smolecule Technical Support Team. Date: February 2026

    Comparative Efficacy in LVH Regression

    The table below summarizes key clinical and preclinical studies investigating the effects of fosinopril on LVH.

    Study Model Duration Key Findings on LVH Regression BP Reduction Comparative Agent
    Hypertensive Patients [1] [2] 12 - 24 weeks Significant reduction in Left Ventricular Mass Index (LVMI) [1] [2]. More effective than nifedipine in regressing LVH [1]. Effective [1] [2] Nifedipine [1], Placebo [2]
    Rat, Aortic Stenosis (Pressure-overload) [3] 15 weeks Regression of myocyte hypertrophy to normal levels; improved survival and cardiac function despite persistent pressure overload [3]. Not the primary mechanism (LV pressure remained high) [3] No drug (Untreated LVH control) [3]
    SHR Rats [4] 6 weeks Reduced structural alterations in resistance arteries at both high and low doses; reduced heart mass only at high, hypotensive dose [4]. Only with high dose [4] No drug (Untreated control) [4]

    Detailed Experimental Protocols

    For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.

    Human Clinical Trial: Fosinopril vs. Nifedipine
    • Design: A double-blind clinical trial in 35 hypertensive patients with echocardiographically confirmed LVH [1].
    • Intervention: Patients received monotherapy with either fosinopril or the calcium channel blocker nifedipine for 24 weeks [1].
    • Primary Outcome: Change in Left Ventricular Mass Index (LVMI) measured via echocardiography after 2 weeks of placebo run-in and at 4, 12, and 24 weeks of active treatment [1].
    • Results: Both drugs effectively lowered blood pressure, but fosinopril led to a significantly greater regression of LVH (p < 0.002) [1].
    Human Clinical Trial: Fosinopril vs. Placebo
    • Design: Randomized, double-blind, placebo-controlled parallel-group study in 33 patients with untreated mild essential hypertension [2].
    • Intervention: Patients received either oral fosinopril (10-20 mg daily) or placebo for 12 weeks [2].
    • Primary Outcome: Change in LVMI determined by echocardiography, with double-blind assessment of endpoints [2].
    • Results: Fosinopril reduced LVMI by 14.9 g/m² compared to placebo, alongside significant reductions in systolic and diastolic blood pressure [2].
    Animal Model: Pressure-Overload Hypertrophy in Rats
    • Model: Male Wistar rats with ascending aortic stenosis induced by a stainless steel clip [3].
    • Intervention: Six weeks after surgery, rats were randomized to receive either oral fosinopril (50 mg/kg/day) or no drug for 15 weeks [3].
    • Assessments:
      • Survival: Actuarial analysis over the 15-week period [3].
      • Hemodynamics: In-vivo measurement of LV systolic and diastolic pressures [3].
      • Contractile Function: Force-calcium relation assessed in an isolated, isovolumic buffer-perfused heart preparation [3].
      • Morphometry: Measurement of myocyte cell width to quantify hypertrophy [3].

    Mechanisms of Action: Signaling Pathways

    Fosinopril's LVH regression effects are mediated through hemodynamic and direct cellular pathways, as illustrated below.

    G cluster_hemo Hemodynamic Pathway cluster_cell Direct Cellular Pathway Fosinopril Fosinopril ACE ACE Fosinopril->ACE Inhibits AngII AngII ACE->AngII Converts AngI AngI AngI->ACE Aldosterone Aldosterone AngII->Aldosterone AT1R AT1R AngII->AT1R Collagen Collagen Aldosterone->Collagen AnimalStudy Animal Study Evidence Aldosterone->AnimalStudy MyocyteGrowth MyocyteGrowth AT1R->MyocyteGrowth AT1R->AnimalStudy BP BP Afterload Afterload BP->Afterload HumanStudy Clinical Trial Evidence BP->HumanStudy Afterload->MyocyteGrowth LVH_Regression LVH_Regression Afterload->LVH_Regression  Reduces MyocyteGrowth->LVH_Regression  Reduces Collagen->LVH_Regression  Reduces

    Diagram Title: Fosinopril's Dual Pathways for LVH Regression

    • Hemodynamic Pathway: By systemically inhibiting ACE and reducing angiotensin II, fosinopril lowers blood pressure and cardiac afterload, which indirectly reduces the workload-driven stimulus for myocyte growth [5]. This pathway is strongly supported by human clinical trials where blood pressure reduction correlated with LVH regression [1] [2].

    • Direct Cellular Pathway: Preclinical evidence indicates that fosinopril has effects beyond blood pressure control. In animal models with persistent pressure overload, fosinopril still induced regression of myocyte hypertrophy and modified the cardiac interstitial structure, suggesting a direct inhibition of angiotensin II's growth-promoting and profibrotic signals on cardiac cells [3] [4].

    Considerations for Research and Development

    • Dose-Response Relationship: Studies suggest a complex dose relationship. In animal models, a low, non-hypotensive dose of fosinopril was sufficient to regress vascular hypertrophy in resistance arteries, but a higher, hypotensive dose was needed to reduce cardiac mass [4]. This highlights that the effects on the heart and vessels can be dissociated.

    • Place in Therapy and Comparison to Other ACE Inhibitors: While fosinopril is effective, a 2023 network meta-analysis ranked it as having a relatively high risk of inducing cough among ACE inhibitors (3rd highest, behind moexipril and ramipril) [6]. This is a common class effect related to bradykinin accumulation. When developing a treatment strategy, the benefit of LVH regression must be balanced against the potential for this side effect.

    References

    fosinopril combination therapy comparative efficacy

    Author: Smolecule Technical Support Team. Date: February 2026

    Clinical Efficacy & Pharmacokinetic Data

    The tables below summarize key quantitative data from clinical and pharmacokinetic studies on fosinopril and HCTZ combination therapy.

    Table 1: Ambulatory Blood Pressure Monitoring (ABPM) Efficacy of Fosinopril/HCTZ [1]

    Study Group Mean Change from Baseline in 24-h SBP/DBP Office DBP Reduction (Treatment Effect vs. Placebo)
    Fosinopril 10 mg / HCTZ 12.5 mg (n=41) -18.2 / -10.1 mmHg (P ≤ 0.001) -7.3 mmHg (at 8 weeks, P ≤ 0.01)
    Fosinopril 20 mg / HCTZ 12.5 mg (n=30) -22.9 / -11.2 mmHg (P ≤ 0.001) -8.2 mmHg (at 8 weeks, P ≤ 0.01)
    Placebo (n=70 across two studies) Virtually unchanged --

    Table 2: Pharmacokinetics of Fosinoprilat with HCTZ in Renal Impairment [2]

    Pharmacokinetic Parameter (at steady state) Normal Renal Function (n=13) Renal Impairment (n=13) P-value
    Cmax (ng/mL) 357 ± 0.19 517 ± 0.40 0.007
    AUC (ng·h/mL) 2872 ± 0.30 4098 ± 0.43 0.027
    Cumulative Urinary Excretion (%) 8.10 ± 2.80 6.81 ± 3.53 0.068

    Experimental Protocols for Key Studies

    For researchers, the methodologies from pivotal studies are detailed below.

    1. Clinical Trial: 24-hour Ambulatory Blood Pressure Monitoring [1]

    • Objective: To assess the efficacy and safety of two dose combinations of fosinopril/HCTZ versus placebo.
    • Design: Two randomized, double-blind, placebo-controlled studies with identical methodology.
    • Participants: Patients with mild-to-moderate hypertension.
    • Procedure: After a 4-5 week placebo washout period, patients received either Fos/HCTZ (10/12.5 mg or 20/12.5 mg) or placebo once daily for 8 weeks.
    • Primary Outcomes: Change from baseline in mean 24-hour systolic and diastolic ABPM and seated office blood pressures.
    • Analysis: The antihypertensive effect was evaluated at peak (2-6 hours) and trough (24 hours) blood levels.

    2. In Vitro Study: VSMC Phenotypic Transformation [3]

    • Objective: To investigate the impact of fosinopril on Ang II-induced proliferation, migration, and oxidative stress in Vascular Smooth Muscle Cells (VSMCs).
    • Cell Culture: Primary human VSMCs (CRL-1999) were cultured in DMEM with 10% fetal bovine serum.
    • Experimental Groups:
      • Control: No treatment.
      • Ang II group: VSMCs incubated with 1 μM Ang II for 24 hours.
      • Ang II + FOS group: Cells treated with 1 μM Ang II followed by 5 μM fosinopril for 2 hours.
    • Assays:
      • Proliferation: Cell Counting Kit-8 (CCK-8) and EdU incorporation assay.
      • Migration: Transwell chamber assay.
      • Oxidative Stress: ROS levels measured using DCFH-DA detection kit; NAD(P)H oxidase activity measured by ELISA.
      • Protein Expression: Western blotting for α-SMA, SM22α, OPN, MMP2, MMP9, TGF-β1, and p-Smad2/3.
      • Pathway Analysis: Immunofluorescence to confirm protein localization and expression.

    Mechanism of Action & Signaling Pathways

    Fosinopril's efficacy stems from its action on the Renin-Angiotensin-Aldosterone System (RAAS) and specific cellular pathways. The following diagram illustrates the key mechanistic pathway identified in the research.

    G AngII Angiotensin II (Ang II) AT1R AT1 Receptor AngII->AT1R NADPH NADPH Oxidase Activation AT1R->NADPH ROS Reactive Oxygen Species (ROS) NADPH->ROS TGFb TGF-β1 Expression ROS->TGFb pSMAD Smad2/3 Phosphorylation TGFb->pSMAD Phenotype VSMC Phenotypic Transformation pSMAD->Phenotype Prolif Proliferation & Migration Phenotype->Prolif Fosinopril Fosinoprilat Inhib Inhibits Fosinopril->Inhib Inhib->AT1R

    The experimental workflow for the cellular studies is outlined in the diagram below.

    G Start Primary Human VSMCs Group1 Control Group (No treatment) Start->Group1 Group2 Ang II Group (1μM Ang II, 24h) Start->Group2 Group3 Ang II + FOS Group (1μM Ang II + 5μM Fosinopril) Start->Group3 Assay1 Phenotype: Western Blot (α-SMA, SM22α, OPN) Group1->Assay1 Assay2 Proliferation: CCK-8 & EdU Assay Group1->Assay2 Assay3 Migration: Transwell Assay & MMP2/9 Western Blot Group1->Assay3 Assay4 Oxidative Stress: ROS Detection & NAD(P)H ELISA Group1->Assay4 Assay5 Pathway: Western Blot & Immunofluorescence (TGF-β1, p-Smad2/3) Group1->Assay5 Group2->Assay1 Group2->Assay2 Group2->Assay3 Group2->Assay4 Group2->Assay5 Group3->Assay1 Group3->Assay2 Group3->Assay3 Group3->Assay4 Group3->Assay5

    Key Considerations for Clinical and Research Use

    • Dual Excretion Advantage: Fosinoprilat is eliminated by both hepatic and renal pathways [4] [2]. This unique property prevents excessive drug accumulation in patients with renal impairment, making it a suitable option for this population [2].
    • Comparative Evidence Gap: A Cochrane review concluded that evidence is insufficient to determine differences in clinical outcomes between initial combination therapy and monotherapy for primary hypertension due to limited trial data [5].
    • Established Efficacy in Comorbidities: The fosinopril/HCTZ combination has demonstrated efficacy in specific patient groups, including the elderly and those with non-insulin dependent diabetes, without adversely affecting carbohydrate and lipid metabolism [6].

    References

    ×

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    7

    Exact Mass

    585.28313405 Da

    Monoisotopic Mass

    585.28313405 Da

    Heavy Atom Count

    40

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    NW2RTH6T2N

    GHS Hazard Statements

    Aggregated GHS information provided by 61 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H361 (86.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)

    MeSH Pharmacological Classification

    Antihypertensive Agents

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Wikipedia

    Fosinopril sodium

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Dates

    Last modified: 08-15-2023
    1: Zhang DW, Zhang L, Liu JG, Wang CL, Shi DZ, Chen KJ. [Protective effect of
    2: Jancić B, Medenica M, Ivanović D, Janković S, Malenović A. Monitoring of
    3: Janci B, Medenica M, Ivanović D, Malenović A, Marković S. Microemulsion liquid
    4: Mousa D, Rassoul Z, Popovich W, Hassan A, Margate V, Hawas F, Suleiman M, Al
    5: Migdalis IN, Gerolimou B, Kozanidou G, Hatzigakis SM, Karmaniolas KD. Effect
    6: Lewen N, Schenkenberger M, Larkin T, Conder S, Brittain HG. The determination
    7: Wang Z, Morris KR, Chu B. Aggregation behavior of fosinopril sodium--a new
    8: Lozano R, Warren FV Jr, Perlman S, Joseph JM. Quantitative analysis of
    9: Friberg SE, Moaddel T, Morris KR, Abramowitz R, Amsberry KL. A lamellar liquid
    10: Desmet W, Vrolix M, De Scheerder I, Van Lierde J, Willems JL, Piessens J.
    11: Brittain HG, Morris KR, Bugay DE, Thakur AB, Serajuddin AT. Solid-state NMR
    12: Thakur AB, Morris K, Grosso JA, Himes K, Thottathil JK, Jerzewski RL, Wadke
    13: Duchin KL, Waclawski AP, Tu JI, Manning J, Frantz M, Willard DA.
    14: Waldemar G, Ibsen H, Strandgaard S, Andersen AR, Rasmussen S, Paulson OB. The
    15: Morrison RA, Singhvi SM, Peterson AE, Pocetti DA, Migdalof BH. Relative
    16: Singhvi SM, Duchin KL, Morrison RA, Willard DA, Everett DW, Frantz M.

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